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  • Product: 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
  • CAS: 502133-05-3

Core Science & Biosynthesis

Foundational

Privileged Scaffold in Drug Discovery: Dual-Targeting Potential of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS 502133-05-3)

Executive Summary In the landscape of modern medicinal chemistry, the rational design of polypharmacological agents has superseded the traditional "one drug, one target" paradigm. 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of polypharmacological agents has superseded the traditional "one drug, one target" paradigm. 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS Number: [502133-05-3][1]) represents a highly privileged, dual-warhead pharmacophore. By fusing the classic tubulin-destabilizing 3,4,5-trimethoxyphenyl moiety with an aminopyrazole kinase hinge-binding core, this molecule serves as a foundational building block for developing next-generation antineoplastic agents.

This technical guide provides an in-depth analysis of the structural biology, synthetic methodology, and biological evaluation protocols required to utilize this compound effectively in preclinical drug discovery.

Structural Architecture & Physicochemical Profile

The compound exhibits annular tautomerism, a hallmark of unsubstituted pyrazoles. In solution, rapid proton exchange between the N1 and N2 atoms renders 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine and 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine chemically equivalent[1][2]. This dynamic equilibrium must be accounted for during structure-activity relationship (SAR) optimization, as subsequent functionalization (e.g., alkylation or acylation) will lock the scaffold into a specific regioisomer.

Quantitative Physicochemical Summary

The following table summarizes the core physicochemical metrics that make this scaffold highly compliant with Lipinski’s Rule of Five, ensuring excellent lead-like properties for oral bioavailability.

PropertyValueMechanistic Significance
CAS Number 502133-05-3Standardized chemical registry identifier.
Molecular Formula C₁₂H₁₅N₃O₃Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 249.27 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency.
H-Bond Donors 3 (NH₂, pyrazole NH)Critical for anchoring to the kinase hinge region backbone.
H-Bond Acceptors 5 (3x OMe, pyrazole N)Facilitates aqueous solubility and target-site network interactions.
TPSA 83.3 ŲOptimal for membrane permeability (ideal range: < 140 Ų).
Rotatable Bonds 4Balances conformational flexibility with entropic binding penalties.

Mechanistic Rationale: The "Dual-Warhead" Concept

The architectural brilliance of CAS 502133-05-3 lies in its bipartite structure, allowing researchers to target two distinct oncogenic pathways simultaneously.

The 3,4,5-Trimethoxyphenyl Domain: Tubulin Depolymerization

The 3,4,5-trimethoxyphenyl group is the quintessential pharmacophore for binding to the colchicine site of


-tubulin., this domain mimics the A-ring of colchicine and Combretastatin A-4[3][4][5].
  • Causality of Binding: The trimethoxy geometry perfectly complements the hydrophobic pocket formed by helices H7 and H8 of

    
    -tubulin. By wedging into this interface, the moiety prevents the curved-to-straight conformational change of the 
    
    
    
    -tubulin heterodimer, sterically blocking microtubule polymerization and arresting the cell cycle in the G2/M phase[3][5].
The 1H-Pyrazol-3-amine Core: Kinase Hinge-Region Anchoring

Aminopyrazoles are ubiquitous in FDA-approved kinase inhibitors.

  • Causality of Binding: The ATP-binding pocket of most kinases (e.g., Aurora A/B, CDK2, VEGFR) features a highly conserved "hinge region." The 1H-pyrazol-3-amine core acts as an ideal bidentate or tridentate hydrogen-bonding network. The pyrazole NH acts as a donor to the hinge backbone carbonyl, while the adjacent pyrazole nitrogen acts as an acceptor for the backbone amide NH. The exocyclic amine provides an additional donor vector, ensuring rigid, high-affinity anchoring.

Mechanism Compound 5-(3,4,5-trimethoxyphenyl) -1H-pyrazol-3-amine TMP 3,4,5-Trimethoxyphenyl Domain Compound->TMP Pyrazole 1H-Pyrazol-3-amine Core Compound->Pyrazole Tubulin Colchicine Binding Site (β-Tubulin) TMP->Tubulin Hydrophobic/vdW Kinase Kinase Hinge Region (e.g., Aurora/CDK) Pyrazole->Kinase Hydrogen Bonding Effect1 Microtubule Depolymerization Tubulin->Effect1 Effect2 Inhibition of Phosphorylation Kinase->Effect2 Outcome Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Dual-targeting mechanism of CAS 502133-05-3 via tubulin and kinase inhibition.

Synthetic Methodology

The synthesis of 3-aryl-5-aminopyrazoles is highly efficient, relying on the condensation of an aroylacetonitrile with hydrazine. highlight this route as the most robust for generating high-purity building blocks[6].

Synthesis Step1 3,4,5-Trimethoxybenzoylacetonitrile + Hydrazine Hydrate Step2 Reflux in Ethanol (2-4 hours, 80°C) Step1->Step2 Step3 Cooling & Precipitation (Ice-water bath) Step2->Step3 Step4 Filtration & Washing (Cold EtOH/H2O) Step3->Step4 Product 5-(3,4,5-trimethoxyphenyl) -1H-pyrazol-3-amine (Yield: 80-90%) Step4->Product

Synthetic workflow for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzoylacetonitrile (CAS 50606-35-4) in absolute ethanol (approx. 10 mL per gram of starting material).

    • Causality: Ethanol is selected as a protic solvent to stabilize the highly polar transition states during the nucleophilic attack and subsequent cyclization.

  • Hydrazine Addition: Slowly add 1.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (80°C) for 2 to 4 hours.

    • Causality: The initial attack of hydrazine on the nitrile carbon forms an amidrazone intermediate. Thermal energy is required to drive the subsequent intramolecular dehydration and ring closure to form the aromatic pyrazole system.

  • Precipitation: Monitor via TLC. Once complete, concentrate the solvent by half in vacuo, then cool the flask in an ice-water bath (0-4°C) to induce crystallization.

  • Isolation: Filter the precipitate under a vacuum and wash with cold ethanol/water (1:1) to remove unreacted hydrazine and trace impurities. Dry under a high vacuum to yield the product as an off-white to pale yellow solid[7].

Biological Evaluation Workflows

To validate the dual-targeting nature of derivatives synthesized from CAS 502133-05-3, the following self-validating experimental protocols must be employed.

Protocol 1: Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the compound's ability to inhibit the spontaneous assembly of purified porcine brain tubulin into microtubules.

  • Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: PIPES is strictly required over phosphate buffers because it maintains the physiological pH without chelating Mg²⁺, which is essential for GTP binding. EGTA is added specifically to chelate trace Ca²⁺, a known inhibitor of tubulin polymerization.

  • Reporter Addition: Add a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) that shifts its emission spectrum or increases quantum yield upon binding to the polymerized microtubule lattice.

  • Compound Incubation: Pre-incubate 3 mg/mL tubulin with varying concentrations of the test compound (0.1 nM to 10 µM) at 4°C for 15 minutes.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex 340 nm / Em 440 nm) every minute for 60 minutes.

  • Self-Validation Checkpoint: Include Paclitaxel (enhances polymerization) and Colchicine (inhibits polymerization) as internal controls. A valid assay will show a rapid fluorescence spike for Paclitaxel and a flatlined curve for Colchicine.

Protocol 2: Kinase Inhibition Profiling (TR-FRET)

Because highly conjugated aromatic scaffolds (like trimethoxyphenyl-pyrazoles) often exhibit intrinsic fluorescence, standard colorimetric or fluorescent kinase assays are prone to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory.

  • Reaction Assembly: Combine the target kinase (e.g., Aurora A), ATP (at its predetermined

    
     value), biotinylated peptide substrate, and the test compound in a kinase assay buffer.
    
  • Incubation: Incubate at room temperature for 60 minutes to allow phosphorylation.

    • Causality: Operating exactly at the ATP

      
       ensures the assay is highly sensitive to competitive ATP-site inhibitors (which the aminopyrazole core is designed to be).
      
  • Detection Phase: Add the TR-FRET detection mixture containing a Europium (Eu³⁺)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Time-Resolved Readout: Excite the Europium donor at 320 nm. Introduce a 50-100 µs delay before measuring the emission at 665 nm (FRET signal) and 615 nm (Eu reference).

    • Causality: The microsecond delay allows all short-lived compound autofluorescence to decay completely, ensuring the measured signal is exclusively derived from the long-lived lanthanide FRET event, guaranteeing data trustworthiness.

References

  • Lu Y., Chen J., Xiao M., Li W., Miller D.D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.[Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.[Link]

Sources

Exploratory

Structural and Analytical Elucidation of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-amine Tautomerism

A Technical Whitepaper on Annular Prototropy in Tubulin-Targeting Pharmacophores Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the primary reco...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Annular Prototropy in Tubulin-Targeting Pharmacophores

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the primary recognition element for the colchicine binding site of the tubulin heterodimer[1]. When hybridized with an aminopyrazole core to form 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine (and its derivatives), the resulting scaffold exhibits potent anti-proliferative activity by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase[1].

However, the rational design and structural optimization of these molecules are fundamentally complicated by the dynamic nature of the pyrazole ring. The N-unsubstituted pyrazole core undergoes rapid annular tautomerism—specifically, a prototropic shift between the 3-amino-1H and 5-amino-1H forms[2]. Because the tautomeric state dictates the spatial trajectory of critical hydrogen-bond donors and acceptors, failing to account for this equilibrium leads to structurally invalid Structure-Activity Relationship (SAR) models and flawed molecular docking predictions[3]. This guide establishes a rigorous, self-validating analytical framework for elucidating these tautomeric states.

Mechanistic Framework: The Tautomeric Landscape

Tautomerism in 3(5)-aminopyrazoles is not a mere structural curiosity; it is a dynamic equilibrium dictated by intramolecular electronic effects and intermolecular solvent interactions[2]. For 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine, the landscape is defined by two primary pathways:

  • Annular Prototropy (Dominant): The migration of the N-H proton between the N1 and N2 atoms of the pyrazole ring. This interconverts the 5-amino-1H tautomer (where the TMP group is at C3) and the 3-amino-1H tautomer (where the TMP group is at C5)[4]. The electron-donating nature of the methoxy groups on the TMP ring increases local electron density, subtly shifting the pKa of the adjacent annular nitrogen and influencing the equilibrium[4].

  • Amino-Imino Tautomerism (Minor): The migration of a proton from the exocyclic amino group to an annular nitrogen, forming an imino-pyrazoline species. This state is thermodynamically disfavored due to the loss of heteroaromaticity but remains relevant as a high-energy transition state in computational modeling[5].

Causality of Solvent Effects: The equilibrium position is highly sensitive to the microenvironment. In the gas phase or non-polar solvents, the 3-amino tautomer is generally favored due to a lower intrinsic total energy[4]. However, in highly polar solvents like DMSO (the standard vehicle for in vitro biological assays), the more polar 5-amino tautomer is frequently stabilized via strong dipole-dipole interactions and hydrogen bonding[4].

Tautomerism T5 5-Amino-1H Tautomer (TMP at C3) T3 3-Amino-1H Tautomer (TMP at C5) T5->T3 Annular Prototropy (Fast in Solution) TI Imino-4H Form (Non-Aromatic) T5->TI Amino-Imino Shift (Disfavored) T3->TI Amino-Imino Shift (Disfavored)

Fig 1. Annular and amino-imino tautomeric equilibria of 3-(3,4,5-trimethoxyphenyl)pyrazol-5-amine.

Self-Validating Analytical Protocols

Relying on a single analytical technique to assign tautomeric states is a critical failure point. A robust, self-validating system requires orthogonal techniques: solution-state dynamics, solid-state static confirmation, and in silico thermodynamic validation.

Workflow S1 Sample Preparation (Protic vs Aprotic Solvents) S2 VT-NMR Spectroscopy (1H, 13C, 15N at 220K) S1->S2 S3 X-Ray Crystallography (Solid-State Conformation) S1->S3 S5 Tautomer Assignment & SAR Mapping S2->S5 S3->S5 S4 DFT Calculations (B3LYP/6-311++G** + PCM) S4->S5 Theoretical Validation

Fig 2. Self-validating analytical workflow for pyrazole tautomer identification.

Protocol A: Solution-State Elucidation via VT-NMR

At ambient temperatures, rapid proton exchange between N1 and N2 time-averages the NMR signals, masking the true tautomeric ratio[2]. Variable Temperature (VT) NMR is required to isolate the desmotropes[6].

  • Sample Preparation: Dissolve 15 mg of the API in 0.5 mL of anhydrous DMSO-d6 (to observe the polar-stabilized form) and CDCl3 (to observe the non-polar form)[2].

  • Thermal Arrest (VT-NMR): Cool the sample to 220 K using a liquid nitrogen boil-off system. Causality: Lowering the thermal energy reduces the proton exchange rate below the NMR timescale, resolving distinct signals for the 3-amino and 5-amino tautomers[2].

  • 
    N HMBC Acquisition:  Acquire 
    
    
    
    H-
    
    
    N Heteronuclear Multiple Bond Correlation spectra. Causality:
    
    
    N chemical shifts are exquisitely sensitive to protonation states; the pyrrole-like nitrogen (N-H) resonates heavily upfield compared to the pyridine-like nitrogen (=N-)[2].
  • Spatial Mapping (NOESY): Map spatial correlations. A strong Nuclear Overhauser Effect (NOE) between the N-H proton and the TMP aromatic protons confirms the 5-amino-1H tautomer, whereas an NOE between the N-H and the C4-H confirms the 3-amino-1H tautomer[4].

Protocol B: Solid-State Confirmation via X-Ray Crystallography

Solid-state characterization is necessary to determine the definitive conformation of the API in its formulated state, where tautomerism is effectively "frozen"[5].

  • Crystallization: Perform slow evaporation from a binary solvent system (e.g., ethanol/water) to yield single crystals.

  • Diffraction: Collect X-ray diffraction data at 100 K to minimize thermal displacement parameters.

  • Structural Refinement: Analyze the C-N bond lengths within the pyrazole core. Causality: The C3-N and C5-N bond lengths will clearly differentiate the single vs. double bond character of the pyrazole ring, definitively identifying whether the TMP group is adjacent to the N-H or the =N-[7].

Protocol C: In Silico Thermodynamic Validation (DFT)

To predict tautomeric behavior in the inaccessible environment of the tubulin binding pocket, computational modeling is employed[4].

  • Geometry Optimization: Optimize the geometries of both tautomers using the B3LYP/6-311++G(d,p) level of theory[4].

  • Solvent Simulation: Apply the Polarizable Continuum Model (PCM) to simulate aqueous (physiological) and lipophilic (binding pocket) environments[4].

  • Thermodynamic Calculation: Calculate the Gibbs free energy difference (

    
    ) to validate the experimental NMR ratios and determine the global minimum[4].
    
Quantitative Data Presentation

The physicochemical properties of the tautomers dictate their pharmacological utility. The table below summarizes the comparative metrics defining the tautomeric states of the 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine scaffold.

Property / Metric3-Amino-1H Tautomer (TMP at C5)5-Amino-1H Tautomer (TMP at C3)Imino-4H Tautomer
Relative Energy (Gas Phase) Global Minimum (Favored)+1.5 to +2.5 kcal/mol> +15.0 kcal/mol
Dipole Moment (

)
Lower (~3.5 D)Higher (~5.2 D)Variable
Preferred Environment Solid State / Non-polar SolventsPolar Solvents (DMSO, H2O)Unstable / Transition State
Aromaticity Retained (Heteroaromatic)Retained (Heteroaromatic)Lost (Cross-conjugated)
Colchicine Site H-Bond Vector N-H acts as donor near C4N-H acts as donor near C2N/A
Pharmacological Implications for Drug Development

When designing tubulin polymerization inhibitors, achieving a specific "bent" conformation is critical for fitting into the colchicine site at the


-tubulin interface[3]. The tautomeric state directly dictates the trajectory of the exocyclic amino group, which acts as a crucial hydrogen bond donor to the protein backbone.

If a computational chemist assumes the 3-amino tautomer during molecular docking, but the molecule predominantly exists as the 5-amino tautomer in the physiological environment, the predicted binding affinity will be structurally invalid[8]. By utilizing the self-validating workflow outlined above, drug development professionals can accurately map the SAR of the 3-(3,4,5-trimethoxyphenyl)pyrazole scaffold, ensuring that the synthesized API maintains the optimal hydrogen-bonding network required for potent anti-mitotic activity[9].

References
  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism Source: ResearchGate URL
  • Structure and tautomerism of 4-substituted 3(5)
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy Source: Taylor & Francis URL
  • Source: Encyclopedia.
  • Source: PMC (NIH)
  • Tautomerism in substituted 3-aminopyrazoles Source: Benchchem URL
  • Annular Tautomerism of 3(5)
  • The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate URL
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)

Sources

Foundational

Trimethoxyphenyl Pyrazole Amine Derivatives: Mechanism of Action, Structural Biology, and Experimental Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone of modern oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of modern oncology. While taxanes stabilize microtubules, destabilizing agents targeting the colchicine binding site—such as Combretastatin A-4 (CA-4)—exhibit profound anti-mitotic and vascular-disrupting properties. However, the clinical translation of CA-4 is hindered by its chemical instability, specifically the rapid isomerization from its bioactive cis-configuration to the inactive trans-isomer.

To overcome this, medicinal chemists have engineered trimethoxyphenyl (TMP) pyrazole amines . By fusing the highly active 3,4,5-trimethoxyphenyl pharmacophore with a rigid pyrazole amine scaffold, researchers have created a conformationally restricted, bioisosteric linker. This whitepaper details the structural biology, downstream cellular mechanisms, and the self-validating experimental workflows required to evaluate these potent tubulin polymerization inhibitors.

Pharmacophore Rationale: The Evolution from CA-4

The design of TMP-pyrazole amines is rooted in rational structure-based drug design. The 3,4,5-trimethoxyphenyl (TMP) ring is a privileged pharmacophore essential for deep insertion into the hydrophobic pocket of


-tubulin[1]. However, the traditional olefinic bridge of CA-4 is metabolically and photochemically labile.

Replacing the olefin with a pyrazole amine heterocycle achieves three critical objectives:

  • Conformational Restriction: The pyrazole ring locks the adjacent aromatic rings into a cis-like geometry, permanently maintaining the optimal binding conformation[2].

  • Enhanced Hydrogen Bonding: The introduction of the free amine (-NH

    
    ) at the C4-position of the pyrazole moiety provides a critical hydrogen-bond donor, significantly decreasing the dissociation rate (k
    
    
    
    ) from the tubulin heterodimer[2].
  • Metabolic Stability: The heterocyclic core is highly resistant to in vivo isomerization and degradation, improving the pharmacokinetic profile[3].

Core Mechanism of Action (MoA)

Structural Biology at the Colchicine Site

The primary biochemical target of TMP-pyrazole amines is the colchicine binding site, located at the intra-dimer interface between


-tubulin and 

-tubulin.
  • Hydrophobic Anchoring: The TMP ring inserts deeply into the

    
    -tubulin hydrophobic pocket, engaging in van der Waals interactions with residues such as 
    
    
    
    -Cys241,
    
    
    -Leu255, and
    
    
    -Ala316[4].
  • Polar Interactions: The pyrazole amine core acts as a critical anchor. Molecular dynamics and co-crystal structures reveal that the pyrazole -NH

    
     group forms a robust hydrogen bond with 
    
    
    
    -Thr179, while the pyrazole ring nitrogen or adjacent carbonyls (depending on the specific derivative) interact with
    
    
    -Asp249[4].
Tubulin Dynamics & The Spindle Assembly Checkpoint (SAC)

Binding of the TMP-pyrazole amine induces a localized conformational shift in the tubulin heterodimer, preventing the curved tubulin dimer from straightening. Because only straight dimers can incorporate into the growing plus-end of a microtubule, polymerization is abruptly halted[5].

The catastrophic depolymerization of the mitotic spindle eliminates the physical tension normally exerted on kinetochores. This lack of tension is detected by the Spindle Assembly Checkpoint (SAC) , a surveillance mechanism that halts the cell cycle to prevent aneuploidy[2].

Cellular Fate: Mitotic Arrest and Apoptosis

SAC activation inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), locking the cell in the G2/M phase of the cell cycle[2]. Prolonged mitotic arrest induces severe cellular stress, eventually triggering the intrinsic apoptotic cascade. This is biochemically characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the terminal cleavage of Caspase-3, Caspase-9, and PARP[2][4].

MoA_Pathway TMP Trimethoxyphenyl Pyrazole Amine Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds via H-bonds & Hydrophobic int. MT Microtubule Depolymerization Tubulin->MT Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) MT->SAC Triggers Kinase Cascade Arrest G2/M Phase Cell Cycle Arrest SAC->Arrest Blocks Anaphase Entry Apoptosis Apoptosis (Caspase-3, PARP) Arrest->Apoptosis Prolonged Mitotic Stress

Figure 1: Mechanistic signaling pathway from tubulin binding to terminal apoptosis.

Quantitative Pharmacological Profiling

To benchmark the efficacy of novel TMP-pyrazole amine derivatives, they are routinely compared against natural products and first-generation stilbenoids. The table below summarizes the typical pharmacological profile observed in recent literature for optimized pyrazole amine candidates (e.g., Compound 4k / St.58)[2][5].

Table 1: Comparative Pharmacological Profile of Colchicine-Site Inhibitors

Compound ClassRepresentative AgentTubulin Polymerization IC

(

M)
Cytotoxicity IC

(Cancer Cell Lines)
Primary Cell Cycle Arrest
Natural ProductColchicine~2.5 - 3.010 - 20 nMG2/M
StilbenoidCombretastatin A-4 (CA-4)~1.0 - 1.51 - 5 nMG2/M
TMP-Pyrazole Amine Compound 4k / St.58 ~1.2 - 2.4 6 - 260 nM G2/M

Experimental Methodologies: Self-Validating Workflows

To rigorously validate the MoA of a new TMP-pyrazole amine, researchers must employ a self-validating system: first proving direct biochemical target engagement (In Vitro Tubulin Assay), and subsequently proving that this engagement translates to the expected phenotypic cellular response (Cell Cycle Analysis).

In Vitro Tubulin Polymerization Assay (Biochemical Validation)

Purpose: To isolate the direct biochemical target (


-tubulin) from confounding cellular off-target effects.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) supplemented with 1 mM GTP.
    
    • Causality: Tubulin requires GTP for the thermodynamic stability of the

      
      /
      
      
      
      heterodimer interface during assembly. EGTA is strictly required to chelate endogenous Ca
      
      
      , which acts as a potent natural inhibitor of microtubule polymerization.
  • Fluorophore Addition: Add a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) that undergoes a quantum yield enhancement upon binding to polymerized microtubules.

  • Compound Introduction: Aliquot the TMP-pyrazole amine compound at varying concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M) into a 96-well half-area plate. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls[4].
  • Thermal Activation: Transfer the plate to a microplate reader pre-warmed to 37°C.

    • Causality: Tubulin polymerization is highly endothermic and entropy-driven; a rapid temperature shift to 37°C provides the activation energy required for nucleation.

  • Kinetic Measurement: Measure fluorescence kinetically (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the V

    
     of the exponential growth phase to determine the IC
    
    
    
    of polymerization inhibition.

Workflow Step1 Step1 Step2 2. Drug Incubation (TMP-Pyrazole Amine at 37°C) Step1->Step2 Initiate Assembly Step3 3. Kinetic Reading (Ex: 340nm / Em: 410nm) Step2->Step3 Monitor Fluorescence Step4 4. Data Analysis (Vmax & IC50 Calc) Step3->Step4 Extract Metrics

Figure 2: Experimental workflow for the kinetic in vitro tubulin polymerization assay.

Flow Cytometric Cell Cycle Analysis (Phenotypic Validation)

Purpose: To confirm that the biochemical inhibition of tubulin translates into Spindle Assembly Checkpoint (SAC) activation and mitotic arrest in living cells[2].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed target cancer cells (e.g., MCF-7, HeLa, or PC-3) in 6-well plates. Treat with the TMP-pyrazole amine at 1x, 2x, and 5x the established cytotoxicity IC

    
     for 24 to 48 hours.
    
  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding them dropwise into 70% ice-cold ethanol. Store at -20°C overnight.

    • Causality: Ethanol fixation dehydrates and permeabilizes the lipid bilayer while precipitating proteins, effectively preserving the nuclear architecture and allowing the intracellular dye to reach the chromatin.

  • Staining Preparation: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in a staining buffer containing 50

    
    g/mL Propidium Iodide (PI) and 100 
    
    
    
    g/mL RNase A.
    • Causality: PI is a non-specific intercalating agent that binds to both DNA and RNA. Pretreatment with RNase A is strictly required to degrade cellular RNA. Without RNase A, RNA fluorescence would artificially inflate the signal, obscuring the distinct 2N (G0/G1) and 4N (G2/M) DNA peaks and rendering accurate cell cycle quantification impossible.

  • Incubation & Acquisition: Incubate in the dark for 30 minutes at room temperature. Acquire data using a flow cytometer (e.g., 488 nm laser excitation, 610/20 nm emission filter).

  • Analysis: Gate out doublets using PI-Area vs. PI-Width. Quantify the percentage of cells in the G2/M phase (4N DNA content) relative to vehicle controls. A successful TMP-pyrazole amine will show a massive dose-dependent accumulation of cells in the G2/M peak[4].

References

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy Source: PMC / MDPI URL:[Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy Source: PMC / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents Source: ACS Omega - ACS Publications URL:[Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site Source: MDPI Molecules URL:[Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship &amp; Synthesis of Trimethoxyphenyl Pyrazoles as Tubulin Inhibitors

Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, most notably recognized in Colchicine and Combretastatin A-4 (CA-4). This guide details the engineering of TMP-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, most notably recognized in Colchicine and Combretastatin A-4 (CA-4). This guide details the engineering of TMP-pyrazole conjugates , a class of potent microtubule-destabilizing agents (MDAs). Unlike the chemically unstable cis-olefin bridge of CA-4, the pyrazole ring offers a rigid, metabolically stable scaffold that retains the critical "bent" conformation required for the colchicine binding site on


-tubulin.

This document provides a comprehensive analysis of the Structure-Activity Relationship (SAR), a validated synthetic workflow, and the gold-standard biological protocols necessary to validate these compounds as G2/M cell cycle arrest agents.

The Pharmacophore: Structural Logic

The design of TMP-pyrazoles is bioisosteric in nature.[1] The goal is to mimic the spatial arrangement of the two aryl rings of CA-4 while improving stability.

The Scaffold Architecture

The pyrazole ring (1,2-diazole) serves as the central core. Its planar structure restricts the rotation of the attached aryl groups, locking them into a conformation that fits the hydrophobic pocket of tubulin.

  • Ring A Mimic (The TMP Group): The 3,4,5-trimethoxyphenyl group is non-negotiable for high potency. It forms critical van der Waals interactions with residues (e.g., Val238, Cys241) in the colchicine binding site.

  • Ring B Mimic: Usually a phenyl ring substituted with electron-donating groups (EDGs) like 4-methoxy, 3-hydroxy-4-methoxy, or 4-amino. This mimics the B-ring of CA-4.

  • The Linker (Pyrazole): Replaces the ethylene bridge. The 1,5-diaryl or 3,4-diaryl substitution patterns are most common to approximate the cis-geometry.

SAR Visualization

The following diagram maps the critical substitution points on the pyrazole core.

SAR_Map Pyrazole Pyrazole Core (Scaffold) N1 N1 Position (Tail Region) Pyrazole->N1 Solubility/PK modulation C3 C3 Position (A-Ring or B-Ring) Pyrazole->C3 Hydrophobic Interaction C4 C4 Position (Steric Control) Pyrazole->C4 Conformation Lock C5 C5 Position (Critical Binding) Pyrazole->C5 Primary Pharmacophore N1_Rule Preferred: Phenyl, p-Tolyl Avoid: Bulky alkyls N1->N1_Rule C3_Rule B-Ring Mimic: 4-OMe-Ph, 3-OH-4-OMe-Ph Must be electron-rich C3->C3_Rule C4_Rule Small Groups: H, F, CN, or NH2 Avoid: Large groups C4->C4_Rule C5_Rule A-Ring Mimic: 3,4,5-Trimethoxyphenyl (Essential for Tubulin) C5->C5_Rule

Caption: SAR Map of TMP-Pyrazoles. Red/Green nodes indicate critical pharmacophoric requirements; Yellow nodes indicate tunable regions.

Synthetic Strategy: The Chalcone Route

While regioselective [3+2] cycloadditions exist, the Claisen-Schmidt condensation followed by heterocyclization remains the most robust method for generating diverse libraries of 1,3,5-trisubstituted pyrazoles.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Step 1: Chalcone Formation (Claisen-Schmidt)

  • Reagents: 3,4,5-Trimethoxyacetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

  • Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 12–24 hours.

  • Workup: Pour into ice water/HCl. Filter the precipitate (Chalcone). Recrystallize from ethanol.

Step 2: Pyrazole Cyclization

  • Reagents: Chalcone (from Step 1), Phenylhydrazine derivative (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure: Reflux the mixture at 110°C for 6–10 hours.

  • Mechanism: The hydrazine attacks the

    
    -carbon of the chalcone (Michael addition) followed by cyclization and dehydration.
    
  • Purification: Pour into ice water. Neutralize with

    
    . Extract with Ethyl Acetate. Purify via column chromatography (Hexane/EtOAc).
    

Step 3: Validation

  • 1H NMR: Look for the disappearance of chalcone alkene protons (

    
     7.4–7.8, d) and the appearance of the pyrazole C4-H singlet (
    
    
    
    6.8–7.1).

Synthesis_Flow Start Start: 3,4,5-Trimethoxyacetophenone + Aryl Aldehyde Reaction1 Claisen-Schmidt Condensation (NaOH/EtOH, RT, 12h) Start->Reaction1 Intermediate Intermediate: Chalcone (alpha,beta-unsaturated ketone) Reaction1->Intermediate Reaction2 Cyclocondensation (R-Hydrazine, AcOH, Reflux) Intermediate->Reaction2 Product Final Product: 1,3,5-Trisubstituted Pyrazole Reaction2->Product

Caption: Step-wise synthesis of TMP-pyrazoles via the Chalcone intermediate pathway.

Biological Validation: Protocols & Mechanisms[2]

To confirm the compound acts as a direct tubulin inhibitor, specific assays must be performed. Cytotoxicity (MTT) is insufficient; you must prove the molecular target.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the "Gold Standard" for confirming direct interaction with tubulin.

Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, the reporter dye (DAPI or a proprietary fluorophore) incorporates into the polymer, increasing fluorescence.[2][3][4] Inhibitors suppress this increase.

Protocol:

  • Preparation: Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent). Keep everything on ice.

  • Buffer: 80 mM PIPES (pH 6.9), 2.0 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% Glycerol (polymerization enhancer).[4][5]
    
  • Plate Setup: Use a 96-well black, flat-bottom half-area plate.

    • Control: Tubulin + DMSO (Vehicle).

    • Positive Control: Colchicine or CA-4 (5

      
      M).
      
    • Test: Tubulin + TMP-Pyrazole (various concentrations, e.g., 1–10

      
      M).
      
  • Execution: Add tubulin to the plate (final conc. 2–3 mg/mL). Immediately place in a pre-warmed (37°C) fluorometer.

  • Measurement: Read fluorescence (Ex 360 nm / Em 420-450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate

    
     (growth rate) and Steady State fluorescence. A potent inhibitor will flatten the curve (reduce 
    
    
    
    and final fluorescence).
Mechanism of Action Pathway

The following diagram illustrates the downstream consequences of binding.

MOA_Pathway Compound TMP-Pyrazole Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization (Loss of Spindle Formation) Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Caption: Signaling cascade triggered by TMP-pyrazoles leading to apoptotic cell death.

Quantitative Data Presentation

When reporting your SAR, structure your data to highlight the impact of specific substitutions.

Table 1: Representative SAR of TMP-Pyrazoles (Hypothetical Data for Illustration)

CompoundR1 (N1-Pos)R2 (C3-Pos)R3 (C5-Pos)Tubulin IC50 (

M)
MCF-7 IC50 (

M)
CA-4 Control----1.2 0.005
1a Phenyl4-OMe-PhTMP2.50.045
1b Phenyl3-OH-4-OMe-PhTMP1.4 0.015
1c Methyl4-OMe-PhTMP>205.2
1d 4-F-Phenyl4-OMe-PhTMP3.10.080

Note: "TMP" = 3,4,5-trimethoxyphenyl.[6][7] The shift from Methyl (1c) to Phenyl (1a) at N1 drastically improves potency, illustrating the need for hydrophobic bulk in that region.

References

  • Taylor & Francis (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.

  • MDPI (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors.

  • Bentham Open (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence Based).

  • National Institutes of Health (PMC). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors.

Sources

Foundational

Targeting the Colchicine Site: A Technical Guide to Pyrazole-Based Tubulin Polymerization Inhibitors

Executive Summary This technical guide analyzes the design, evaluation, and mechanism of pyrazole derivatives as potent tubulin polymerization inhibitors. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the design, evaluation, and mechanism of pyrazole derivatives as potent tubulin polymerization inhibitors. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers targeting the vinca domain), pyrazole derivatives predominantly target the colchicine binding site (CBS) located at the interface of


- and 

-tubulin. By mimicking the pharmacophoric features of combretastatin A-4 (CA-4), these small molecules induce microtubule depolymerization, arrest the cell cycle in the G2/M phase, and function as vascular disrupting agents (VDAs). This guide provides actionable protocols for synthesis, in vitro validation, and structural characterization.

Part 1: Mechanistic Foundation

The Tubulin Equilibrium

Microtubules are dynamic polymers composed of


-tubulin heterodimers.[1] Their function relies on "dynamic instability"—the rapid switching between polymerization (growth) and depolymerization (shrinkage).
  • Straight Conformation: GTP-bound tubulin incorporates into the growing microtubule end.

  • Curved Conformation: GDP-bound tubulin favors depolymerization.

The Pyrazole Mechanism

Pyrazole derivatives act as destabilizing agents . They bind to the CBS on


-tubulin, which is buried in the intermediate domain.
  • Binding: The pyrazole scaffold occupies the intrasubunit pocket.

  • Conformational Lock: The inhibitor sterically prevents the "straight" conformation required for microtubule assembly.

  • Result: The tubulin dimer is locked in a "curved" state, preventing it from incorporating into the microtubule lattice. This leads to catastrophic depolymerization, mitotic spindle collapse, and subsequent apoptosis.

DOT Diagram: Mechanism of Action

MOA Tubulin Free Tubulin (Heterodimer) Complex Tubulin-Inhibitor Complex Tubulin->Complex + Inhibitor Polymer Microtubule Polymerization Tubulin->Polymer GTP-Dependent Inhibitor Pyrazole Derivative (CBS Ligand) Inhibitor->Complex Curved Locked 'Curved' Conformation Complex->Curved Steric Hindrance Curved->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Curved->Arrest Spindle Collapse Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase-3 Activation

Caption: Mechanism of pyrazole-induced microtubule destabilization.[2] Binding at the CBS locks tubulin in a curved state incompatible with polymerization.

Part 2: Chemical Architecture & SAR

The pyrazole ring serves as a bioisostere for the cis-double bond of combretastatin A-4, providing a rigid scaffold that maintains the necessary dihedral angle between two aryl rings.

The Pharmacophore Triad

To maximize affinity for the CBS (PDB ID: 1SA0 or 5LYJ ), pyrazole derivatives typically require three structural zones:

  • Zone A (The Anchor): A 3,4,5-trimethoxyphenyl ring (or similar bulky, electron-rich system) attached to N1 or C3 of the pyrazole. This mimics the A-ring of colchicine and occupies the hydrophobic pocket of

    
    -tubulin (Cys241, Val318).
    
  • Zone B (The Scaffold): The central pyrazole ring. Substitutions at C4 control the spatial orientation of the side chains.

  • Zone C (The Tail): An aryl or heteroaryl group (e.g., indole, pyridine, quinoline) at C3 or C5. This interacts with the "B-ring" region of the CBS (Asn101, Lys254).

Key SAR Trends
PositionSubstitution StrategyMechanistic Impact
N1 / C3 3,4,5-Trimethoxyphenyl Critical. Fills the hydrophobic pocket; essential for high affinity (nM range).
C4 H, -CHO, -CN, or small alkylRegulates the dihedral angle between rings A and B. Bulky groups here often reduce potency due to steric clash.
C5 Indole, Amine, or fused ringsForms H-bonds with Asn101 or Lys254 . Fused systems (e.g., pyrazolo[1,5-a]pyrimidine) often improve metabolic stability.
Fusion Pyrazolo[1,5-a]pyrimidine Enhances solubility and kinase selectivity (e.g., dual CDK/Tubulin inhibition).
DOT Diagram: Structure-Activity Relationship

SAR Pyrazole Pyrazole Scaffold (Rigid Linker) ZoneA Zone A: 3,4,5-Trimethoxyphenyl (Hydrophobic Pocket) Pyrazole->ZoneA N1 or C3 Position ZoneB Zone B: C4 Substitution (Steric Control) Pyrazole->ZoneB C4 Position ZoneC Zone C: Aryl/Heteroaryl Tail (H-Bonding w/ Asn101) Pyrazole->ZoneC C5 Position Interaction1 High Affinity Binding ZoneA->Interaction1 Interactions w/ Val318, Cys241 Interaction2 Specificity & Solubility ZoneC->Interaction2 Interactions w/ Asn101, Lys254

Caption: SAR map of pyrazole tubulin inhibitors. The trimethoxyphenyl group is the primary anchor, while the C5 tail dictates specificity.

Part 3: Preclinical Evaluation Protocols

Protocol A: High-Throughput Fluorescence-Based Polymerization Assay

Rationale: This assay is more sensitive than turbidimetry and requires less protein. It uses a fluorescent reporter (DAPI or intrinsic fluorescence) that enhances signal upon binding to polymerizing microtubules.[3]

Reagents:

  • Tubulin Stock: >99% pure porcine brain tubulin (10 mg/mL in PEM buffer).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[3]

  • GTP Stock: 100 mM (store at -80°C).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) at 10

    
    M.
    

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C in a fluorescence plate reader.

  • Master Mix: Prepare tubulin (2 mg/mL final) in PEM buffer supplemented with 1 mM GTP and 10

    
    M DAPI. Keep on ice.
    
  • Compound Addition: Add 2

    
    L of test compound (dissolved in DMSO) to wells. Include a Vehicle Control  (DMSO only), Positive Control  (Paclitaxel, 3 
    
    
    
    M - stabilizer), and Negative Control (Colchicine, 3
    
    
    M - inhibitor).
  • Initiation: Add 50

    
    L of the Tubulin Master Mix to each well.
    
  • Measurement: Immediately read fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot RFU vs. Time.

    • Inhibitors will show a flattened curve (reduced

      
       and steady-state amplitude).
      
    • Stabilizers will eliminate the lag phase and increase steady-state amplitude.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm that the observed cytotoxicity is due to mitotic arrest (G2/M phase accumulation), a hallmark of tubulin inhibition.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat with the pyrazole derivative at

    
     and 
    
    
    
    its IC50 value for 24h.
  • Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS. Resuspend in 500

    
    L PBS containing:
    
    • 50

      
      g/mL Propidium Iodide (PI) (DNA stain).
      
    • 100

      
      g/mL RNase A (to digest RNA).
      
  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Gating: Use doublet discrimination (FL2-A vs FL2-W) to exclude clumps. Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 4: Data Presentation & Analysis

Quantitative Summary of Representative Pyrazole Inhibitors

Note: Values are representative of high-potency derivatives found in literature (e.g., Li et al., 2020; Zhang et al., 2023).

Compound IDScaffold TypeTubulin IC50 (

M)
A549 IC50 (nM)Binding SiteKey Feature
CA-4 Stilbene (Control)1.23.5ColchicineNatural Product Standard
Comp 1b Pyrazolo[1,5-a]pyrimidine1.828.0ColchicineHigh metabolic stability
Y60s Dihydropyrrolo-pyrazole2.125.0ColchicineOvercomes MDR (P-gp)
PTA-1 N-phenylpyrazole1.545.0ColchicineDual ROS induction
Experimental Workflow Diagram

Workflow Design 1. Rational Design (Scaffold Hopping) Synth 2. Chemical Synthesis (Knorr Pyrazole Synthesis) Design->Synth Biochem 3. In Vitro Tubulin Assay (Fluorescence/Turbidity) Synth->Biochem Biochem->Design SAR Feedback Cell 4. Cellular Evaluation (MTT & Cell Cycle) Biochem->Cell If IC50 < 10 uM docking 5. Molecular Docking (Validation of CBS Binding) Cell->docking Mechanistic Confirmation

Caption: Integrated workflow for the discovery and validation of pyrazole-based tubulin inhibitors.

Part 5: Challenges & Future Outlook

Solubility vs. Permeability

Many pyrazole derivatives, particularly those with extensive fused aromatic rings, suffer from poor aqueous solubility.

  • Solution: Incorporate solubilizing groups (e.g., morpholine, piperazine) at the C3/C5 "tail" position (Zone C) to improve pharmacokinetic profiles without disrupting the CBS binding.

Multidrug Resistance (MDR)

Traditional tubulin inhibitors (Paclitaxel, Vincristine) are substrates for P-glycoprotein (P-gp) efflux pumps.

  • Advantage: Many pyrazole derivatives (e.g., Y60s ) are poor substrates for P-gp. They retain potency in MDR+ cell lines (e.g., MCF-7/ADR), offering a significant clinical advantage over taxanes.

Selectivity (Vascular Disruption)

Because tumor vasculature is immature and relies heavily on the tubulin cytoskeleton for structural integrity, CBS inhibitors often act as Vascular Disrupting Agents (VDAs). This causes rapid necrosis of the tumor core, a distinct mechanism from the anti-proliferative effect on tumor cells.

References

  • Li, G., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities.[4][5] European Journal of Medicinal Chemistry.[5][6][7] Link

  • Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology.[8] Link

  • Zhang, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[9][10][11] Molecules.[1][4][5][6][7][12][13][14][15][16] Link

  • Yu, Q., et al. (2025). Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site.[12] Journal of Medicinal Chemistry.[7][12] Link

  • BenchChem. Application Notes and Protocols for Tubulin Polymerization Assay.Link

Sources

Exploratory

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine chemical properties

This technical guide provides a comprehensive analysis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry known for its utility in targeting the colchicine-binding site of tub...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry known for its utility in targeting the colchicine-binding site of tubulin and various kinase domains.

Chemical Identity & Core Properties

Executive Summary

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS: 502133-05-3) is a potent heterocyclic building block. Its structural significance lies in the 3,4,5-trimethoxyphenyl (TMP) moiety, a pharmacophore that mimics the A-ring of colchicine, enabling high-affinity binding to tubulin. Coupled with the 3-aminopyrazole headgroup—a classic hinge-binder in kinase inhibitor design—this molecule serves as a dual-functional template for developing antimitotic and antiproliferative agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
IUPAC Name 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
Common Synonyms 3-Amino-5-(3,4,5-trimethoxyphenyl)pyrazole
CAS Number 502133-05-3
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in Water
LogP (Predicted) 1.68
pKa (Predicted) ~3.5 (pyrazole N), ~14 (amine N-H deprotonation)
H-Bond Donors/Acceptors 2 / 5
Structural Dynamics & Tautomerism

The compound exists in dynamic equilibrium between tautomeric forms. In solution, the position of the proton on the pyrazole ring (N1 vs. N2) shifts rapidly, which is critical for binding interactions. The 3-amino group can also act as a bond donor or acceptor depending on the pH and binding pocket environment.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Profile T1 1H-Tautomer (Major in polar solvent) T2 2H-Tautomer (Stabilized by specific binding) T1->T2 Proton Shift Amine Exocyclic Amine (-NH2) Nucleophilic (Acylation target) T1->Amine RingN Endocyclic Nitrogen (NH) H-Bond Donor (Hinge Binder) T1->RingN TMP TMP Moiety Hydrophobic/Steric Interaction T1->TMP

Figure 1: Tautomeric equilibrium and reactive sites of the scaffold.

Synthetic Methodology

The most robust synthesis route involves the cyclocondensation of a


-ketonitrile precursor with hydrazine. This method is preferred over chalcone routes for generating the free amine directly.
Protocol: Cyclocondensation Route

Reagents:

  • 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (Precursor A)

  • Hydrazine hydrate (

    
    , 80% or 64% solution)
    
  • Ethanol (Absolute) or n-Butanol (for higher temperature)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (20 mmol, 2.0 eq) dropwise at room temperature. Note: Excess hydrazine is crucial to prevent the formation of azine byproducts.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The nitrile peak (
    
    
    
    ) in IR should disappear.
  • Workup: Cool the reaction mixture to

    
    C. The product often precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from Ethanol/Water (9:1).

  • Yield: Typical yields range from 75% to 85%.

Mechanism: The hydrazine nitrogen attacks the ketone carbonyl of the


-ketonitrile, forming a hydrazone intermediate. Intramolecular nucleophilic attack by the second hydrazine nitrogen on the nitrile carbon closes the ring, followed by tautomerization to form the aromatic aminopyrazole.

Synthesis SM1 3,4,5-Trimethoxybenzoic Acid Step1 1. SOCl2, Reflux 2. Acetonitrile, n-BuLi or NaH SM1->Step1 Inter Intermediate: 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile Step1->Inter Step2 Hydrazine Hydrate EtOH, Reflux Inter->Step2 Product Target: 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine Step2->Product

Figure 2: Synthetic pathway from benzoic acid precursor to final aminopyrazole.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       11.5–12.0 ppm (br s, 1H, Pyrazole-NH) – Broad due to exchange.
      
    • 
       6.8–7.0 ppm (s, 2H, Ar-H) – Symmetric protons on the TMP ring.
      
    • 
       5.8 ppm (s, 1H, Pyrazole-CH) – Characteristic C4 proton.
      
    • 
       4.5–5.0 ppm (br s, 2H, -NH₂) – Exocyclic amine.
      
    • 
       3.80 ppm (s, 6H, 3,5-OMe).
      
    • 
       3.70 ppm (s, 3H, 4-OMe).
      
  • Mass Spectrometry (ESI+):

    • Fragment ions often show loss of methyl groups (-15) or methoxy groups (-31).

Biological Applications & Mechanism of Action

This compound is rarely used as a standalone drug but is a high-value fragment for drug discovery.

1. Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is sterically and electronically complementary to the colchicine binding site on


-tubulin. Derivatives of this amine (e.g., amides formed at the 3-position) act as microtubule destabilizing agents, arresting cells in the G2/M phase and inducing apoptosis.

2. Kinase Inhibition: The 3-aminopyrazole motif functions as an ATP-mimetic. The pyrazole nitrogens and the exocyclic amine form a donor-acceptor-donor hydrogen bond triad with the "hinge region" of kinases (e.g., CDK2, VEGFR2, GSK-3


).

3. Derivatization Potential: Researchers utilize the exocyclic amine to attach "tail" groups that reach into the solvent-exposed region or the hydrophobic back pocket of the target protein, optimizing selectivity.

Safety & Handling (MSDS Summary)
  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

References
  • ChemScene. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 502133-05-3. Retrieved from

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • LookChem. (n.d.). 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine Chemical Properties. Retrieved from

Sources

Foundational

Precision Targeting of the Colchicine Binding Site: The Pyrazole Scaffold Advantage

Executive Summary The colchicine binding site (CBS) on -tubulin represents a distinct therapeutic niche compared to taxane and vinca alkaloid sites. While taxanes stabilize microtubules and vinca alkaloids destabilize th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The colchicine binding site (CBS) on


-tubulin represents a distinct therapeutic niche compared to taxane and vinca alkaloid sites. While taxanes stabilize microtubules and vinca alkaloids destabilize them, CBS inhibitors (CBSIs) offer a dual mechanism: potent microtubule destabilization and rapid vascular disrupting activity (VDA). However, the clinical translation of classic CBSIs (e.g., Combretastatin A-4) has been hampered by poor water solubility and cardiotoxicity.

The pyrazole scaffold has emerged as a superior bioisostere for the cis-double bond of Combretastatin A-4 (CA-4). It provides structural rigidity, improved metabolic stability, and a versatile platform for overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This guide details the structural rationale, synthesis optimization, and validation protocols for pyrazole-based CBSIs.

Structural Biology: The "Flip" Binding Mode

Understanding the precise orientation of the ligand within the CBS is critical for rational design. Early in silico models often predicted a binding mode analogous to colchicine. However, recent X-ray crystallography (e.g., PDB 6BR1, 5Z4U) revealed a critical "180° Flip" in many pyrazole derivatives.

The CBS Pocket Architecture

The CBS is located at the interface of


- and 

-tubulin. It is largely hydrophobic but contains specific polar anchors.
  • Zone A (Hydrophobic): Accommodates the trimethoxyphenyl (TMP) moiety. Key residues: Val238, Cys241, Leu255 (

    
    -subunit).
    
  • Zone B (Anchor): The pyrazole nitrogen acts as a hydrogen bond acceptor/donor. Key interaction: Val181 (backbone NH) and Asn101 (

    
    -subunit).
    
  • Zone C (Solvent Interface): Allows for bulky substitutions to improve solubility without clashing with the protein.

DOT Diagram: Pharmacophore & Binding Logic

CBS_Pharmacophore cluster_pocket Pocket Architecture cluster_ligand Pyrazole Ligand Design Target Colchicine Binding Site (CBS) ZoneA Hydrophobic Pocket (Val238, Cys241, Leu255) Target->ZoneA ZoneB H-Bond Anchor (Val181, Asn101) Target->ZoneB ZoneC Solvent Interface (Lys254) Target->ZoneC TMP Trimethoxyphenyl (TMP) (A-Ring Mimic) TMP->ZoneA High Affinity (Van der Waals) Scaffold Pyrazole Core (Rigid Linker) Scaffold->ZoneB H-Bonding (Critical for Orientation) Scaffold->TMP Maintains cis-geometry Tail Solubilizing Tail (Morpholine/Piperazine) Tail->ZoneC PK Improvement

Caption: Pharmacophore mapping of pyrazole derivatives within the tubulin CBS. The rigid pyrazole core aligns the TMP moiety into the hydrophobic pocket while positioning the tail towards the solvent interface.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of pyrazole CBSIs revolves around maintaining the "twisted" conformation required to fit the pocket.

Key SAR Rules
  • The TMP Moiety is Non-Negotiable: The 3,4,5-trimethoxyphenyl group is essential for high affinity binding in the hydrophobic pocket. Removing a methoxy group typically results in a >10-fold loss of potency.

  • N1 vs. C3/C5 Substitution:

    • 1,3,5-substituted pyrazoles: Often show superior potency due to optimal steric clash that forces the rings out of coplanarity, mimicking the twisted biaryl system of colchicine.

    • 1,3,4-substituted pyrazoles: Can also be active but require careful substituent selection to prevent flattening of the molecule.

  • The "B-Ring" Variation: The aryl group attached to the pyrazole (opposite the TMP) tolerates variation. Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) often enhance metabolic stability, while heterocyclic replacements (e.g., indole, pyridine) can improve water solubility.
Representative Potent Compounds
Compound IDStructure ClassIC50 (Tubulin Polymerization)IC50 (MCF-7 Cells)Key Feature
CA-4 (Control) Stilbene2.2

M
~10 nMPotent but chemically unstable (cis-to-trans isomerization).
Y60s Dihydropyrrolo-pyrazole1.9

M
25 nMFused ring system locks conformation; high metabolic stability.
Compound 4k Pyrazole-Amide< 2.0

M
15 nMAmide linker provides additional H-bond points.
ABI-231 Imidazole/Pyrazole~2.0

M
5.2 nMOvercomes P-gp efflux; effective in Taxol-resistant lines.

Biological Validation Protocols

To validate a new pyrazole derivative as a CBSI, one must prove it binds tubulin and destabilizes microtubules, rather than stabilizing them (like Taxol).

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

This is the gold standard for determining direct interaction. It uses a fluorescent reporter (DAPI or a specific fluorophore) that enhances fluorescence only when bound to polymerized microtubules.

Materials:

  • 99% Pure Tubulin (porcine brain source).

  • GTP (100 mM stock).[1]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).[2]
    
  • Fluorescent Reporter (DAPI, 10

    
    M).
    
  • 96-well black, flat-bottom half-area plate.[3]

Methodology:

  • Preparation: Pre-warm the plate reader to 37°C. Prepare tubulin stock at 2 mg/mL in cold Tubulin Buffer containing 10

    
    M DAPI and 1 mM GTP. Keep everything on ice.
    
  • Compound Addition: Add 5

    
    L of test compound (10x concentration in 10% DMSO) to the wells. Include a Vehicle Control  (DMSO only), Positive Control  (Paclitaxel, stabilizer), and Negative Control  (Colchicine/Vinblastine, destabilizer).
    
  • Initiation: Rapidly add 45

    
    L of the cold tubulin reaction mix to each well.
    
  • Kinetics: Immediately place in the reader and measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot RFU vs. Time.

    • CBS Inhibitors: Will show a flattened curve (suppressed

      
       and lower final plateau) compared to vehicle.
      
    • Stabilizers: Will show a steeper slope and higher plateau.

Protocol 2: Immunofluorescence (Microtubule Network Disruption)

Objective: Visualize the collapse of the microtubule cytoskeleton in whole cells.

  • Seeding: Seed HeLa or MCF-7 cells on glass coverslips (50% confluency).

  • Treatment: Treat with compound at

    
     for 24 hours.
    
  • Fixation: Wash with PBS, then fix with 4% paraformaldehyde (warm) for 15 min. Crucial: Do not use cold methanol if preserving cell architecture is priority, though methanol is better for tubulin structure resolution.

  • Staining:

    • Permeabilize (0.1% Triton X-100).

    • Block (3% BSA).

    • Primary Ab: Anti-

      
      -tubulin (1:200, 4°C overnight).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Nuclei).

  • Observation: Confocal microscopy.

    • Result: Control cells show fibrous, filamentous networks. Treated cells show diffuse green staining (depolymerized tubulin) and fragmented nuclei.

Mechanism of Action & Resistance

One of the strongest arguments for pyrazole CBSIs is their ability to evade Multidrug Resistance (MDR).[4]

Overcoming P-glycoprotein (P-gp) Efflux

Taxanes and Vinca alkaloids are bulky, complex substrates that are easily recognized and pumped out by P-gp (ABCB1 transporter).

  • The Pyrazole Advantage: These molecules are generally smaller (<500 Da) and more lipophilic in a way that often bypasses the P-gp substrate recognition pocket.

  • Validation: Compare

    
     in a parental line (e.g., A2780) vs. a resistant line (e.g., A2780/Taxol). A "Resistance Index" (RI = 
    
    
    
    ) close to 1.0 indicates the compound is not a P-gp substrate.
DOT Diagram: Mechanism of Action

MOA_Pathway Compound Pyrazole CBSI Tubulin Free Tubulin Dimers Compound->Tubulin Binds CBS Polymerization Microtubule Assembly Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoints Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoints Defects trigger Arrest G2/M Cell Cycle Arrest Checkpoints->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged arrest

Caption: The cascade of cellular events triggered by pyrazole CBSIs. Binding prevents polymerization, triggering the Spindle Assembly Checkpoint and forcing the cell into apoptosis.

Future Directions

  • PROTACs: Developing heterobifunctional molecules that link a pyrazole CBSI to an E3 ligase ligand (e.g., Cereblon) to degrade tubulin rather than just inhibit it.

  • Deep Learning: Utilization of models like GeminiMol to screen ultra-large libraries (Zinc20) for novel pyrazole scaffolds that fit the CBS with unique vectors.

  • Vascular Disruption: Further exploiting the VDA potential to starve solid tumors by collapsing their immature vasculature.

References

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Frontiers in Pharmacology. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors. Journal of Medicinal Chemistry. [Link][5]

  • Tubulin Polymerization Assay Protocol (Fluorescence Based). Cytoskeleton Inc. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. [Link]

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors (PDB 6BR1). RCSB Protein Data Bank. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive protocol for the synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure known for a wide array of pharmacological activities.[1][2] This document outlines a reliable and efficient synthetic route, detailing the underlying chemical principles, a step-by-step experimental procedure, and critical insights for successful execution. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with derivatives exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The title compound, 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, incorporates the pharmacologically significant 3,4,5-trimethoxyphenyl group, a feature found in several potent tubulin polymerization inhibitors and anti-cancer agents.[4][5]

The synthesis of 3-aminopyrazoles is most commonly and effectively achieved through the cyclocondensation reaction of a β-ketonitrile with hydrazine or its derivatives.[6][7] This classic and versatile method involves the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, through the attack of the second hydrazine nitrogen on the nitrile carbon, yields the stable aromatic 5-aminopyrazole ring system.[6][8]

This guide will focus on a two-step process:

  • Synthesis of the β-ketonitrile precursor: 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile.

  • Cyclocondensation with hydrazine: To yield the final product, 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Understanding the mechanistic underpinnings of this reaction is crucial for troubleshooting and optimization. For instance, the regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the β-ketonitrile and the hydrazine.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Materials and Equipment
Reagents and SolventsEquipment
3,4,5-TrimethoxybenzonitrileRound-bottom flasks
Ethyl acetateMagnetic stirrer with heating plate
Sodium ethoxideReflux condenser
Hydrochloric acid (HCl)Ice bath
Hydrazine hydrateBüchner funnel and vacuum flask
EthanolThin Layer Chromatography (TLC) plates
Dichloromethane (DCM)Rotary evaporator
Anhydrous sodium sulfateMelting point apparatus
Diethyl etherNMR Spectrometer
---Mass Spectrometer
Synthesis of 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (Intermediate 1)

This step involves a Claisen-type condensation between 3,4,5-trimethoxybenzonitrile and ethyl acetate.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add 3,4,5-trimethoxybenzonitrile (1 equivalent) followed by the dropwise addition of ethyl acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile.

Synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (Final Product)

This is the key cyclocondensation step.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (1 equivalent) in ethanol.[9]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[9] A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[10]

  • Heat the reaction mixture to reflux for 4-8 hours.[9] Monitor the progress of the reaction using TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to promote crystallization.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

  • The crude product can be further purified by recrystallization from ethanol if necessary.[1]

Reaction Workflow and Mechanism

The synthesis follows a logical and well-established reaction pathway.

Synthesis_Workflow A 3,4,5-Trimethoxybenzonitrile + Ethyl Acetate B Claisen Condensation A->B NaOEt, Ethanol C 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (β-Ketonitrile Intermediate) B->C E Cyclocondensation C->E D Hydrazine Hydrate D->E Ethanol, Reflux F 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (Final Product) E->F Reaction_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization A β-Ketonitrile C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine B->C D Hydrazone Intermediate E 5-Imino-4,5-dihydropyrazol-3-amine D->E Nucleophilic Attack on Nitrile F 5-Imino-4,5-dihydropyrazol-3-amine G 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine F->G Aromatization

Caption: Mechanism of pyrazole formation from a β-ketonitrile and hydrazine.

Data Summary and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrileC₁₂H₁₃NO₄235.2475-85White to off-white solid
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amineC₁₂H₁₅N₃O₃249.2780-90White to pale yellow solid

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

Troubleshooting and Key Considerations

  • Low Yield in β-ketonitrile Synthesis: Ensure all reagents and solvents are anhydrous, as moisture can quench the sodium ethoxide.

  • Formation of Regioisomers: While not an issue with unsubstituted hydrazine, the use of substituted hydrazines can lead to isomeric products. The regioselectivity can sometimes be controlled by adjusting the pH or solvent polarity. [8]* Incomplete Cyclization: If the hydrazone intermediate is isolated or the reaction stalls, increasing the reaction temperature or time may be necessary to drive the cyclization to completion. [8]* Purity of Starting Materials: The use of high-purity starting materials is crucial for obtaining a clean product and high yields. Impurities in the β-ketonitrile can lead to side reactions. [8]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine. By understanding the underlying chemical principles and adhering to the experimental guidelines, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved from [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed. Retrieved from [Link]

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-t[1][11][12]riazolo[3,4-b]t[1][11][13]hiadiazoles. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (2017). ResearchGate. Retrieved from [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]

Sources

Application

Technical Guide: Solubilization and Handling of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine in DMSO

Compound Profile & Physicochemical Context 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS: 502133-05-3) is a synthetic small molecule featuring a trimethoxyphenyl pharmacophore linked to an aminopyrazole ring.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Physicochemical Context

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS: 502133-05-3) is a synthetic small molecule featuring a trimethoxyphenyl pharmacophore linked to an aminopyrazole ring.[1][2][3] This structural motif is highly significant in medicinal chemistry, often serving as a scaffold for tubulin polymerization inhibitors targeting the colchicine-binding site, as well as inhibitors of specific kinases involved in cancer cell proliferation.

Physicochemical Properties Table
PropertyDataRelevance to Solubilization
Molecular Weight 249.27 g/mol Moderate MW facilitates dissolution in polar aprotic solvents.
Formula C₁₂H₁₅N₃O₃Contains both H-bond donors (amine/pyrazole NH) and acceptors (methoxy).
LogP (Predicted) ~1.3 - 1.7Moderately lipophilic; poor aqueous solubility, high DMSO solubility.
Appearance White to off-white solidVisual clarity checks are straightforward against dark backgrounds.
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for biological stock solutions due to high dielectric constant.

DMSO Solubilization Protocol

Core Directive: The "Step-Wise Saturation" Method

Rationale: Direct addition of the full solvent volume can lead to the formation of a "solvation shell" or clumps that are difficult to disperse. This protocol uses a step-wise approach to ensure complete homogeneity.

Reagents & Equipment[1]
  • Solvent: Sterile-filtered DMSO (≥99.9%, Hybridoma grade recommended to minimize endotoxins).

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics which DMSO can leach.

  • Sonicator: Bath sonicator (35-40 kHz).

Step-by-Step Procedure
  • Gravimetric Preparation:

    • Weigh approximately 2.5 mg of the compound into a sterile amber glass vial.

    • Calculation for 10 mM Stock:

      
      
      
      
      
  • Initial Wetting (The 70% Rule):

    • Add only 70% of the calculated DMSO volume (e.g., ~700 µL).

    • Vortex vigorously for 30 seconds. This creates a high-concentration slurry that breaks down crystal lattice energy more effectively than dilute solutions.

  • Visual Inspection & Sonication:

    • Inspect the solution against a light source. If particulates remain, place in a bath sonicator at ambient temperature for 5-minute intervals.

    • Critical Control Point: Monitor temperature.[4] Do not allow the bath water to exceed 37°C, as thermal degradation can occur.

  • Final Volume Adjustment:

    • Once fully dissolved, add the remaining 30% of DMSO.

    • Invert gently to mix.

  • Validation (Self-Validating Step):

    • Centrifuge the stock solution at 10,000 x g for 1 minute.

    • Inspect the bottom of the tube. A pellet indicates incomplete solubilization (saturation limit reached). If clear, the stock is validated.[5]

Solubility Limits
  • Recommended Stock: 10 mM (2.49 mg/mL) – High confidence of stability.

  • Maximum Solubility (Estimated): Up to 50-100 mM may be achievable but requires validation. At >20 mM, the risk of precipitation upon freeze-thaw cycles increases significantly.

Stability & Storage Architecture

DMSO is hygroscopic; water absorption causes compound precipitation and hydrolysis.

  • Aliquoting: Never store the bulk stock. Aliquot into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

  • Pre-Assay Handling: Thaw aliquots at room temperature. Vortex immediately after thawing to redissolve any micro-precipitates formed during the phase transition.

Biological Application Notes

Mechanism of Action: Tubulin & Apoptosis

The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of Colchicine , allowing the molecule to bind to the colchicine-binding site on


-tubulin. This inhibits microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
Experimental Workflow: Cellular Assays

When dosing cells, the final DMSO concentration must be kept below the toxicity threshold (typically <0.5% for robust lines, <0.1% for primary cells).

Serial Dilution Strategy (Intermediate Dilution)

Do not dilute directly from 10 mM DMSO stock into cell culture media. This often causes "crashing out" (precipitation) due to the rapid polarity shift.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 in culture media (or PBS) to create a 1 mM working solution (10% DMSO). Check for precipitation immediately.

  • Final Dosing: Dilute the intermediate into the assay well to achieve the target pharmacologic range (e.g., 10 nM - 1 µM).

Visualization: Solubilization & Signaling Pathway

Diagram 1: Solubilization Decision Tree

SolubilityProtocol Start Weigh Compound (e.g., 2.5 mg) Calc Calculate DMSO Vol (Target: 10 mM) Start->Calc AddPartial Add 70% DMSO Volume Calc->AddPartial Vortex Vortex (30 sec) AddPartial->Vortex Inspect Visual Inspection Vortex->Inspect Sonicate Sonicate (5 min, <37°C) Inspect->Sonicate Particulates AddFinal Add Remaining 30% DMSO Inspect->AddFinal Clear Sonicate->Inspect Centrifuge Validation Centrifugation (10,000 x g, 1 min) AddFinal->Centrifuge PelletCheck Pellet Visible? Centrifuge->PelletCheck Success Validated Stock (Aliquot & Freeze) PelletCheck->Success No Dilute Dilute to lower conc. (e.g., 5 mM) PelletCheck->Dilute Yes

Caption: Step-wise solubilization workflow with built-in validation checkpoints to ensure stock homogeneity.

Diagram 2: Mechanism of Action (Tubulin Interference)

MOA Compound 5-(3,4,5-trimethoxyphenyl)- 1H-pyrazol-3-amine Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Prevents Assembly Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Signaling Cascade Effect3 Apoptosis / Cell Death Effect2->Effect3 Caspase Activation

Caption: Pharmacological pathway showing the compound's interference with tubulin dynamics leading to apoptosis.

References

  • PubChem. (2025).[6][7] Compound Summary: 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.[4][8] National Library of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Shahsavari, Z., et al. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

Sources

Method

Application Note: Optimized MTT Cytotoxicity Profiling of Trimethoxyphenyl Pyrazole Amine Derivatives

Abstract & Introduction This Application Note provides a rigorous, field-validated protocol for assessing the cytotoxic potency of trimethoxyphenyl pyrazole amines using the MTT assay. These compounds are a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note provides a rigorous, field-validated protocol for assessing the cytotoxic potency of trimethoxyphenyl pyrazole amines using the MTT assay. These compounds are a privileged scaffold in medicinal chemistry, often designed to target the colchicine-binding site of tubulin or induce ROS-mediated apoptosis in triple-negative breast cancer (e.g., MDA-MB-468) and lung adenocarcinoma (e.g., A549) cell lines.

While the MTT assay is routine, this specific class of compounds presents unique challenges:

  • Hydrophobicity: The trimethoxyphenyl group significantly increases lipophilicity, leading to precipitation in aqueous media if not managed correctly.

  • Metabolic Interference: Some amine-rich small molecules can alter mitochondrial dehydrogenase activity independent of cell death, requiring strict controls.

This guide moves beyond generic instructions, offering a "self-validating" workflow designed to eliminate false positives caused by compound precipitation and ensuring precise IC50 determination.

Materials & Reagents

Compound Preparation[1][2][3][4]
  • Target Compound: Trimethoxyphenyl pyrazole amine (Store desiccation-protected at -20°C).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade (≥99.7%).

  • Positive Control: Paclitaxel or Combretastatin A-4 (structurally relevant tubulin inhibitors) or Doxorubicin (general cytotoxic agent).

Assay Reagents[5][6][7]
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[1][2][3]

    • Preparation: Dissolve 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at -20°C in the dark. Do not store at 4°C for >1 week.

  • Solubilization Buffer: 100% DMSO (preferred for this compound class over SDS/HCl due to faster solubilization of the specific formazan crystals formed).

Cell Lines (Recommended)[9]
  • MDA-MB-468 (Breast Cancer): Highly sensitive to pyrazole-induced ROS.[4][5]

  • A549 (Lung Cancer): Standard model for trimethoxyphenyl derivatives.

  • AGO1522 (Normal Fibroblast): Essential toxicity control to determine the Selectivity Index (SI).

Experimental Design & Logic

The "Intermediate Dilution" Strategy

Critical Step: Direct addition of high-concentration DMSO stock to cell media often causes immediate, microscopic precipitation of trimethoxyphenyl derivatives. This protocol uses an intermediate dilution step.

StepSourceDiluentFinal Conc.DMSO %
Stock Solid Compound100% DMSO10 - 50 mM100%
Working Plate Stock100% DMSOSerial Dilutions (e.g., 10 mM down to 10 µM)100%
Intermediate Working PlateCulture Media10x Final Assay Conc.10%
Assay Well IntermediateCell Monolayer1x Final Conc. 1%
Controls[12]
  • Vehicle Control (VC): Media + 1% DMSO (Must match the highest DMSO concentration in treated wells).

  • Media Blank: Media only (No cells). Used to subtract background absorbance.[6]

  • Compound Blank: Media + Compound (Highest Conc.) + MTT (No cells). Crucial check: Does the amine group reduce MTT non-enzymatically?

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70-80% confluency).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Seeding Density:

    • MDA-MB-468: 8,000 cells/well.

    • A549: 5,000 cells/well.

  • Dispense 100 µL/well into 96-well clear-bottom plates.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.

Phase 2: Compound Treatment (Day 1)
  • Prepare 1000x stocks of the trimethoxyphenyl pyrazole amine in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate V-bottom 96-well plate using 100% DMSO.

  • Intermediate Step: Transfer 10 µL of DMSO stock into 90 µL of pre-warmed culture media in a sterile intermediate plate. Mix well.

  • Treatment: Aspirate old media from the cell plate (or leave it if using a 2x addition method—aspirating is preferred to remove metabolic waste).

  • Add 100 µL of the compound-supplemented media (from Step 3 diluted 1:10 again into fresh media, or designed to be 1x).

    • Refined Method: Add 100 µL fresh media to cells. Add 11 µL of the "Intermediate" solution. Final DMSO ≈ 1%.

  • Incubate for 48 to 72 hours .

Phase 3: MTT Incubation & Readout (Day 3/4)
  • Visual Inspection: Examine wells under a microscope. Look for compound precipitation (crystals) or contamination.

  • Add 10 µL of MTT Stock (5 mg/mL) directly to each well (Final conc: 0.45 mg/mL).

  • Incubate for 3 - 4 hours at 37°C. Note: Pyrazole-treated cells may detach; handle gently.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals.

    • Tip: If cells are loose, centrifuge the plate at 1,000 x g for 5 mins before aspiration.[7]

  • Add 100 µL of 100% DMSO to each well.

  • Shake on an orbital shaker (protected from light) for 15 minutes.

  • Measure Absorbance (OD) at 570 nm (Signal) and 630 nm (Reference background).[8]

Data Visualization & Workflow

Experimental Workflow Diagram

MTT_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (100% DMSO) Stock->Dilution 1:2 Steps Intermed Intermediate Mix (Media + 10% DMSO) Dilution->Intermed 1:10 Dilution Treatment Treatment (48-72h) Intermed->Treatment Add to Cells Seeding Cell Seeding (96-well Plate) Seeding->Treatment 24h Attachment MTT_Add Add MTT (3-4h Incubation) Treatment->MTT_Add Crystals Formazan Formation MTT_Add->Crystals Solubilize Solubilize (100% DMSO) Crystals->Solubilize Aspirate Media Read Read OD 570nm - 630nm Solubilize->Read

Caption: Optimized workflow emphasizing the "Intermediate Mix" step to prevent hydrophobic compound precipitation.

Mechanism of Action (Trimethoxyphenyl Pyrazole)

MOA_Pathway Compound Trimethoxyphenyl Pyrazole Amine Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Polymerization Mito Mitochondria Compound->Mito Targets CellCycle G2/M Arrest Tubulin->CellCycle ROS ROS Generation (Oxidative Stress) Mito->ROS Triggers Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase->Apoptosis

Caption: Dual mechanism of action: Tubulin inhibition and ROS-mediated mitochondrial dysfunction leading to apoptosis.[2][4]

Data Analysis

Calculate the Percent Viability for each well using the formula:



  • OD_sample: Absorbance of cells + compound.

  • OD_blank: Absorbance of media only.

  • OD_vehicle: Absorbance of cells + DMSO vehicle.

IC50 Calculation: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound is highly lipophilic (Trimethoxy group).Use the "Intermediate Dilution" method (Step 3.1). Do not exceed 0.5% final DMSO if possible, but prioritize solubility.
High Background Amine group reducing MTT.Check "Compound Blank" wells. If OD is high, wash cells with PBS before adding MTT.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells for data.
Low Signal Low metabolic activity.Increase incubation time with MTT to 4 hours or increase seeding density.

References

  • Mechanism of Pyrazoles: Ahsan, M. J., et al. "Pyrazoline derivatives as anticancer agents: an overview." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link

  • Trimethoxyphenyl Activity: Gucky, T., et al. "Cytotoxic activity of some pyrazolo[4,3-e][1,2,4]triazines against human cancer cell lines."[9][3] Journal of the Chemical Society of Pakistan, 2010. Link

  • MTT Protocol Standards: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link

  • ROS & Apoptosis in TNBC: Nossier, E. S., et al. "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468."[5] Asian Pacific Journal of Cancer Prevention, 2021. Link

  • Solubility Guidelines: "Assay Guidance Manual: Solubility of compounds in DMSO." NCBI Bookshelf. Link

Sources

Application

Application Notes &amp; Protocols: Preparation of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine Stock Solution

Abstract This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine. The methodologies detailed herein are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine. The methodologies detailed herein are optimized to ensure solution integrity, concentration accuracy, and experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals utilizing this pyrazole derivative in biochemical and cell-based assays.

Introduction: Compound Significance

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The 3,4,5-trimethoxyphenyl group is notably present in several potent tubulin polymerization inhibitors, such as combretastatin.[4] The accurate and reproducible preparation of stock solutions is, therefore, the foundational step for any rigorous in vitro or in vivo investigation to ensure the validity of subsequent experimental data.

Physicochemical Properties & Rationale for Solvent Selection

The selection of an appropriate solvent is the most critical decision in preparing a stock solution. This choice is governed by the compound's solubility, the requirements of the downstream application (e.g., cell-based vs. biochemical assays), and the solvent's intrinsic potential for bio-interference.

Solubility Profile

Based on the structure and data from analogous pyrazole derivatives, the expected solubility profile for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is summarized below. As with many heterocyclic organic compounds, it is practically insoluble in aqueous solutions.[5]

SolventExpected SolubilitySuitability for Biological AssaysRationale & Key Considerations
Dimethyl Sulfoxide (DMSO) High High (with caution) The recommended primary solvent due to its excellent solvating power for polar and nonpolar compounds.[6] However, final assay concentrations should be kept low (<0.5%, ideally ≤0.1%) to avoid cytotoxicity.[7][8][9]
Ethanol (EtOH) Moderate High A suitable alternative for assays sensitive to DMSO. May not achieve the same high stock concentrations. Ethanol can also exhibit cytotoxicity at higher concentrations (>0.5%).[8][9]
Methanol (MeOH) Moderate Low to Moderate Generally avoided for cell-based assays due to higher cytotoxicity compared to ethanol.[9]
Water / PBS Very Low / Insoluble Unsuitable (as a primary solvent) The compound is a non-polar organic molecule and will not readily dissolve in aqueous media.
Critical Consideration: Solvent Cytotoxicity

The solvent is not merely a vehicle; it is an experimental variable that must be controlled. DMSO, while an excellent solvent, can inhibit cell proliferation in a concentration- and time-dependent manner.[7] It is imperative to include a "vehicle control" (media + solvent at the same final concentration as the test articles) in all experiments to differentiate the effect of the compound from the effect of the solvent. For sensitive cell lines, the final DMSO concentration should not exceed 0.1%.[10]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the precise steps for preparing a 10 mM stock solution, a standard concentration for subsequent serial dilutions in most screening and drug development workflows.

Materials & Equipment
  • 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (solid, purity ≥97%)[11]

  • Anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Sterile, light-protecting (amber or foil-wrapped) polypropylene microcentrifuge tubes or glass vials

  • Calibrated P200 and P1000 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Optional: Sonicator or 37°C water bath

Step-by-Step Methodology
  • Pre-Calculation of Mass: Before weighing, calculate the target mass of the compound. The molecular weight of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is 249.27 g/mol .[11][12]

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 249.27 g/mol × 1000 mg/g

      • Target Mass = 2.49 mg

  • Weighing the Compound:

    • Place a sterile, amber microcentrifuge tube on the tared analytical balance.

    • Carefully add the solid compound to the tube, aiming for a weight close to the target (e.g., 2.40-2.60 mg).

    • Crucial Insight: Do not waste time trying to weigh exactly 2.49 mg. It is far more accurate to weigh a slightly different mass and adjust the solvent volume accordingly.[13] Record the actual mass to at least two decimal places (e.g., 2.53 mg).

  • Solvent Volume Recalculation:

    • Calculate the precise volume of DMSO required for the actual mass weighed to achieve a 10 mM concentration.

      • Volume (µL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] × 100

      • Example: For an actual mass of 2.53 mg :

        • Volume (µL) = [2.53 mg / 249.27 g/mol ] × 100 = 1014.96 µL

        • Adjusted Volume = 1015 µL

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume (1015 µL in the example) of anhydrous DMSO to the tube.

    • Securely cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure complete dissolution with no visible particulates.

    • Troubleshooting: If dissolution is slow, brief warming in a 37°C water bath or sonication can be used.[10] Always allow the solution to return to room temperature before proceeding.

Preparation & Storage Workflow

cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Documentation A Calculate Target Mass (MW = 249.27 g/mol) B Weigh Actual Mass (e.g., 2.53 mg) A->B C Recalculate Solvent Volume (Based on Actual Mass) B->C D Add Calculated Volume of Anhydrous DMSO C->D E Vortex / Sonicate Until Fully Dissolved D->E F Visually Inspect for Particulates E->F G Aliquot into Single-Use Light-Protecting Tubes F->G H Store at -20°C or -80°C (Desiccated) G->H I Label: Name, Conc., Solvent, Lot #, Date H->I

Caption: Workflow from calculation to long-term storage of the stock solution.

Quality Control, Storage, and Stability

The long-term integrity of your stock solution is paramount for achieving reproducible results across multiple experiments.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term) Minimizes the rate of chemical degradation. -80°C is strongly preferred for storage beyond one month.
Aliquoting Mandatory. Store in small, single-use volumes (e.g., 10-20 µL).Prevents compound degradation and concentration changes caused by repeated freeze-thaw cycles.[10][14]
Container Amber polypropylene tubes or glass vials.Protects against photodegradation, a common issue for complex organic molecules.[15]
Moisture Store aliquots in a sealed box with desiccant.DMSO is hygroscopic; absorbed water can cause compound precipitation upon freezing or facilitate hydrolysis.[16]
Stability

While the specific stability of this compound in DMSO has not been published, general best practices for pyrazole derivatives should be followed.[15] A freshly prepared stock solution is always ideal.[16] It is recommended to assume a shelf-life of 3-6 months at -80°C when protected from light and moisture. If a stock solution is older, its performance should be validated against a freshly prepared solution before use in critical experiments. Discard any aliquot if precipitation is observed upon thawing.

Conclusion

The meticulous preparation of a 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine stock solution is a non-negotiable prerequisite for reliable and reproducible research. By adhering to the principles of accurate measurement based on actual mass, selecting an appropriate solvent compatible with the downstream assay, and implementing rigorous storage protocols that minimize degradation, researchers can build a solid foundation for their experimental success.

References

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies Source: Google Vertex AI Search URL
  • Title: 5-(3,4,5-Trimethoxyphenyl)
  • Title: Cytotoxicity of dimethyl sulfoxide (DMSO)
  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC Source: National Center for Biotechnology Information URL
  • Title: Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines - Iranian Journal of Blood and Cancer Source: Iranian Journal of Blood and Cancer URL
  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy Source: Biomedical Research and Therapy URL
  • Title: Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation - Benchchem Source: Benchchem URL
  • Title: Troubleshooting Guide: Stock Solution Preparation - Smolecule Source: Smolecule URL
  • Title: How to Make Accurate Stock Solutions - Bitesize Bio Source: Bitesize Bio URL
  • Title: Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem Source: Benchchem URL
  • Title: 5-(3,4,5-trimethoxyphenyl)
  • Title: Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[7][8][11]triazolo[3,4-b][6][7][8]thiadiazoles - Semantic Scholar Source: Semantic Scholar URL:

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL
  • Title: How long can a compound be stable in DMSO for?
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Reviews Letters URL
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL
  • Title: Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)

Sources

Method

Synthesis of pyrazolo[1,5-a]pyrimidine from aminopyrazole

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Reaction Optimization, and Standardized Protocols for Kinase Inhibitor Scaffolds

Executive Summary & Pharmacological Relevance

Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of fused bicyclic nitrogen heterocycles. Functioning as purine bioisosteres, they are heavily utilized in the design of ATP-competitive protein kinase inhibitors (PKIs) for oncology and neurology. Prominent clinical examples include the CDK inhibitor Dinaciclib, the B-Raf kinase inhibitors, and the sedative Zaleplon [1].

The most robust and modular approach to constructing this scaffold is the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic systems (e.g.,


-diketones, 

-ketoesters, or enaminones) [2]. This guide details the mechanistic rationale, regioselectivity control, and validated protocols for synthesizing these critical therapeutic building blocks.

Mechanistic Rationale & Regioselectivity

The Causality of Experimental Choices: The fundamental challenge in synthesizing pyrazolo[1,5-a]pyrimidines is controlling regioselectivity when utilizing unsymmetrical 1,3-dielectrophiles. The 5-aminopyrazole acts as an asymmetric 1,3-bis-nucleophile.

  • Initial Attack (Kinetic vs. Thermodynamic Control): The highly nucleophilic exocyclic amino group (-NH₂) attacks the most electrophilic center of the 1,3-dielectrophile. In acidic conditions, carbonyl protonation dictates the site of attack. In the case of

    
    -enaminones, an aza-Michael addition-elimination mechanism occurs at the 
    
    
    
    -carbon [5].
  • Intramolecular Cyclization: The endocyclic nitrogen (N2) of the pyrazole ring subsequently attacks the remaining electrophilic center. The spatial proximity and the rigid geometry of the intermediate dictate the cyclization rate.

  • Aromatization: Dehydration (loss of H₂O) yields the thermodynamically stable fused aromatic system. Acidic solvents like acetic acid facilitate this final dehydration step [3].

G A 5-Aminopyrazole (1,3-Bis-nucleophile) C Initial Attack (Exocyclic NH₂ to C=O or Cβ) A->C B 1,3-Dielectrophile (e.g., β-diketone, enaminone) B->C D Unstable Intermediate (Aza-Michael / Condensation) C->D E Intramolecular Cyclization (Endocyclic N2 attack) D->E F Dehydration & Aromatization E->F G Pyrazolo[1,5-a]pyrimidine (Target Scaffold) F->G

Reaction mechanism and workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Reaction Optimization: Quantitative Data

Selecting the correct conditions is paramount for yield and regioselectivity. The table below summarizes optimized parameters based on the chosen dielectrophile.

1,3-DielectrophileCatalyst / SolventConditionsRegioselectivity OutcomeAvg. Yield (%)
Symmetrical 1,3-Diketone AcOH / cat. H₂SO₄Reflux, 4-6 hN/A (Single isomer)85 - 95
Unsymmetrical

-Ketoester
AcOHReflux, 6-8 h7-Oxo isomer favored70 - 85

-Enaminone
Solvent-free / MW120 °C, 10-15 min7-Aryl isomer favored88 - 96
Saturated Ketone (in situ enone)Cu(OAc)₂ / O₂100 °C, 12 h5,7-Disubstituted65 - 80

Data aggregated from standardized cyclocondensation and annulation studies [3, 4, 5].

Step-by-Step Experimental Protocols

Protocol A: Conventional Acid-Catalyzed Cyclocondensation

Ideal for symmetrical 1,3-diketones or when scaling up to multi-gram quantities.

  • Scale: 10 mmol

  • Procedure:

    • Preparation: In a 50 mL round-bottom flask, dissolve 5-aminopyrazole (10 mmol) and the 1,3-diketone (11 mmol, 1.1 eq) in glacial acetic acid (15 mL).

    • Catalysis: Add 2-3 drops of concentrated H₂SO₄.

      • Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and driving the initial exocyclic amine attack, while also acting as a dehydrating agent for the final aromatization step [3].

    • Reflux: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1).

    • Quenching & Precipitation: Cool the reaction to room temperature, then pour slowly onto crushed ice (50 g) with vigorous stirring.

      • Causality: Rapid cooling in an aqueous environment forces the hydrophobic pyrazolo[1,5-a]pyrimidine to precipitate, while keeping unreacted polar starting materials and the acetic acid solvent in the aqueous phase.

    • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 10 mL), and dry under a high vacuum.

    • Self-Validation System: Analyze the crude product via LC-MS. The mass spectrum must show the

      
       peak corresponding to the fully dehydrated cyclized product. If intermediate mass peaks (
      
      
      
      ) are present, the dehydration step is incomplete, requiring re-subjection to acidic reflux.
Protocol B: Microwave-Assisted Synthesis with Enaminones

Ideal for rapid, regioselective synthesis of 7-arylpyrazolo[1,5-a]pyrimidines with high atom economy.

  • Scale: 2 mmol

  • Procedure:

    • Preparation: Mix 5-aminopyrazole (2 mmol) and

      
      -enaminone (2 mmol) thoroughly in a 10 mL microwave-safe vial. Do not add solvent.
      
    • Irradiation: Irradiate the neat mixture at 120 °C for 10-15 minutes using a dedicated microwave synthesizer (Dynamic mode, max power 200 W).

      • Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy. This overcomes the activation barrier for the aza-Michael addition rapidly, preventing the thermal degradation and side-product formation often seen in prolonged conventional heating [5].

    • Purification: Dissolve the crude melt in a minimal amount of hot ethanol (approx. 5 mL) and allow it to crystallize slowly at 4 °C overnight.

    • Self-Validation System: Confirm regiochemistry via 2D NMR (NOESY or ROESY). A strong spatial correlation (cross-peak) between the pyrazole C3-H and the pyrimidine C6-H confirms the 7-aryl substitution pattern. Absence of this correlation suggests the formation of the 5-aryl regioisomer.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Available at:[Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar (ARKIVOC). Available at: [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. Available at:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at:[Link]

Application

Reaction of 3,4,5-trimethoxybenzoylacetonitrile with hydrazine hydrate

Application Note: Scalable Synthesis of 5-Amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole Executive Summary & Strategic Relevance This Application Note details the protocol for the cyclocondensation of 3,4,5-trimethoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Executive Summary & Strategic Relevance

This Application Note details the protocol for the cyclocondensation of 3,4,5-trimethoxybenzoylacetonitrile with hydrazine hydrate to synthesize 5-amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole .

Why this chemistry matters: The 3,4,5-trimethoxyphenyl moiety is a "privileged structure" in medicinal chemistry, mimicking the pharmacophore of colchicine, combretastatin A-4, and podophyllotoxin. When fused with an aminopyrazole ring—a scaffold known for kinase inhibition (e.g., CDK, VEGFR)—the resulting molecule becomes a potent precursor for libraries targeting:

  • Microtubule Destabilization: Disruption of tubulin polymerization in cancer cells.

  • Kinase Inhibition: The exocyclic amine serves as a crucial hydrogen bond donor in the ATP-binding pocket of kinases.

  • Anti-inflammatory Pathways: Inhibition of COX-2 and NO production.

This guide moves beyond basic synthesis, offering a robust, scalable protocol with mechanistic insights to minimize common side reactions (e.g., azine formation).

Reaction Mechanism & Logic

The formation of the aminopyrazole core is a variation of the Knorr Pyrazole Synthesis . Understanding the regioselectivity is critical for process control.

The Mechanistic Pathway:

  • Nucleophilic Attack: Hydrazine (a bis-nucleophile) attacks the highly electrophilic

    
    -ketone carbonyl.
    
  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon (which is activated by the adjacent methylene).

  • Tautomerization: The resulting imine-enamine system tautomerizes to form the aromatic pyrazole ring, driving the reaction to completion.

Critical Control Point: Hydrazine must be used in excess. A stoichiometric (1:1) ratio often leads to the formation of azines (where one hydrazine molecule bridges two ketone molecules) rather than the desired pyrazole.

Pathway Visualization

ReactionMechanism Reactants 3,4,5-Trimethoxy- benzoylacetonitrile + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack (-H₂O) Azine Side Product: Azine Dimer Reactants->Azine Low N₂H₄ Conc. Transition Intramolecular Cyclization (Nitrile Attack) Intermediate->Transition 5-exo-dig Cyclization Product 5-Amino-3-(3,4,5- trimethoxyphenyl)- 1H-pyrazole Transition->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the conversion of


-ketonitriles to aminopyrazoles. Note the side reaction pathway if hydrazine concentration is insufficient.

Experimental Protocol

Safety Alert: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive.[2] All operations must be performed in a functioning fume hood.[2] Nitrile gloves provide only splash protection; double-gloving or using laminate gloves is recommended for handling neat hydrazine.

Materials & Reagents
ReagentEquiv.Role
3,4,5-Trimethoxybenzoylacetonitrile 1.0Substrate
Hydrazine Hydrate (80% or 64%) 3.0 - 5.0Reagent (Excess required)
Ethanol (Absolute) SolventReaction Medium (10 mL/g substrate)
Glacial Acetic Acid 0.1 (Cat.)Catalyst (Optional, speeds up hydrazone formation)
Step-by-Step Methodology
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3,4,5-trimethoxybenzoylacetonitrile in 30 mL of absolute ethanol.

    • Note: The starting material may not dissolve completely at room temperature; a suspension is acceptable.

  • Addition of Hydrazine:

    • While stirring, add hydrazine hydrate (30-50 mmol, 3-5 equiv) dropwise.

    • Observation: A mild exotherm may occur. The solution often turns clear then yellow as the hydrazone forms.

    • Optional: Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 2:1). The starting material (

      
      -ketonitrile) usually has a higher 
      
      
      
      than the polar aminopyrazole product. Look for the disappearance of the nitrile spot.
  • Workup (Precipitation):

    • Allow the reaction mixture to cool to room temperature.

    • Volume Reduction: If no precipitate forms upon cooling, concentrate the solution to ~30% of its original volume using a rotary evaporator.

    • Crystallization: Pour the concentrate into 50 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Filtration & Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove excess hydrazine.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Characterization & Data Interpretation

To validate the synthesis, compare your analytical data against these expected values.

Table 1: Expected Analytical Data

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~3200–3400 cm⁻¹Doublet: Primary amine (-NH₂) stretching.
Absence of ~2200 cm⁻¹Disappearance: The nitrile (C≡N) peak should be gone.
¹H NMR (DMSO-d₆)

3.7–3.9 ppm (s, 9H)
Trimethoxy: Three distinct methyl groups (often overlapping).

5.8–6.1 ppm (s, 1H)
C4-H: The single proton on the pyrazole ring.

4.5–5.5 ppm (bs, 2H)
-NH₂: Broad singlet, exchangeable with D₂O.

12.0 ppm (bs, 1H)
Pyrazolic NH: Highly broad, often invisible without high concentration.
Mass Spectrometry [M+H]⁺Expected mass: ~250.1 Da.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete cyclization or residual solvent.Extend reflux time. Ensure "ice water" pour is used to force precipitation. Recrystallize from EtOH/Water.
Azine Formation (Dimer) Insufficient Hydrazine.Increase Hydrazine Hydrate to 5.0 equivalents. The excess is easily washed away with water.
Starting Material Persists Steric hindrance or wet solvent.Use absolute ethanol. Add catalytic acetic acid (AcOH) to protonate the carbonyl.

Applications in Drug Discovery

The synthesized 5-amino-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole is a versatile intermediate.

  • Amide Coupling: Reacting the exocyclic amine with benzoyl chlorides yields N-pyrazolylbenzamides , which have shown potent cytotoxicity against breast cancer lines (e.g., MCF-7, MDA-MB-468) by inducing apoptosis via ROS generation [2, 3].

  • Heterocyclization: Reaction with 1,3-dicarbonyls can fuse a pyrimidine ring, creating pyrazolo[1,5-a]pyrimidines , a scaffold often used in ATP-competitive kinase inhibitors [4].

References

  • Beilstein Institute. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Waocp.org. "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention, 2021.

  • Der Pharma Chemica. "Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety." Der Pharma Chemica, 2016.

  • Lassagne, F. et al. "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation." ResearchGate, 2025.

  • BenchChem. "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate." BenchChem Safety Guides, 2025.[2]

Sources

Method

Application Note: Precision Molecular Docking of Pyrazole Amine Scaffolds into the Tubulin Beta-Subunit

-tubulin using Pyrazole Amine derivatives. Abstract & Introduction Microtubules, dynamic cytoskeletal polymers composed of

Author: BenchChem Technical Support Team. Date: March 2026


-tubulin using Pyrazole Amine derivatives.

Abstract & Introduction

Microtubules, dynamic cytoskeletal polymers composed of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


- and 

-tubulin heterodimers, are premier targets for antimitotic chemotherapeutics.[1][2][3][4] While taxanes stabilize microtubules, destabilizing agents like colchicine and vinca alkaloids inhibit polymerization. Pyrazole amine derivatives have emerged as potent microtubule-destabilizing agents (MDAs), primarily targeting the colchicine binding site (CBS) located at the intra-dimer interface of the

-subunit.

Docking pyrazole amines into the CBS presents unique challenges due to the site's location at the


-

interface and the flexibility of the T7 loop (residues 244–251). This application note provides a rigorous, field-validated protocol for docking these scaffolds, emphasizing correct tautomeric enumeration of the pyrazole ring and precise grid definition to capture the "curved" tubulin conformation essential for MDA binding.

Computational Resources & Materials

Software Prerequisites[6][7]
  • Docking Engine: AutoDock Vina 1.2.3 or Schrödinger Glide (Standard Precision).

  • Visualization: PyMOL 2.5+ or UCSF ChimeraX.

  • Cheminformatics: OpenBabel (for format conversion) or RDKit.

Structural Data[5][6][7][8][9][10][11][12][13][14][15][16]
  • Primary Receptor: PDB ID: 6XER (2.50 Å resolution).[5]

    • Rationale: High-resolution structure of tubulin complexed with colchicine.[1][2][6][5][7] Unlike older structures (e.g., 1SA0), 6XER provides a more refined electron density map of the CBS in the "curved" (inhibited) conformation.

  • Alternative Receptor: PDB ID: 4O2B (2.30 Å resolution).

    • Rationale: Standard reference for tubulin-colchicine complexes, useful for cross-validation.

Experimental Protocol

Phase 1: Receptor Preparation (The Foundation)

The biological unit of tubulin is a heterodimer.[8] The CBS is buried in the


-subunit but covered by the 

-subunit of the same dimer.
  • Isolation: Download PDB 6XER .[5] Isolate a single

    
    -
    
    
    
    tubulin dimer (Chains A and B).
  • Cleaning:

    • Remove solvent molecules (HOH).

    • CRITICAL: Retain the GTP/GDP nucleotides and Mg

      
       ions. These are structural cofactors essential for maintaining the integrity of the nucleotide-binding loops. Removing them can cause pocket collapse.
      
  • Protonation:

    • Add polar hydrogens.[9]

    • Assign Kollman united atom charges.

    • Note on Histidines: Check local environment. His

      
      266 is often protonated at N
      
      
      
      2.
  • Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relieve steric clashes without altering the backbone conformation.

Phase 2: Ligand Chemistry (The Variable)

Pyrazole amines pose a specific stereochemical challenge: Tautomerism .

  • Tautomer Enumeration: The pyrazole ring (

    
    ) can exist in 
    
    
    
    - or
    
    
    -tautomeric forms.
    • Directive: Generate both tautomers. The hydrogen bonding capacity of the pyrazole nitrogens (one donor, one acceptor) dictates orientation in the pocket.

  • Amine Protonation: The exocyclic amine group (typically at position 3, 4, or 5) is generally protonated (

    
    ) or neutral (
    
    
    
    ) depending on pKa and local pH. In the hydrophobic CBS, the neutral form is often favored unless a specific salt bridge (e.g., with Glu or Asp) is targeted.
    • Protocol: Dock the neutral species first. If a nearby acidic residue (e.g., Glu

      
      200) is within 4 Å, dock the protonated species.
      
  • Conformer Generation: Generate low-energy 3D conformers using a force field like MMFF94.

Phase 3: Grid Generation (The Trap)

The CBS is a large, hydrophobic pocket. A generic grid will result in non-specific surface binding.

  • Centroid Definition: Use the co-crystallized ligand (Colchicine in 6XER) to define the center.

    • Coordinates (Approximate for 6XER):

      
       (Verify with specific PDB frame).
      
  • Box Dimensions:

    • 
       Å.
      
    • This size captures the three zones of the CBS:

      • Zone 1: Hydrophobic pocket (A-ring of colchicine).

      • Zone 2: Interface region (C-ring of colchicine).

      • Zone 3: Tail region (Accessory binding).

Phase 4: Docking Execution & Validation
  • Validation (Redocking):

    • Extract the native ligand (Colchicine) from 6XER.

    • Dock it back into the prepared receptor.

    • Success Criterion: RMSD between docked pose and crystal pose must be

      
       2.0 Å .
      
  • Production Run:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Workflows and Interaction Logic

Workflow Diagram

The following diagram illustrates the validated pipeline for pyrazole-tubulin docking.

DockingWorkflow PDB PDB: 6XER (Tubulin-Colchicine) Clean Receptor Prep (Keep GDP/GTP, Mg2+) PDB->Clean Grid Grid Generation (Centroid: Colchicine) Clean->Grid LigPrep Ligand Prep (Pyrazole Tautomers) Dock AutoDock Vina (Exhaustiveness=32) LigPrep->Dock Grid->Dock Analysis Interaction Analysis (Cys241, Val238) Dock->Analysis

Figure 1: Step-by-step computational workflow for molecular docking of pyrazole amines into tubulin.

Interaction Network

The pyrazole amine scaffold typically mimics the A and C rings of colchicine. The diagram below maps the critical residue interactions required for high-affinity binding.

InteractionMap Ligand Pyrazole Amine Scaffold Cys241 Cys u03b2241 (H-Bond Donor) Ligand->Cys241 Critical H-Bond Val238 Val u03b2238 (Hydrophobic) Ligand->Val238 vdW Contact Ala250 Ala u03b2250 (Hydrophobic) Ligand->Ala250 vdW Contact Leu255 Leu u03b2255 (Hydrophobic) Ligand->Leu255 vdW Contact Asn101 Asn u03b1101 (H-Bond Acceptor) Ligand->Asn101 Optional H-Bond (Alpha Subunit) Val181 Val u03b1181 (Hydrophobic) Ligand->Val181 Interface Contact

Figure 2: Interaction map of the Colchicine Binding Site. Cys


241 is the anchor residue for pyrazole derivatives.

Data Analysis & Interpretation

Key Interaction Checkpoints

Successful docking of a pyrazole amine should exhibit the following profile:

Residue (Subunit)Interaction TypeSignificance
Cys

241
Hydrogen BondPrimary Anchor. The pyrazole nitrogen or the exocyclic amine often donates an H-bond to the sulfur or backbone of Cys241.
Val

238
HydrophobicStabilizes the aromatic pyrazole ring via van der Waals forces.
Ala

250
HydrophobicDefines the shape of the pocket; steric clashes here indicate poor fit.
Asn

101
Hydrogen BondLocated on the

-subunit interface; interaction here increases affinity and specificity.
Leu

248
HydrophobicPart of the flexible T7 loop; often shifts to accommodate the ligand.
Binding Energy Thresholds
  • High Affinity:

    
     kcal/mol.
    
  • Moderate Affinity:

    
     to 
    
    
    
    kcal/mol.
  • Low Affinity:

    
     kcal/mol.
    
  • Note: Energies are relative. Always compare

    
     of your ligand to the redocked native ligand (Colchicine reference 
    
    
    
    to
    
    
    kcal/mol).

Troubleshooting Common Pitfalls

  • Positive Positive Energies / No Binding:

    • Cause: Steric clash with the T7 loop (residues 244-251).

    • Solution: Ensure you are using a "curved" tubulin structure (like 6XER). Straight tubulin (taxol-stabilized) has a collapsed CBS.

  • Ligand Outside Pocket:

    • Cause: Grid box too large or centered incorrectly.

    • Solution: Re-center grid on the native ligand's centroid. Reduce box size to 20 Å.

  • Missing H-Bonds:

    • Cause: Incorrect tautomer of pyrazole.

    • Solution: Re-dock using the alternative tautomer (flip the proton on the pyrazole nitrogens).

References

  • Crystal Structure of Tubulin-Colchicine (6XER): White, S.W., et al. (2021).[5] Tubulin-RB3_SLD in complex with colchicine. RCSB Protein Data Bank. [Link]

  • Standard Reference for Colchicine Site (4O2B): Prota, A.E., et al. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of Molecular Biology. [Link]

  • Pyrazole Binding Mechanisms: Zhang, S., et al. (2020). Design, synthesis and biological evaluation of pyrazole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Application

Flow cytometry cell cycle analysis G2/M arrest pyrazole

Application Note: Flow Cytometric Analysis of G2/M Phase Arrest Induced by Pyrazole Derivatives Introduction: The Pyrazole Scaffold in Oncology Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Flow Cytometric Analysis of G2/M Phase Arrest Induced by Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Oncology

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their potent anticancer properties.[1] In drug development, these compounds are frequently designed to target kinases (e.g., Aurora kinases, CDKs) or cytoskeletal components (e.g., tubulin). A common phenotypic outcome of pyrazole treatment is cell cycle arrest at the G2/M checkpoint , preventing cells with damaged DNA or spindle defects from entering mitosis.

This guide provides a rigorous, self-validating protocol for quantifying G2/M arrest using Propidium Iodide (PI) flow cytometry. Unlike simple viability assays, this method reveals the specific point of cell cycle blockade, providing mechanistic insight into the compound's mode of action.

Mechanism of Action

To interpret flow cytometry data correctly, one must understand the upstream biology. Pyrazole derivatives often induce G2/M arrest via two primary pathways:

  • Tubulin Inhibition: Binding to the colchicine site, preventing microtubule polymerization required for spindle formation.

  • Kinase Inhibition: Targeting CDK1/Cyclin B complexes or Aurora Kinases, which are essential for the G2

    
     M transition.
    

Figure 1: Mechanistic Pathway of Pyrazole-Induced G2/M Arrest

G2M_Mechanism Pyrazole Pyrazole Derivative Target1 Tubulin Polymerization (Colchicine Site) Pyrazole->Target1 Inhibits Target2 CDK1 / Cyclin B Complex Pyrazole->Target2 Inhibits Checkpoint G2/M Checkpoint Activation Target1->Checkpoint Spindle Defect Target2->Checkpoint Mitotic Entry Block Arrest Cell Cycle Arrest (4N DNA Content) Checkpoint->Arrest Apoptosis Apoptosis (Sub-G1 Population) Arrest->Apoptosis Prolonged Arrest

Caption: Pyrazole derivatives target cytoskeletal or kinase pathways, triggering the G2/M checkpoint and leading to accumulation of cells with 4N DNA content.

Experimental Design & Controls

Experimental Logic: The assay relies on the stoichiometric binding of Propidium Iodide (PI) to DNA.[1] Fluorescence intensity is directly proportional to DNA content.[1]

  • G0/G1 Phase: 2N DNA (Baseline fluorescence).

  • S Phase: 2N to 4N DNA (Intermediate fluorescence).

  • G2/M Phase: 4N DNA (Double fluorescence).

Required Controls:

Control Type Description Purpose
Negative Control DMSO (Vehicle) treated cells Establishes baseline cell cycle distribution.
Positive Control Nocodazole (100 ng/mL) or Paclitaxel Induces known G2/M arrest to validate the assay window.

| Unstained Control | Fixed cells, no PI | Determines autofluorescence levels. |

Detailed Protocol: Ethanol Fixation & PI Staining

Causality in Methodology:

  • Why Ethanol? Live cells are impermeable to PI. Ethanol fixation permeabilizes the membrane while dehydrating the cell to cross-link DNA/proteins, preserving the structure.

  • Why RNase? PI binds both DNA and RNA.[2] Without RNase, cytoplasmic RNA will create a high background signal, obscuring the G1 and S phase resolution.

Figure 2: Sample Preparation Workflow

Workflow Harvest 1. Harvest Cells (Trypsinization) Wash1 2. Wash PBS (Remove Media) Harvest->Wash1 Fix 3. Fixation (70% EtOH, -20°C) Wash1->Fix Dropwise while vortexing Wash2 4. Wash PBS (Remove EtOH) Fix->Wash2 >2 hrs or O/N Stain 5. Stain (PI + RNase A) Wash2->Stain Acquire 6. Flow Cytometry (Linear Scale) Stain->Acquire 30 min @ 37°C

Caption: Step-by-step workflow ensuring single-cell suspension and specific DNA staining.

Step-by-Step Procedure:

  • Harvest: Collect

    
     cells. Include floating cells (these may be apoptotic).
    
  • Wash: Centrifuge at 300 x g for 5 min. Discard supernatant. Resuspend pellet in 500 µL cold PBS.

  • Fixation (Critical Step):

    • Place the tube containing cells in PBS on a vortex set to low speed.

    • Slowly add 4.5 mL of ice-cold 70% Ethanol dropwise while vortexing.

    • Reason: Adding ethanol too fast causes cells to clump, which cannot be reversed.

    • Incubate at -20°C for at least 2 hours (overnight is preferred for better CV).

  • Wash: Centrifuge ethanol-fixed cells at 400 x g for 5 min (higher speed needed for fixed cells). Decant ethanol carefully.[3] Wash once with PBS.[2]

  • Staining Solution Preparation (per sample):

    • PBS: 500 µL

    • RNase A: 100 µg/mL final concentration.[4]

    • Propidium Iodide: 50 µg/mL final concentration.[4]

    • Triton X-100: 0.1% (optional, improves nuclear isolation).

  • Incubation: Resuspend pellet in Staining Solution. Incubate for 30 minutes at 37°C or room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer using a 488 nm or 561 nm laser. Collect fluorescence in the PE/PI channel (approx. 600-620 nm).

Data Acquisition & Analysis Strategy

Self-Validating Gating Strategy: You cannot rely on a single histogram. You must rigorously exclude doublets. A doublet (two G1 cells stuck together) has 4N DNA, mimicking a G2/M cell. Failure to exclude these leads to false-positive "arrest" data.

Gating Hierarchy:

  • FSC-A vs. SSC-A: Gate on the main cell population to exclude debris (low FSC) and pyknotic/apoptotic fragments.

  • Doublet Discrimination (The "Trustworthiness" Gate):

    • Plot PI-Width (or Area) vs. PI-Height .[4][5][6]

    • Single cells fall on a diagonal or tight cluster. Doublets have higher Width or Area for the same Height.[6]

    • Action: Gate strictly on Singlets.

  • Histogram (PI-Area): Plot the Singlet population on a Linear Scale .

Expected Results Table:

Cell Cycle PhaseDNA ContentFluorescence IntensityEffect of Pyrazole Treatment
Sub-G1 < 2NLow (Fragmented DNA)Increases (Indicates apoptosis)
G0/G1 2NBaseline (Peak X)Decreases (Depletion)
S Phase 2N - 4NIntermediateVariable
G2/M 4NDouble (Peak 2X)Significant Increase (Arrest)

Troubleshooting & Optimization

  • Broad Peaks (High CV):

    • Cause: High flow rate.[7]

    • Solution: Run the cytometer on LOW flow rate (approx. 200-500 events/second). High pressure pushes the core stream out of focus.

  • No G2/M Peak in Control:

    • Cause: Cells are confluent (contact inhibition causes G0/G1 arrest).[8]

    • Solution: Harvest cells at 60-70% confluency.

  • Clumping:

    • Cause: Ethanol added too quickly.

    • Solution: Filter samples through a 35 µm nylon mesh immediately before acquisition.

References

  • Kamal, A., et al. (2015). "Pyrazoles as anticancer agents: An overview." European Journal of Medicinal Chemistry.

  • Darzynkiewicz, Z., et al. (2017). "Cell Cycle Analysis by Flow Cytometry." Current Protocols in Cytometry.

  • Nitulescu, G. M., et al. (2015). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • University of Virginia Flow Cytometry Core. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide."

  • Abcam. "Cell cycle analysis with flow cytometry and propidium iodide."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimization of 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

Case ID: PYR-T345-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-T345-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS: 502133-05-3).[1] This guide addresses the common yield-limiting factors encountered during the cyclization of


-ketonitriles with hydrazine.

The 3,4,5-trimethoxy motif is pharmacologically privileged (resembling the colchicine binding site on tubulin) but synthetically notorious. The electron-donating nature of the three methoxy groups, combined with the lipophilicity of the aryl ring, frequently leads to "oiling out" during workup and incomplete cyclization due to resonance stabilization of the intermediate.

This guide moves beyond standard literature to provide field-proven optimization strategies.

The "Golden Route" Protocol (SOP)

The most robust synthesis involves the cyclocondensation of 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile with hydrazine hydrate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor (

-ketonitrile)
1.0SubstrateMust be dry. Moisture leads to hydrolysis.
Hydrazine Monohydrate (64-80%)2.5 - 3.0NucleophileDo not use anhydrous. Water is required for proton transfer steps.
Ethanol (Abs.) or n-Butanol SolventMediumUse n-Butanol if reaction stalls (higher reflux temp).
Glacial Acetic Acid 0.1 - 0.5CatalystOptional. Accelerates hydrazone formation.
Step-by-Step Optimization
  • Dissolution: Suspend the

    
    -ketonitrile in Ethanol (10 mL/g). Heat to 50°C until fully dissolved.
    
    • Why: The trimethoxy ring is bulky; cold dissolution is often incomplete, leading to heterogeneous kinetics.

  • Controlled Addition: Add Hydrazine Monohydrate dropwise over 10 minutes at 50°C.

    • Why: Exotherms can cause hydrazine decomposition. Slow addition favors the kinetic attack on the ketone carbonyl.

  • Reflux: Heat to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The intermediate hydrazone often spots just below the starting material before converting to the lower Rf amine.

  • The "Trimethoxy" Workup (Crucial):

    • Cool to room temperature.[2][3]

    • Do not evaporate to dryness immediately. This causes the "oil trap."

    • Concentrate to ~20% volume.

    • Add ice-cold water (3x volume) with vigorous stirring.

    • Trigger: If oil forms, scratch the glass or add a seed crystal. If persistent, proceed to "Troubleshooting Ticket #102."

Mechanism & Workflow Visualization

Understanding the failure points requires visualizing the mechanism. The reaction proceeds through a hydrazone intermediate which must then undergo an intramolecular nucleophilic attack on the nitrile.

PyrazoleSynthesis Start Start: β-ketonitrile (3-oxo-3-(3,4,5-trimethoxyphenyl) propanenitrile) Inter1 Intermediate: Hydrazone Formation Start->Inter1 Nucleophilic Attack (Kinetic Control) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Inter1 Inter1->Start Reversible (Hydrolysis) Cyclization Cyclization: Intramolecular Attack on Nitrile Inter1->Cyclization Rate Limiting Step (Requires Heat/Acid) Cyclization->Inter1 Stalled (Low Temp) Tautomer Tautomerization: Aromatization to Pyrazole Cyclization->Tautomer -NH Product Final Product: 5-(3,4,5-trimethoxyphenyl)- 1H-pyrazol-3-amine Tautomer->Product Stable Isomer

Figure 1: Reaction pathway for the synthesis of 3-amino-5-arylpyrazoles. The cyclization step (Red) is the most common bottleneck requiring thermal energy to overcome the activation barrier.

Troubleshooting Guide (Ticket System)
Ticket #101: Reaction Stalls at Intermediate

Symptom: TLC shows a persistent spot close to the starting material; yield is <30%. Root Cause: The electron-donating trimethoxy group stabilizes the ketone, making it less electrophilic. The hydrazone forms but fails to cyclize onto the nitrile. Solution:

  • Switch Solvent: Move from Ethanol (

    
    ) to n-Butanol (
    
    
    
    )
    . The higher temperature drives the intramolecular attack on the nitrile.
  • Acid Catalysis: Add 5-10 mol% Glacial Acetic Acid . This protonates the nitrile, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.

Ticket #102: Product "Oils Out" (The Trimethoxy Trap)

Symptom: Upon adding water or cooling, the product separates as a sticky yellow/brown gum instead of a precipitate. Root Cause: The 3,4,5-trimethoxy moiety is highly lipophilic and disrupts crystal lattice formation when impurities are present. Solution (The Trituration Protocol):

  • Decant the aqueous supernatant.

  • Dissolve the gum in a minimum amount of Ethyl Acetate .

  • Add Diethyl Ether or Hexanes dropwise until cloudy.

  • Sonicate for 5 minutes.

  • Refrigerate overnight. The oil should solidify into a filterable powder.

Ticket #103: Product is Highly Colored (Red/Orange)

Symptom: Product is expected to be off-white/pale yellow but appears dark orange. Root Cause: Oxidation of the hydrazine or formation of azobenzene byproducts (common with electron-rich aromatics). Solution:

  • Charcoal Treatment: Dissolve crude in hot ethanol, add Activated Carbon (10% w/w), reflux for 15 mins, and filter hot through Celite.

  • Bisulfite Wash: If the color persists, wash the organic extract with 10% Sodium Bisulfite solution to reduce oxidative impurities.

Advanced Purification: Acid-Base Extraction

If recrystallization fails, utilize the amphoteric nature of the aminopyrazole for high-purity isolation.

  • Dissolve: Take crude residue in Ethyl Acetate .

  • Extract: Wash with 1M HCl (aq) . The aminopyrazole will protonate and move to the aqueous layer.[4] Impurities (unreacted nitrile, non-basic byproducts) stay in the organic layer.

  • Wash: Wash the aqueous acidic layer once with fresh Ethyl Acetate.

  • Recover: Basify the aqueous layer to pH 10 using NH₄OH or NaOH . The product will precipitate as a free base.

  • Filter: Collect the solid. This typically yields >98% purity.[5]

References
  • National Institutes of Health (NIH). (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.[6] Retrieved from [Link]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[7] Retrieved from [Link]

  • Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines and pyrazole derivatives. Retrieved from [Link]

Sources

Optimization

Distinguishing 3-amino and 5-amino pyrazole tautomers by NMR

Technical Support Center: Aminopyrazole Tautomer Analysis Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are tackling the ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminopyrazole Tautomer Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are tackling the ubiquitous challenge of tautomerism in 3-amino and 5-amino pyrazoles. The distinct physicochemical properties of these tautomers can significantly impact a molecule's biological activity, solubility, and patentability, making their unambiguous identification crucial.[1] This resource provides in-depth troubleshooting advice and robust experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy to confidently distinguish between these closely related forms.

The Challenge: A Delicate Balance

N-unsubstituted aminopyrazoles readily interconvert between their 3-amino and 5-amino tautomeric forms through proton migration.[1] This dynamic equilibrium is sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of other substituents on the pyrazole ring.[1][2] The resulting NMR spectrum can be a complex average of both species, or in some cases, show distinct signals for each if the exchange is slow on the NMR timescale.[2][3]

Frequently Asked Questions (FAQs)

Here, we address common questions and issues encountered during the NMR analysis of aminopyrazole tautomers.

Q1: My 1H NMR spectrum shows broadened signals for the pyrazole ring protons. What does this indicate?

A1: Broadened signals are a classic indicator of a dynamic chemical exchange process occurring at a rate comparable to the NMR timescale. In the context of aminopyrazoles, this is most often due to the interconversion between the 3-amino and 5-amino tautomers. At room temperature, this exchange can be fast enough to show a single, time-averaged set of signals, but if the rate is intermediate, significant line broadening will be observed.[1]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most direct way to investigate this.[1]

    • Lowering the temperature will slow down the tautomeric exchange. If you begin to see the broad signals resolve into two distinct sets of sharper signals, this is strong evidence for the presence of two different tautomers.[3]

    • Increasing the temperature will accelerate the exchange, potentially leading to a single, sharp set of averaged signals.

Q2: I see two distinct sets of signals in my NMR. How can I definitively assign them to the 3-amino and 5-amino tautomers?

A2: Observing two sets of signals is an excellent starting point. The key now is unambiguous assignment. Several powerful 2D NMR techniques are at your disposal.

Key Experiments for Tautomer Assignment:

  • 1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most definitive experiment for this purpose. It reveals long-range correlations (typically 2-3 bonds) between protons and nitrogen atoms.

    • For the 3-amino tautomer: Expect to see a correlation between the pyrazole N-H proton and the C5 carbon, and between the H5 proton and the N1 nitrogen.

    • For the 5-amino tautomer: Look for a correlation between the N-H proton and the C3 carbon, and between the H3 proton and the N1 nitrogen.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å).

    • In the 3-amino tautomer , a NOE should be observed between the N-H proton and the H4 proton.

    • In the 5-amino tautomer , a NOE would be expected between the N-H proton and the substituent at the 5-position (if it has protons).

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): While not directly probing the nitrogens, this experiment provides crucial connectivity information to build a complete picture.

    • Look for 2- and 3-bond correlations from the N-H proton to the pyrazole ring carbons. The connectivity pattern will be different for each tautomer.

Q3: Can I use 13C or 15N chemical shifts alone to distinguish the tautomers?

A3: While chemical shifts are highly sensitive to the electronic environment and can provide strong clues, relying on them alone can be misleading without appropriate reference compounds.[1][4]

  • 13C NMR: The chemical shifts of C3 and C5 are particularly diagnostic. The carbon bearing the amino group (C3 in the 3-amino tautomer, C5 in the 5-amino tautomer) will have a distinct chemical shift compared to the corresponding carbon in the other tautomer.[5][6] However, substituent effects can be complex.[5]

  • 15N NMR: This is a very powerful technique as the nitrogen chemical shifts are highly sensitive to their hybridization and chemical environment.[4][7] The sp2-hybridized ring nitrogens will have significantly different chemical shifts from the exocyclic amino nitrogen. Furthermore, the chemical shifts of the two ring nitrogens (N1 and N2) will differ between the two tautomers.[4]

Q4: How does the choice of solvent affect my results?

A4: The solvent plays a critical role in the tautomeric equilibrium.[1] Polar solvents, particularly those capable of hydrogen bonding (e.g., DMSO-d6, methanol-d4), can preferentially stabilize the more polar tautomer.[1][2] It has been observed that the 5-amino tautomer often has a larger dipole moment and is therefore favored in polar solvents.[1] It is good practice to run NMR in at least two different solvents of varying polarity (e.g., CDCl3 and DMSO-d6) to assess the impact on the tautomeric ratio.[8]

Experimental Protocols

Here are step-by-step protocols for the key NMR experiments discussed.

Protocol 1: Variable Temperature (VT) 1H NMR

Objective: To investigate the dynamic exchange between tautomers.

  • Sample Preparation: Dissolve 5-10 mg of your aminopyrazole in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Acquisition: Cool the sample in increments of 10-20 K (e.g., 273 K, 253 K, 233 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Monitor for the sharpening of broad signals or the appearance of new signals.

  • High-Temperature Acquisition (Optional): If signals are still broad at room temperature, cautiously increase the temperature in 10-20 K increments. Monitor for the coalescence of signals into a single, sharp set.

Protocol 2: 1H-15N HMBC

Objective: To definitively identify tautomers through long-range proton-nitrogen correlations.

  • Sample Preparation: A more concentrated sample (15-20 mg) is recommended to obtain good signal-to-noise for 15N detection.

  • Spectrometer Setup:

    • Use a pulse sequence optimized for long-range J-coupling (e.g., hmbcgplpndqf on Bruker systems).

    • Set the 15N spectral width to encompass the expected range for both pyrazole and amino nitrogens.

    • Optimize the long-range coupling delay (typically for a J-coupling of 4-8 Hz).

  • Acquisition: This is a longer experiment, so a sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the 2D data and look for cross-peaks that connect protons to nitrogens over 2-3 bonds.

Protocol 3: 1H-13C HSQC and HMBC

Objective: To establish the complete carbon framework and connectivity for each tautomer.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons.[9]

    • Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker for multiplicity-edited spectra, which can distinguish CH/CH3 from CH2 groups).[10]

    • Analysis: Each cross-peak confirms a direct C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2-3 bonds.[11]

    • Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

    • Analysis: Use the correlations to piece together the carbon skeleton and confirm the position of substituents relative to specific protons.

Data Presentation and Interpretation

For a clear comparison, summarize your findings in a table.

Table 1: Example Diagnostic NMR Data for 3-Amino and 5-Amino Pyrazole Tautomers

NMR Experiment3-Amino Tautomer5-Amino Tautomer
1H-15N HMBC Correlation between N-H and C5Correlation between N-H and C3
Correlation between H5 and N1Correlation between H3 and N1
NOESY NOE between N-H and H4NOE between N-H and substituent at C5
13C Chemical Shift C3 is significantly shielded (attached to NH2)C5 is significantly shielded (attached to NH2)

Visualizing the Workflow

A systematic approach is key to successfully resolving aminopyrazole tautomerism.

Tautomer_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Dynamic Exchange Investigation cluster_2 Structural Elucidation cluster_3 Final Confirmation start Obtain 1H NMR at Room Temperature check_broad Broad Signals? start->check_broad vt_nmr Perform Variable Temperature (VT) NMR check_broad->vt_nmr Yes two_sets Two Sets of Signals Observed check_broad->two_sets No (or after VT) interpret_vt Interpret VT-NMR Data (Signal Sharpening/Coalescence) vt_nmr->interpret_vt interpret_vt->two_sets run_2d Acquire 2D NMR: - 1H-15N HMBC - NOESY - 1H-13C HSQC/HMBC two_sets->run_2d assign Assign Structures to Tautomers run_2d->assign comp_chem Computational Chemistry (DFT Calculations) assign->comp_chem compare Compare Experimental and Calculated Shifts comp_chem->compare

Caption: Workflow for the NMR-based analysis of aminopyrazole tautomerism.

The Role of Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be a powerful complementary tool.[2] By calculating the relative energies and the theoretical NMR chemical shifts of the different tautomers, you can gain additional confidence in your experimental assignments.[12]

Concluding Remarks

Distinguishing between 3-amino and 5-amino pyrazole tautomers is a common yet critical task in modern chemistry. A systematic approach that leverages the power of 1D and 2D NMR techniques, particularly 1H-15N HMBC, provides an unambiguous solution. By carefully considering solvent effects and, where necessary, employing variable temperature studies, researchers can confidently characterize the tautomeric state of their molecules, leading to a more profound understanding of their chemical and biological properties.

References

  • Bohrium. The use of NMR spectroscopy to study tautomerism. Available from: [Link]

  • ResearchGate. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Available from: [Link]

  • MDPI. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. 2019;24(14):2635. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. Available from: [Link]

  • MDPI. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials (Basel). 2022;15(16):5571. Available from: [Link]

  • ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1][3][13]thiadiazine 2,2-dioxides. J. Chem. Soc., Perkin Trans. 2. 1998;(9):1889-1892. Available from: [Link]

  • ACS Publications. Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. J. Org. Chem. 1976;41(15):2628–2634. Available from: [Link]

  • LOCKSS. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. 2012;4(1):563-573. Available from: [Link]

  • Royal Society of Chemistry. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2. 1992;(10):1737-1743. Available from: [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]

  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;24(24):4593. Available from: [Link]

  • MDPI. Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. 2021;7(8):111. Available from: [Link]

  • HETEROCYCLES. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. 2011;83(7):1565. Available from: [Link]

  • ACD/Labs. Differentiating Tautomers using 15N chemical shift information. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magn Reson Chem. 2014;52(10):596-606. Available from: [Link]

  • Canadian Science Publishing. A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. 1993;71(5):678-684. Available from: [Link]

  • National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Sci Rep. 2022;12(1):17772. Available from: [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]

Sources

Troubleshooting

Purification of aminopyrazole derivatives by column chromatography

Technical Support Center: Purification of Aminopyrazole Derivatives Case ID: AP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Troubleshooting Tailing, Resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Aminopyrazole Derivatives

Case ID: AP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Troubleshooting Tailing, Resolution, and Recovery of Aminopyrazoles on Column Chromatography

Executive Summary

Aminopyrazoles present a "perfect storm" for standard silica chromatography. They possess a basic exocyclic amine and a nitrogen-rich heterocyclic core (pKa ~4–7 depending on substitution), making them strong hydrogen bond acceptors. Standard silica gel (


) is acidic (pKa ~5).

The Result: Your compound acts as a base, protonating on the acidic silanol sites of the column. This creates an ion-exchange mechanism rather than simple adsorption, leading to severe peak tailing (streaking), co-elution with impurities, and irreversible mass loss.

This guide provides a self-validating workflow to neutralize these interactions and recover high-purity material.

Module 1: The "Tailing" Nightmare (Peak Shape Optimization)

Symptom: Your product elutes over 10–20 fractions, or never fully elutes (streaking from baseline to solvent front).

The Mechanism: Silanol Competition

You cannot win this battle with polarity alone. Adding more Methanol (MeOH) often just moves the streak faster without sharpening it. You must block the active sites.

Protocol A: The "Ammonia Shift" (Gold Standard)

Ammonia is superior to Triethylamine (TEA) for aminopyrazoles because it is more volatile (easier to remove) and often provides better selectivity for primary amines.

  • Preparation: Create a "B" solvent of 10% MeOH in Dichloromethane (DCM) containing 1% Ammonium Hydroxide (

    
    ) .
    
    • Note: You must use the aqueous solution (28-30%). The small amount of water helps deactivate the silica.

  • Equilibration: Flush the column with 10% of your "B" solvent to passivate the silica before loading your sample.

  • Elution: Run a gradient from 0% B to 100% B.

Protocol B: The Triethylamine (TEA) Alternative

Use this if your compound is sensitive to hydrolysis or if you are using a UV detector that is sensitive to ammonia cut-offs.

  • Modifier: Add 0.5% TEA to both Solvent A (DCM) and Solvent B (MeOH).

  • Warning: TEA forms salts with acidic impurities. If your crude contains carboxylic acids, do an aqueous workup (wash with

    
    ) before the column.
    

Data: Modifier Effectiveness Comparison

Modifier StrategyPeak Symmetry (

)
Recovery %Removal DifficultyRecommended For
None (Pure DCM/MeOH) > 2.5 (Severe Tailing)< 60%N/ANon-polar neutrals only
0.5% Triethylamine (TEA) 1.1 – 1.3 (Sharp)85-90%High (High bp, requires vac)Acid-sensitive compounds
1%

(Aq)
1.0 – 1.2 (Excellent)> 95%Low (Volatile)General Aminopyrazoles
Ammonia in MeOH (7N) 1.2 – 1.4 (Good)90%LowWater-sensitive compounds

Module 2: Method Development Decision Tree

Do not default to Dichloromethane/Methanol if your separation is poor. Use this logic flow to select the correct stationary phase.

MethodSelection Start Start: Solubility Check SolubleDCM Soluble in DCM? Start->SolubleDCM NormalPhase Normal Phase Silica (Use Protocol A) SolubleDCM->NormalPhase Yes ReversePhase Reverse Phase (C18) SolubleDCM->ReversePhase No (Polar) TailingCheck Still Tailing? NormalPhase->TailingCheck C18_Basic C18 @ pH 10 (NH4HCO3 Buffer) ReversePhase->C18_Basic Standard for Amines SwitchPhase Switch Stationary Phase TailingCheck->SwitchPhase Yes Alumina Basic Alumina (No modifier needed) SwitchPhase->Alumina Cheapest AmineSilica Amine-Funct. Silica (NH2-Silica) SwitchPhase->AmineSilica Best Selectivity

Figure 1: Decision matrix for stationary phase selection based on solubility and peak performance.

Module 3: Recovery & Sample Loading (The "Black Hole" Effect)

Issue: You loaded 500 mg but recovered only 300 mg of pure product. The rest is "stuck."

Root Cause 1: Solubility Crash

Aminopyrazoles often have poor solubility in DCM/Hexane. If you liquid load in DCM, the compound may precipitate at the head of the column when the non-polar mobile phase hits it.

  • Fix: Use Dry Loading . Dissolve your crude in MeOH/DCM, add Celite (ratio 1:2 sample:Celite), and rotovap to a free-flowing powder. Load this powder into a solid load cartridge.

Root Cause 2: Irreversible Adsorption

The most active silanols (isolated silanols) bind amines permanently.

  • Fix: Column Passivation . Before your run, inject 2 Column Volumes (CV) of solvent containing 5% TEA, then flush with 5 CV of your starting eluent. This "sacrificial" base occupies the active sites before your product arrives.

Module 4: Advanced Separation (Reverse Phase)

If normal phase fails, Reverse Phase (C18) is often superior for aminopyrazoles because it relies on hydrophobic interaction rather than polar adsorption.

Critical Parameter: pH Control

  • Do NOT use neutral water/acetonitrile. The amine will be protonated (

    
    ), making it extremely polar and causing it to elute in the void volume (t0).
    
  • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) in Water as Solvent A, and Acetonitrile as Solvent B.

    • Why? At pH 10, the aminopyrazole is neutral (free base). It will retain well on the C18 chain and elute as a sharp peak.

Troubleshooting Workflow Diagram

Troubleshooting Problem Problem Detected CheckTLC Check TLC (DCM/MeOH + 1% NH4OH) Problem->CheckTLC StreakTLC Streaks on TLC? CheckTLC->StreakTLC AddBase Increase Modifier (Try 1% TEA) StreakTLC->AddBase Yes SpotSep Spots Separate but Column Fails? StreakTLC->SpotSep No (Clean Spots) ChangeStat Switch to Basic Alumina AddBase->ChangeStat Still Streaking LoadIssue Switch to Dry Loading (Celite) SpotSep->LoadIssue Poor Resolution Gradient Shallow Gradient (0-5% MeOH over 20 CV) SpotSep->Gradient Co-elution

Figure 2: Step-by-step troubleshooting for common purification failures.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Generally, no. While Acetone is a good solvent, it reacts with primary amines (forming imines/Schiff bases) over time, especially on slightly acidic silica. Stick to Methanol or Ethanol.

Q: My compound is UV inactive. How do I detect it? A: Aminopyrazoles usually have UV absorbance, but if yours lacks a chromophore:

  • Iodine Stain: Amines stain dark brown/yellow very quickly.

  • Ninhydrin: Specific for primary amines (turns purple/red upon heating).

  • ELSD (Evaporative Light Scattering Detector): The universal detector for flash chromatography.

Q: Why is my recovery low even with TEA? A: Check your "waste" lines. If your compound is very polar, it might still be on the column.[1][2][3] Flush with DCM:MeOH:NH4OH (80:18:2) . If it elutes then, your original gradient was too weak.

References

  • Biotage. (2025).[1][4][5][6] Successful Flash Chromatography: The Mobile Phase. Retrieved from [Link]

  • Teledyne ISCO. (2023). Purification of Basic Compounds using Flash Chromatography. Teledyne ISCO Application Notes. Retrieved from [Link]

  • Phenomenex. (2024). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Optimization

Stability of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine in aqueous solution

Status: Operational | Role: Senior Application Scientist | Topic: Aqueous Stability & Troubleshooting Executive Summary This guide addresses the physicochemical stability and handling of 5-(3,4,5-trimethoxyphenyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Topic: Aqueous Stability & Troubleshooting

Executive Summary

This guide addresses the physicochemical stability and handling of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS: 502133-05-3). This compound is a critical scaffold in kinase inhibitor discovery (e.g., VEGFR/PDGFR targets) and tubulin polymerization inhibition.

Users frequently report three core issues: unexpected precipitation in biological buffers, oxidative discoloration (browning), and chromatographic peak splitting . This guide provides mechanistic root-cause analysis and validated protocols to resolve these artifacts.

Module 1: Chemical Identity & Physiochemical Baseline

Before troubleshooting, verify the fundamental properties of your lot.

PropertyValue / CharacteristicImplication for Stability
Molecular Formula C₁₂H₁₅N₃O₃ (MW: 249.[1]27)Small molecule, fragment-like.
LogP (Calc) ~1.68Moderately lipophilic. Poor aqueous solubility at neutral pH.
pKa (Estimated) Pyrazole N: ~2.5 | Exocyclic Amine: ~4.0Amphoteric. Solubility increases significantly at pH < 3.
Electronic State Electron-rich (Trimethoxy + Amine)High Oxidation Risk. Susceptible to electrophilic attack and radical cation formation.
Tautomerism 3-amino-1H

5-amino-1H
Causes HPLC peak splitting and variable NMR signals.
Module 2: Solubility Troubleshooting (The "Crash-Out" Effect)

User Issue: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), the solution turned cloudy immediately."

Root Cause: At pH 7.4, the compound exists primarily in its neutral, uncharged form. The hydrophobic 3,4,5-trimethoxyphenyl tail drives aggregation, overcoming the solvation energy provided by the pyrazole ring.

The Solution: The "Step-Down" Solvation Protocol Do not dilute directly into cold PBS. Follow this kinetic solubility workflow to maintain a stable dispersion.

SolubilityWorkflow cluster_fail Common Failure Mode Step1 Step 1: Primary Stock Dissolve in 100% DMSO (Conc: 10-50 mM) Step2 Step 2: Intermediate Dilute 1:10 in PEG-400 or Propylene Glycol Step1->Step2 Pre-solvation Step3 Step 3: Aqueous Entry Slow addition to Buffer (Vortexing rapidly) Step2->Step3 Minimize shock Result Stable Colloidal/Solution (Use within 4 hours) Step3->Result Direct Direct into PBS Precip Precipitation (Crash Out) Direct->Precip

Figure 1: Step-Down Solvation Protocol to prevent kinetic precipitation in aqueous media.

Critical Protocol Notes:

  • Co-solvent Barrier: Use an intermediate dilution with PEG-400 or Tween-80 (0.1%) before hitting the aqueous buffer. This creates a surfactant shell that prevents immediate aggregation.

  • pH Adjustment: If your assay tolerates it, lower the buffer pH to 5.5–6.0. Protonation of the pyrazole/amine significantly enhances solubility.

Module 3: Chemical Stability (Oxidation & Discoloration)

User Issue: "My clear solution turned yellow/brown after 24 hours on the bench."

Root Cause: This molecule is a "double threat" for oxidation:

  • Electron-Rich Ring: The 3,4,5-trimethoxybenzene moiety is highly susceptible to anodic oxidation, forming radical cations that polymerize into biphenyl dimers [1].

  • Aminopyrazole Oxidation: The exocyclic amine can oxidize to form azo-linkages or nitro-derivatives under light exposure [2].

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Yellowing Early-stage oxidation (N-oxide formation).Degas buffers with Argon/Nitrogen for 15 mins before use.
Brown Precipitate Polymerization (Dimerization).Add Ascorbic Acid (1 mM) or DTT to the buffer immediately.
Purity Loss (LCMS) Photolytic degradation.Store in amber vials . Wrap reaction vessels in foil.
Module 4: Analytical Troubleshooting (HPLC Artifacts)

User Issue: "I see two peaks in my HPLC chromatogram (split peak), but the Mass Spec confirms they are the same mass. Is my compound impure?"

Root Cause: This is likely Annular Tautomerism , not impurity. 3-aminopyrazoles exist in a rapid equilibrium between the 1H- (3-amino) and 2H- (5-amino) forms. On C18 columns, these tautomers can separate if the interconversion rate is slower than the column retention time [3].

Tautomerism Tautomer1 3-amino-1H-pyrazole (More Stable) Tautomer2 5-amino-1H-pyrazole (Less Stable) Tautomer1->Tautomer2 Rapid Proton Shift (N-N) HPLC HPLC Consequence: Peak Broadening or Splitting Tautomer1->HPLC Tautomer2->HPLC

Figure 2: Annular tautomerism mechanism causing chromatographic artifacts.

The Fix (Analytical Method Optimization):

  • Increase Column Temperature: Raising the column oven to 40°C or 50°C increases the rate of tautomeric exchange. This collapses the split peaks into a single, sharp average peak.

  • Adjust Mobile Phase pH: Tautomerism is pH-dependent. Adjusting the mobile phase to pH > 9 (using ammonium bicarbonate) often stabilizes a single anionic species, or pH < 3 (using 0.1% TFA) stabilizes the cation, eliminating the split.

FAQ: Frequently Asked Questions

Q: Can I freeze-thaw aqueous stock solutions? A: No. Aqueous solutions of this compound are chemically unstable over time (hydrolysis is rare, but oxidation is rapid). Store as a solid powder at -20°C. Make fresh aqueous dilutions daily.

Q: Is this compound cell-permeable? A: Yes, the trimethoxyphenyl group confers significant lipophilicity (LogP ~1.68), allowing passive diffusion. However, ensure the DMSO concentration in the final cell media is <0.5% to prevent cytotoxicity artifacts.

Q: Why does the color change when I add acid? A: Protonation of the amino-pyrazole system disrupts the conjugation length. A shift from slight yellow (neutral) to colorless (acidic) is a normal halochromic effect and indicates successful protonation/solubilization.

References
  • Anodic Oxidation of Trimethoxybenzenes: Title: Mechanistic investigation of the anodic oxidation of 3,4,5-trimethoxytoluene. Source: ResearchGate / Electrochimica Acta. Link:

  • Aminopyrazole Stability & Synthesis: Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: National Institutes of Health (PMC). Link:

  • Tautomerism in HPLC: Title: Tautomerism in substituted 3-aminopyrazoles: Implications for Drug Design and Analysis. Source: BenchChem Technical Guides. Link: (General reference for scaffold behavior)

  • Compound Data (PubChem): Title: 5-Methoxy-1H-pyrazol-3-amine (Structural Analog Data). Source: PubChem.[2][3] Link:

Sources

Troubleshooting

Technical Support Center: Cyclization of β-Ketonitriles with Hydrazine

Here is the technical support center for troubleshooting the cyclization of beta-ketonitriles with hydrazine. Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for troubleshooting the cyclization of beta-ketonitriles with hydrazine.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-amino-5-substituted pyrazoles via the cyclization of β-ketonitriles with hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis from β-ketonitriles and hydrazine?

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a robust and widely-used condensation reaction.[1] The mechanism proceeds in two primary steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the final aromatic 5-aminopyrazole ring system.[1]

Caption: Fig. 1: General Reaction Mechanism

Q2: Why is this reaction class important for drug development?

The pyrazole core is a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[3][4] The 5-aminopyrazole products from this reaction are particularly valuable as they serve as versatile building blocks for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also prominent in many marketed drugs.[5][6][7]

Q3: What are the typical reaction conditions?

This reaction is often favored for its simplicity. It is typically carried out by heating the β-ketonitrile and a slight excess of hydrazine hydrate in a protic solvent like ethanol or methanol.[2][8] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates.[2][9] In some cases, microwave irradiation has been employed to reduce reaction times and improve yields.[8][10]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Workflow Fig. 2: Troubleshooting Decision Tree start Low or No Yield q1 Check Purity of Starting Materials (TLC, NMR) start->q1 q1_yes Purity Confirmed q1->q1_yes Yes q1_no Impure q1->q1_no No q2 Analyze Reaction Conditions q1_yes->q2 sol1 Purify β-ketonitrile (distillation/recrystallization). Use fresh hydrazine hydrate. q1_no->sol1 sol1->q1 Re-evaluate q2_temp Is Temperature Optimal? q2->q2_temp sol2_temp_low Increase temperature or switch to higher boiling solvent. q2_temp->sol2_temp_low Too Low sol2_temp_high Lower temperature to prevent degradation. q2_temp->sol2_temp_high Too High q2_solv Is Solvent Appropriate? q2_temp->q2_solv Optimal sol2_solv Consult solvent table. Try ethanol or acetic acid to promote cyclization. q2_solv->sol2_solv No q2_time Is Reaction Time Sufficient? q2_solv->q2_time Yes sol2_time Monitor by TLC/LC-MS to determine optimal time. q2_time->sol2_time No q3 Investigate Intermediate Formation q2_time->q3 Yes q3_check Is Hydrazone Intermediate Stalling the Reaction? q3->q3_check sol3 Change solvent to promote cyclization (e.g., acetic acid). Add a catalytic amount of acid. q3_check->sol3 Yes end Yield Improved q3_check->end No, check other issues sol3->end

Caption: Fig. 2: Troubleshooting Decision Tree

Problem: Low or No Product Yield

Q: My TLC/LC-MS analysis shows unreacted starting material and minimal product formation after the specified reaction time. What are the likely causes and solutions?

This is the most common issue and can stem from several factors. A systematic approach is crucial.

1. Purity of Starting Materials

  • The Problem: The quality of your β-ketonitrile and hydrazine is paramount. β-Ketonitriles can undergo hydrolysis or self-condensation if they contain acidic or basic impurities.[2] Hydrazine hydrate is susceptible to oxidation and can degrade over time, reducing its effective concentration.

  • The Solution:

    • Validate β-Ketonitrile: Before use, verify the purity of your β-ketonitrile by NMR or melting point. If necessary, purify it by recrystallization or distillation.

    • Use Fresh Hydrazine: Use hydrazine from a freshly opened bottle or purify it by distillation if its quality is suspect. Ensure you are using hydrazine hydrate or anhydrous hydrazine as specified by the protocol, as their concentrations differ significantly.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of hydrazine is often used to drive the reaction to completion.[2][8] Ensure your calculations are correct.

2. Suboptimal Reaction Conditions

  • The Problem: The reaction kinetics are highly sensitive to solvent, temperature, and time. An incorrect choice can lead to a stalled reaction or degradation.

  • The Solution:

    • Solvent Choice: While ethanol is a common starting point, its polarity may not be optimal for all substrates. For less reactive substrates, switching to a solvent that can better facilitate the cyclization step, such as glacial acetic acid, can be highly effective. Acetic acid can protonate the nitrile group, making it more electrophilic and susceptible to attack.

    • Temperature Control: Many reactions require heating to overcome the activation energy for the cyclization step.[9] If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the desired product.

    • Reaction Time: The reaction may simply need more time to reach completion.[2] Set up a time-course study, taking aliquots every few hours to analyze by TLC or LC-MS to determine the optimal reaction time.

3. Formation of a Stable Hydrazone Intermediate

  • The Problem: The first step, formation of the hydrazone, is often fast. However, if the hydrazone is particularly stable (e.g., due to conjugation), the subsequent intramolecular cyclization can become the rate-limiting step and may not proceed under mild conditions.[2] You may observe a new spot on TLC that is neither starting material nor product.

  • The Solution:

    • Promote Cyclization: If you suspect a stable hydrazone has formed, altering the conditions to favor cyclization is necessary. Switching from a neutral solvent like ethanol to an acidic one like acetic acid is the most common strategy.

    • Catalysis: Adding a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid to your reaction in an aprotic solvent can also promote the cyclization step.

Solvent Boiling Point (°C) Key Characteristics & Use Case
Ethanol 78Standard protic solvent. Good for many substrates.[2]
Methanol 65Similar to ethanol, lower boiling point.[8]
Isopropanol 82Slightly less polar, higher boiling point than ethanol.
Glacial Acetic Acid 118Acidic medium, actively promotes cyclization of stable hydrazones.
Toluene 111Aprotic, allows for azeotropic removal of water.
Solvent-Free N/AOften used with microwave heating to accelerate the reaction.[10]

Table 1: Common Solvents for Pyrazole Synthesis

Problem: Formation of Regioisomers

Q: I am using a substituted hydrazine (e.g., phenylhydrazine) and my product is a mixture of two isomers. How can I control the regioselectivity?

  • The Problem: When an unsymmetrical hydrazine (R-NH-NH₂) reacts with a β-ketonitrile, the initial nucleophilic attack can theoretically occur from either nitrogen atom, leading to two different hydrazone intermediates and, ultimately, two regioisomeric pyrazole products. The outcome is governed by a delicate balance of steric and electronic factors.[2]

  • The Solution:

    • Steric Hindrance: The most predictable way to control regioselectivity is through sterics. The bulkier substituent on the hydrazine will preferentially be located away from the more sterically hindered side of the β-ketonitrile. If your β-ketonitrile has a bulky group (e.g., a t-butyl or substituted phenyl group), the substituted nitrogen of the hydrazine will likely end up adjacent to the less hindered substituent (the nitrile group), leading to the 1-substituted-5-aminopyrazole.

    • Electronic Effects: The electronic nature of the substituents can also play a role, though it is often less dominant than sterics. Electron-withdrawing groups on the hydrazine can influence the nucleophilicity of the two nitrogen atoms.

    • Literature Precedent: This is a well-documented challenge in pyrazole synthesis.[11] Always search for precedents with similar substitution patterns to guide your synthetic strategy. Often, one regioisomer is thermodynamically favored, and longer reaction times or higher temperatures may improve the ratio.

Problem: Purification Challenges

Q: My crude product appears correct by NMR, but it is difficult to purify by column chromatography. It streaks badly on the silica gel. What should I do?

  • The Problem: The 5-aminopyrazole products are basic due to the amino group and the pyridine-like nitrogen in the pyrazole ring. This basicity causes strong interaction with the acidic silica gel, leading to poor separation and streaking.

  • The Solution:

    • Base-Treated Silica: Deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in your eluent system. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of your basic compound.

    • Alternative Adsorbents: If silica fails, consider using a more neutral adsorbent like alumina (basic or neutral grade).

    • Recrystallization: This is often the best method for purifying aminopyrazoles.[12] Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find suitable conditions for recrystallization. This method avoids the issues associated with chromatography and can yield highly pure material.

    • Acid-Base Extraction: If the impurities are neutral, you can dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your aminopyrazole into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.

Experimental Protocols

Experimental_Workflow Fig. 3: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare & Weigh Reagents (β-Ketonitrile, Hydrazine) setup_glassware 2. Set up Glassware (Flask, Condenser, Stirrer) prep_reagents->setup_glassware dissolve 3. Dissolve β-Ketonitrile in Solvent (e.g., Ethanol) setup_glassware->dissolve add_hydrazine 4. Add Hydrazine Hydrate (1.1 eq) dissolve->add_hydrazine heat 5. Heat to Reflux add_hydrazine->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp. monitor->cool Reaction Complete precipitate 8. Precipitate/Concentrate cool->precipitate filter 9. Filter Solid Product precipitate->filter purify 10. Purify (Recrystallization/Chromatography) filter->purify analyze 11. Characterize Product (NMR, MS, MP) purify->analyze

Caption: Fig. 3: General Experimental Workflow

Protocol 1: General Procedure for the Synthesis of 5-Amino-3-aryl-1H-pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl β-ketonitrile (1.0 equivalent) in absolute ethanol (5-10 mL per gram of ketonitrile).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting β-ketonitrile is consumed (typically 2-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Air-dry the crude product. If required, further purify the solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[12]

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

References

  • BenchChem Technical Support Team. (2025).
  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Zheng, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • ACS Publications. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • ResearchGate. (2022). Graph of temperature and power % vs time for the synthesis of pyrazole.... [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • MDPI. (2019). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

Sources

Optimization

Technical Support Center: Crystallization Engineering for Trimethoxyphenyl Pyrazole Amines

Case ID: PUR-TPA-001 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Active Last Updated: February 28, 2026 Executive Summary The purification of 5-amino-1-(3,4,5-trimethoxyphenyl)pyrazole (and...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TPA-001 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Active Last Updated: February 28, 2026

Executive Summary

The purification of 5-amino-1-(3,4,5-trimethoxyphenyl)pyrazole (and its regioisomers) presents a unique challenge due to the molecule's "push-pull" electronic nature. The electron-rich trimethoxyphenyl tail provides significant lipophilicity (LogP ~1.7–2.0), while the aminopyrazole head introduces hydrogen-bond donor/acceptor sites and polarity.

This guide addresses the three most common failure modes reported by process chemists:

  • Oiling Out: Liquid-Liquid Phase Separation (LLPS) occurring before nucleation.

  • Color Retention: Persistent pink/brown oxidation byproducts trapped in the crystal lattice.

  • Polymorph Control: Difficulty in reproducing specific crystal forms due to rapid precipitation.

Solvent Selection Matrix

The following data is derived from physicochemical properties of the trimethoxyphenyl pyrazole scaffold.

Primary Solvent Systems
Solvent SystemClassificationSolubility ProfileTechnical Recommendation
Ethanol (Abs.) Single Solvent High at boiling; Moderate at RT.First Choice. The ethyl group matches the lipophilicity of the methoxy rings, while the hydroxyl group interacts with the amine/pyrazole nitrogen.
Ethanol / Water Binary Soluble in hot EtOH; Insoluble in Water.High Yield. Use 95:5 to 80:20 ratios. Water acts as a powerful anti-solvent but increases the risk of oiling out if added too quickly.
EtOAc / Heptane Binary High in EtOAc; Insoluble in Heptane.High Purity. Excellent for removing polar oxidative impurities. Requires precise temperature control to avoid oiling out.
Toluene Single Moderate to High.Specific Use. Best for removing non-polar impurities. Warning: Often produces solvates or oils out due to

stacking interactions preventing efficient packing.
Isopropanol (IPA) Single Moderate.Compromise. Good alternative if Ethanol yields are low. Higher boiling point allows for better dissolution of stubborn crude.
Solvent Decision Logic (DOT Visualization)

SolventSelection Start Start: Crude Material Evaluation SolubilityTest Solubility Test (100 mg/mL @ Reflux) Start->SolubilityTest SolubleEtOH Soluble in Ethanol? SolubilityTest->SolubleEtOH YesEtOH Use Ethanol (Single Solvent) Slow Cool to 4°C SolubleEtOH->YesEtOH Ideal Solubility TooSoluble Too Soluble? (No crystals @ 4°C) SolubleEtOH->TooSoluble High Solubility NoEtOH Insoluble in Ethanol? SolubleEtOH->NoEtOH Low Solubility AddWater Binary System: Add Water dropwise to hot solution TooSoluble->AddWater TryEtOAc Try Ethyl Acetate NoEtOH->TryEtOAc YesEtOAc Use EtOAc/Heptane (1:3 Ratio) TryEtOAc->YesEtOAc

Figure 1: Decision tree for selecting the initial solvent system based on crude solubility behavior.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: You heat the solvent, dissolve the solid, and upon cooling, droplets of oil form at the bottom of the flask instead of crystals. This is Liquid-Liquid Phase Separation (LLPS) . It occurs because the metastable limit for liquid separation is reached before the metastable limit for crystallization.

The Mechanism: The trimethoxybenzene moiety lowers the melting point of the compound. If the solution becomes supersaturated at a temperature above the melting point of the solvated solid, it will separate as an oil.[1]

Rescue Protocol: The "Seeding Loop"

OilingOutRescue OilDetected Oil Droplets Detected Reheat Reheat to Reflux (Clear Solution) OilDetected->Reheat AddSolvent Add 10% More Good Solvent Reheat->AddSolvent Decrease Saturation CoolSlowly Cool Slowly to Cloud Point (T_cloud) AddSolvent->CoolSlowly Seed ADD SEED CRYSTALS (Critical Step) CoolSlowly->Seed Hold Hold Temp for 1 Hour Seed->Hold CoolFinal Cool to RT Hold->CoolFinal CoolFinal->OilDetected If Oil Returns (Repeat)

Figure 2: Workflow to recover a batch that has oiled out. Seeding at the cloud point is the critical intervention.

Standard Operating Procedure (SOP)

Objective: Purification of 5-amino-1-(3,4,5-trimethoxyphenyl)pyrazole using the Ethanol/Water binary system.

Safety: The amine functionality can oxidize. Minimize air exposure.

Step-by-Step Protocol
  • Dissolution (The "Good" Solvent):

    • Place 10g of crude material in a round-bottom flask.

    • Add Ethanol (Absolute) (approx. 5-7 mL per gram of solid).

    • Heat to reflux (

      
      ).
      
    • Checkpoint: If solid remains, add EtOH in 1 mL increments until dissolved.

    • Pro Tip: If the solution is dark brown/red, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Setup:

    • Remove from heat source.[2] Allow to cool naturally to

      
      .
      
    • Degassing: Ideally, flush the headspace with Nitrogen to prevent amine oxidation.

  • Anti-Solvent Addition (The Trigger):

    • While stirring vigorously, add warm water (

      
      ) dropwise.
      
    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity (return to single phase).

  • Controlled Crystallization:

    • Wrap the flask in a towel or place in a warm oil bath (heat off) to ensure slow cooling .

    • Seeding: When the temperature hits

      
      , add a few seed crystals.
      
    • Allow to reach Room Temperature (RT) over 4–6 hours.

    • Cool to

      
       in an ice bath for 1 hour to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration.[3]

    • Wash: Wash the cake with cold Ethanol/Water (50:50 mix). Do not wash with pure Ethanol, or you will dissolve your product.

    • Dry under vacuum at

      
      .
      

Frequently Asked Questions (FAQ)

Q: My crystals are pink. Is this a problem?

  • A: Yes, this indicates oxidation of the amino-pyrazole. While often present in trace amounts (<0.5%), it can be removed by washing the crude organic layer with dilute sodium bisulfite (aqueous) prior to recrystallization, or by using activated charcoal during the hot filtration step.

Q: Can I use Methanol instead of Ethanol?

  • A: Methanol is often too good a solvent for the trimethoxy scaffold, leading to low recovery yields unless deep cooling (

    
    ) is used. Ethanol offers a better balance of solubility vs. recovery.
    

Q: Why do I get a "gum" instead of crystals?

  • A: You likely cooled the solution too fast. The trimethoxy group makes the molecule "greasy." Re-dissolve the gum by heating, add a small volume of the "good" solvent (EtOH), and seed the solution.[2] Do not disturb the flask while it cools.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of binary solvent recrystallization and oiling out mechanisms).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Specific strategies for amine purification and salt formation).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383. (Techniques for controlling nucleation to prevent oiling out).

  • Momeni, S., & Ghorbani-Vaghei, R. (2024).[4] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. (Cites Ethanol/Water systems for aminopyrazole purification).

Sources

Troubleshooting

Technical Support Center: 1H NMR Solvent Effects on Pyrazole Amine Chemical Shifts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ¹H NMR spectroscopy for the structural elucidation of pyrazole amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ¹H NMR spectroscopy for the structural elucidation of pyrazole amines. The choice of a deuterated solvent is a critical, yet often underestimated, parameter that can profoundly influence the chemical shifts of labile protons, such as those on pyrazole and amine nitrogens. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these solvent-induced effects and obtain high-quality, interpretable NMR data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your NMR experiments with pyrazole amines. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your future experimental design.

Q1: My N-H proton signals are unexpectedly broad and their chemical shifts are inconsistent between samples. What's happening?

A1: This is a classic issue related to hydrogen bonding and proton exchange dynamics, which are highly sensitive to the solvent environment.

  • Causality: The chemical shift and signal width of N-H protons (both on the pyrazole ring and the amine substituent) are dominated by hydrogen bonding.[1] In protic or strong hydrogen-bond accepting solvents like DMSO-d₆ or CD₃OD, these protons will form strong hydrogen bonds with the solvent. This leads to significant deshielding, causing the signals to appear at a higher chemical shift (downfield).[2] The dynamic nature of these bonds and chemical exchange with residual water or other labile protons in the sample can lead to signal broadening.[1][3]

  • Troubleshooting Steps:

    • Solvent Comparison: Acquire spectra in a less interactive, aprotic solvent like CDCl₃ and a strong hydrogen-bond accepting solvent like DMSO-d₆. The difference in chemical shifts can be significant. For instance, the solvent-induced shift (Δδ = δDMSO - δCDCl₃) for labile protons can be as large as 4.6 ppm.[4]

    • Concentration & Temperature Dependence: The extent of intermolecular hydrogen bonding is concentration and temperature-dependent.[1] Try acquiring spectra at different concentrations. A dilution study should show an upfield shift of the N-H protons as intermolecular hydrogen bonding decreases. Variable Temperature (VT) NMR can also be insightful; lowering the temperature often slows exchange rates and can lead to sharper signals.[5]

    • D₂O Exchange: To definitively identify your N-H signals, perform a D₂O exchange experiment.[6][7] Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signals to disappear or significantly diminish.[8][9]

Q2: I'm seeing more signals than I expect for my pyrazole amine, suggesting the presence of multiple species in solution. Could the solvent be causing this?

A2: Yes, the solvent can influence the tautomeric equilibrium of the pyrazole ring, leading to the observation of multiple tautomers.

  • The Phenomenon of Tautomerism: 1H-pyrazoles substituted at the 3(5) position can exist as two different tautomers.[10][11] The position of this equilibrium is sensitive to the electronic nature of the substituents and the solvent environment.[12]

  • Solvent's Role:

    • Polarity and Hydrogen Bonding: Solvents like DMSO-d₆ can stabilize one tautomer over another through specific hydrogen bonding interactions.[10][12] In contrast, a non-polar solvent like C₆D₆ might favor a different tautomer or a different aggregation state (e.g., dimers).[13]

    • NMR Timescale: If the rate of interconversion between the tautomers is slow on the NMR timescale, you will observe separate sets of signals for each species.[14] If the exchange is fast, you will see a single set of averaged signals.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for multiple species in solution.

Q3: The chemical shifts of my aromatic protons are shifting dramatically when I switch from CDCl₃ to C₆D₆. Why is this happening and how can I use it to my advantage?

A3: You are observing the Aromatic Solvent-Induced Shift (ASIS) effect, a powerful tool for spectral analysis.

  • Mechanism of ASIS: Anisotropic solvents like benzene-d₆ create a non-uniform magnetic field.[15][16][17] When your pyrazole amine (the solute) is dissolved in benzene-d₆, the solvent molecules will arrange themselves around your analyte in a specific manner, often driven by dipole-dipole interactions. Protons located in the shielding region of the benzene ring (above or below the plane) will experience an upfield shift (lower ppm), while those in the deshielding region (in the plane of the ring) will shift downfield.[18]

  • Practical Application:

    • Resolving Signal Overlap: This phenomenon can be exploited to resolve overlapping signals in your spectrum.[14][19] If two proton signals are coincident in CDCl₃, they will likely shift to different extents in C₆D₆, allowing for their individual assignment.

    • Stereochemical Information: The magnitude and direction of the ASIS can provide structural information, helping to differentiate between protons in different spatial environments.[20]

  • Experimental Protocol for ASIS Study:

    • Reference Spectrum: Acquire a standard ¹H NMR spectrum of your pyrazole amine in CDCl₃.

    • Aromatic Solvent Spectrum: Prepare a new sample of your compound in C₆D₆ at the same concentration and acquire a ¹H NMR spectrum under identical conditions.

    • Calculate ASIS: For each proton signal, calculate the ASIS value using the formula: Δδ = δ(C₆D₆) - δ(CDCl₃) . A negative value indicates an upfield shift (shielding), while a positive value indicates a downfield shift (deshielding).

Proton TypeTypical ASIS (Δδ in ppm)Interpretation
Protons near a positive dipole endNegative (Upfield shift)Located in the shielding cone of benzene
Protons near a negative dipole endPositive (Downfield shift)Located in the deshielding plane of benzene

Frequently Asked Questions (FAQs)

Q4: Which solvent is "best" for acquiring ¹H NMR of pyrazole amines?

A4: There is no single "best" solvent; the optimal choice depends on your experimental goals.

  • For Routine Characterization: DMSO-d₆ is often a good starting point. Its high polarity ensures the solubility of most pyrazole amines, and its ability to act as a strong hydrogen bond acceptor often results in sharp, well-defined N-H signals that are shifted far downfield, away from other regions of the spectrum.[21]

  • For Minimizing Solvent Interactions: CDCl₃ is a less polar, aprotic solvent. It is useful when you want to observe the molecule in a state that is less perturbed by strong solvent interactions.[21] However, be aware that N-H signals in CDCl₃ can be broad and their chemical shifts more variable due to concentration-dependent self-association.

  • For Resolving Signal Overlap: As discussed in Q3, C₆D₆ is an excellent choice when you need to induce chemical shift changes to resolve overlapping signals.[19]

Q5: How does hydrogen bonding specifically affect the chemical shifts of pyrazole and amine N-H protons?

A5: Hydrogen bonding causes a significant downfield shift (to higher ppm values).

  • The Deshielding Effect: When an N-H proton participates in a hydrogen bond (N-H···S, where S is the solvent), the electronegative atom of the solvent molecule pulls electron density away from the hydrogen atom.[2] This reduction in electron density around the proton nucleus leads to a decrease in its shielding from the external magnetic field. Consequently, a stronger magnetic field is experienced by the proton, and it resonates at a higher frequency (downfield shift).[1]

    G cluster_0 No Hydrogen Bond cluster_1 With Hydrogen Bond (e.g., in DMSO-d6) A N-H B High Electron Density (Shielded) A->B C Upfield Shift (Low ppm) B->C D N-H···O=S(CD3)2 E Low Electron Density (Deshielded) D->E F Downfield Shift (High ppm) E->F

    Caption: Effect of hydrogen bonding on N-H proton shielding.

Q6: I need to perform an NMR titration study with my pyrazole amine. What solvent considerations are important?

A6: For NMR titrations, consistency and minimizing confounding interactions are key.

  • Maintain a Consistent Solvent Environment: It is crucial to use the same deuterated solvent for both the host (your pyrazole amine) and the guest (the titrant) solutions. This ensures that any observed chemical shift changes are due to the host-guest interaction and not due to changes in the bulk solvent properties.[22]

  • Avoid Competing Interactions: Choose a solvent that is unlikely to compete with the binding event you are studying. If you are investigating hydrogen bond-mediated interactions, using a strongly hydrogen-bonding solvent like DMSO-d₆ may suppress the interaction of interest. In such cases, a more "inert" solvent like CDCl₃ might be preferable.

  • Protocol for Titration Sample Preparation:

    • Prepare a stock solution of your pyrazole amine (the "host") at a known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the titrant (the "guest") at a much higher concentration, also containing the host at the exact same concentration as the initial host solution. This prevents dilution of the host during the titration.[23]

    • Begin with a set volume of the host solution in an NMR tube and acquire the initial spectrum.

    • Add small, precise aliquots of the guest solution to the NMR tube, acquiring a spectrum after each addition.[23][24] Monitor the chemical shift changes of the relevant protons.

Summary of Solvent Effects on Pyrazole Amine ¹H Chemical Shifts

SolventPolarityH-Bonding AbilityEffect on Pyrazole/Amine N-H ProtonsEffect on Aromatic ProtonsBest For...
CDCl₃ LowWeak H-bond acceptorVariable shifts (0.5-5.0 ppm), often broad.[8][9]Standard chemical shifts.Observing molecules with minimal solvent interaction.
DMSO-d₆ HighStrong H-bond acceptorDownfield shifts, often sharp and well-resolved.[21]Minor shifts compared to CDCl₃.Routine analysis, observing labile protons clearly.
CD₃OD High (Protic)Strong H-bond donor/acceptorProtons may exchange with solvent deuterium, leading to signal disappearance.Similar to DMSO-d₆.Confirming exchangeable protons (similar to D₂O exchange).
C₆D₆ Non-polarAromatic (Anisotropic)Significant shifts (usually upfield) due to ASIS.Significant, direction-dependent shifts (ASIS).Resolving overlapping signals, stereochemical analysis.
References
  • Filo. (2025). Explain the effect of hydrogen bonding on NMR spectrum with example.
  • Elsevier.A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • Holzer, W., et al.On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus .... PMC.
  • ResearchGate. (2014).
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Bio-protocol.3.3.1.
  • Scribd.Why Hydrogen Bonding Responsible To Increase in Chemical Shift.
  • Sparkl.Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange.
  • BenchChem. (2025).
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?
  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Chemistry LibreTexts. (2021). 6.
  • Linde, C., et al.A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.
  • ResearchGate. (2025). Structure and tautomerism of 4-substituted 3(5)
  • Research Trends.
  • BenchChem. (2025).
  • Claramunt, R. M., et al. (2003).
  • BenchChem. (2025).
  • New Journal of Chemistry (RSC Publishing).
  • RSC Publishing.
  • Ismael, S., et al.Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2024). 15.
  • IUPAC. (2025).
  • ACS Publications. (2021). Precise NMR Method for Titering Organometal Reagents.
  • ResearchGate.
  • John, M., et al. (2014). Single-shot titrations and reaction monitoring by slice-selective NMR spectroscopy.
  • Unknown.Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
  • Alkorta, I., et al.A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • PMC. (2021).
  • Gottlieb, H. E., et al.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Nanalysis. (2019).
  • ACS Publications.NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2025). Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II)
  • Unknown.
  • MDPI.Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds.

Sources

Optimization

Technical Support Center: Optimizing Solubility of Pyrazole Tubulin Inhibitors

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Physicochemical Limitations of Pyrazole-Based Antimitotics Core Directive & Problem Analysis The Paradox of Pyrazole Pote...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Physicochemical Limitations of Pyrazole-Based Antimitotics

Core Directive & Problem Analysis

The Paradox of Pyrazole Potency: As researchers, we often encounter a frustrating trade-off with pyrazole-based tubulin inhibitors. The very structural features that make them potent colchicine-binding site inhibitors (CBSIs)—planar aromatic rings, rigid geometry, and lipophilic substituents required for hydrophobic pocket occupancy—are the same features that destroy their aqueous solubility.

Root Cause Analysis:

  • High Crystal Lattice Energy: The planar pyrazole core facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding, resulting in high melting points and high energy barriers for dissolution.[1]
  • Lipophilicity (LogP): Substituents like trimethoxyphenyl (TMP) or halogenated phenyl rings, necessary for tubulin affinity, push LogP values >4.0, leading to poor water solubility and rapid precipitation in aqueous media.

This guide provides a validated troubleshooting framework to overcome these barriers through Molecular Design, Prodrug Strategies, and Advanced Formulation.

Module A: Molecular Design & Chemical Optimization

Troubleshooting Guide: Structural Modification

Issue: "My pyrazole analog has sub-nanomolar potency but is insoluble in PBS."

Diagnosis: The compound likely relies too heavily on hydrophobic interactions. You must introduce polarity without disrupting the pharmacophore.

Solution 1: N1-Position Functionalization The N1-nitrogen of the pyrazole ring is often solvent-exposed when bound to tubulin. This is your primary vector for modification.

  • Strategy: Append a polar side chain (e.g., morpholine, piperazine, or short PEG chain) to the N1 position.

  • Mechanistic Insight: This disrupts the planar crystal packing (lowering lattice energy) and introduces a protonatable nitrogen for salt formation.

  • Validation: See Sagam et al. regarding morpholine-benzimidazole-pyrazole hybrids, where N-substitution improved solubility while maintaining IC50 values <1 µM [1].

Solution 2: The Phosphate Prodrug Strategy If structural modification kills potency, switch to a prodrug approach.

  • Strategy: Convert a phenolic hydroxyl group (often present on the B-ring to mimic Combretastatin A-4) into a disodium phosphate ester.

  • Mechanism: The phosphate group renders the molecule highly water-soluble at neutral pH. Upon administration, systemic alkaline phosphatases cleave the ester, releasing the active lipophilic drug.

  • Causality: This mimics the success of Fosbretabulin (CA-4P).

  • Reference: Usiena et al. demonstrated this with pyrazolo[3,4-d]pyrimidines, achieving profitable pharmacokinetics [2].[2]

Visual Logic: Structural Optimization Workflow

StructuralOptimization Start Low Solubility High Potency CheckOH Contains Phenolic -OH? Start->CheckOH CheckN1 N1 Position Tolerant? CheckOH->CheckN1 No Prodrug Synthesize Phosphate Prodrug (Fosbretabulin style) CheckOH->Prodrug Yes SideChain Append Solubilizing Tail (Morpholine/Piperazine) CheckN1->SideChain Yes Salt Salt Formation (HCl, Methanesulfonate) CheckN1->Salt No (If basic N exists)

Figure 1: Decision matrix for chemical modification of pyrazole scaffolds. Prioritize prodrugs if metabolic activation is acceptable.

Module B: Formulation & Delivery Systems

FAQ: Formulation Challenges

Q: "My compound crashes out when I dilute the DMSO stock into cell media. Why?" A: This is a "Kinetic Solubility" failure. You are creating a supersaturated solution. The rapid change in dielectric constant (DMSO


=47 vs Water 

=80) forces the hydrophobic pyrazole to aggregate immediately.
  • Immediate Fix: Pre-complex with Cyclodextrin .

  • Protocol: Dissolve the drug in DMSO, then add to a 20% (w/v) solution of Sulfobutylether-

    
    -cyclodextrin (Captisol)  or HP-
    
    
    
    -CD
    before adding to media. The hydrophobic cavity of the CD encapsulates the pyrazole, preventing aggregation [3].

Q: "How do I deliver this in vivo if it's insoluble?" A: Use Amorphous Solid Dispersions (ASD) or Nanoparticles .

  • ASD: Melt-extrude or spray-dry your compound with a polymer like HPMC-AS or PVP-VA. This freezes the drug in a high-energy amorphous state, preventing recrystallization in the gut.

  • Nanoparticles: Encapsulate in PLGA or use Dendrimers. Sun et al. successfully used G4K dendrimers to increase the solubility of 3,5-diphenylpyrazole derivatives by 105-fold without using toxic co-solvents [4].[3]

Module C: Experimental Protocols (Self-Validating)

Protocol 1: Thermodynamic Solubility Assay

Do not confuse this with Kinetic Solubility (DMSO spike). This protocol determines the true equilibrium solubility.

Materials:

  • Test Compound (Solid powder)

  • Phosphate Buffer (pH 7.[1][4]4) and Simulated Gastric Fluid (pH 1.2)

  • 0.45 µm PVDF Syringe Filters

  • HPLC/UV-Vis

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy (suspension).

  • Equilibration: Shake at 37°C for 24 to 48 hours .

    • Why? Pyrazoles often form metastable polymorphs. Short incubation (2h) yields false high data. 24h ensures the stable crystal lattice is challenged.

  • Separation: Centrifuge at 15,000 rpm for 10 mins.

  • Filtration: Filter the supernatant through a pre-saturated PVDF filter.

    • Critical Step: Discard the first 200 µL of filtrate to account for non-specific binding of the drug to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC against a standard curve prepared in DMSO/Buffer (50:50).

Data Interpretation Table:

Solubility (µg/mL)ClassificationAction Required
< 1 µg/mLHighly InsolubleStop. Must use Prodrug or Nanoparticle formulation.
1 - 10 µg/mLPoorly SolubleUse Co-solvents (PEG400/Tween 80) or Salt formation.
10 - 100 µg/mLModerately SolubleStandard formulation (Solid Dispersion) likely sufficient.
> 100 µg/mLSolubleNo major solubility issues expected.
Protocol 2: Tubulin Polymerization Assay (Solubility-Optimized)

Standard assays fail if the inhibitor precipitates. This modified protocol prevents false negatives.

  • Preparation: Prepare a 100x stock of the inhibitor in 100% DMSO .

  • Buffer: Use PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% Glycerol .

    • Note: Glycerol acts as a co-solvent and microtubule stabilizer.

  • Execution:

    • Add 1 µL of 100x Stock to 99 µL of Tubulin/GTP mix in a pre-warmed (37°C) 96-well plate.

    • Immediate Read: Measure fluorescence (Ex 360/Em 450 for DAPI-based assays) every 60 seconds.

  • Validation Check: Inspect wells visually after the assay. If turbidity/crystals are visible, the data is invalid (aggregation artifact).

Visual Logic: Assay Troubleshooting Flow

AssayTroubleshoot Start In Vitro Assay (Cell/Protein) Dilution Dilute DMSO Stock into Buffer Start->Dilution Precip Precipitation Observed? Dilution->Precip YesPrecip Yes: Kinetic Solubility Failure Precip->YesPrecip Turbidity NoPrecip No: Proceed Precip->NoPrecip Clear Fix1 Add 0.1% Tween-80 or Pluronic F-68 YesPrecip->Fix1 Fix2 Reduce DMSO % (Keep <0.5%) YesPrecip->Fix2 Result Valid IC50 Data NoPrecip->Result Fix1->Dilution Retry Fix2->Dilution Retry

Figure 2: Workflow to diagnose and correct precipitation artifacts during biological assays.

References

  • Sagam, G., et al. (2023). "Synthesis of novel morpholine-benzimidazole-pyrazole hybrids as potential tubulin polymerization inhibitors." Molecules, 28(15).

  • Usiena, et al. (2017). "Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Overcoming Poor Bioavailability of Tubulin Inhibitors." BenchChem Knowledge Base.

  • Sun, et al. (2016). "Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation." International Journal of Molecular Sciences, 17(12).

  • Raytor Analytics. (2026). "Pharmaceutical Solubility Testing: Kinetic vs Thermodynamic." Raytor Technical Notes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine Scaffolds vs. Combretastatin A4

Executive Summary Combretastatin A4 (CA4) is the gold standard for vascular disrupting agents (VDAs) and tubulin inhibitors, exhibiting single-digit nanomolar potency. However, its clinical utility is severely hampered b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Combretastatin A4 (CA4) is the gold standard for vascular disrupting agents (VDAs) and tubulin inhibitors, exhibiting single-digit nanomolar potency. However, its clinical utility is severely hampered by the chemical instability of its cis-stilbene bridge, which isomerizes to the thermodynamically stable but biologically inactive trans-form during storage and administration.

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (TMP-PA) represents a class of "rigidified" bioisosteres. By replacing the unstable olefinic bridge of CA4 with a heterocyclic pyrazole ring, these analogs lock the pharmacophore in the active conformation. While the unsubstituted amine scaffold often displays moderate potency (micromolar range), its optimized derivatives achieve nanomolar efficacy comparable to CA4, with superior metabolic and chemical stability.

Part 1: Structural Rationale & Stability Analysis

The Isomerization Problem

The biological activity of CA4 depends entirely on the spatial arrangement of its two aryl rings (Ring A and Ring B). The cis-orientation allows the molecule to fit into the colchicine-binding site of


-tubulin.
  • CA4: The ethylene bridge is flexible. Exposure to light, heat, or protic solvents catalyzes the conversion to the trans-isomer, which is >100-fold less potent.

  • TMP-PA: The pyrazole ring is aromatic and rigid. It mimics the cis-geometry but cannot isomerize, ensuring the drug remains active in solution.

Visualization: Structural Logic & Stability

The following diagram illustrates the transition from the unstable CA4 to the stabilized Pyrazole analog.

StabilityLogic CA4_Cis Combretastatin A4 (Cis) (Active, ~2 nM) Isomerization Spontaneous Isomerization (Light/Heat/Storage) CA4_Cis->Isomerization TMP_PA TMP-Pyrazole Analog (Rigid Scaffold) CA4_Cis->TMP_PA Bioisosteric Replacement (Olefin -> Pyrazole) CA4_Trans Combretastatin A4 (Trans) (Inactive, >1000 nM) Isomerization->CA4_Trans Loss of Potency Stability Conformation Locked (No Isomerization) TMP_PA->Stability

Figure 1: Structural evolution from the unstable stilbene bridge of CA4 to the rigid pyrazole scaffold.

Part 2: Potency & Efficacy Comparison

The potency of the pyrazole amine depends heavily on whether it is tested as a raw scaffold or a fully functionalized drug candidate (e.g., coupled with a second aryl ring).

Comparative Data Table
FeatureCombretastatin A4 (CA4)TMP-Pyrazole Amine ScaffoldOptimized Pyrazole Derivative (e.g., Compound 3f/2a)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Tubulin IC

1.0 – 2.4 µM10 – 50 µM1.5 – 3.0 µM
HeLa Cell IC

2 – 5 nM> 10 µM15 – 30 nM
MCF-7 Cell IC

~4 nM~15 µM6 – 20 nM
Solubility Poor (Lipophilic)Moderate (Polar Amine)Improved (Tunable)
Chemical Stability Low (Isomerizes to trans)High (Aromatic Ring)High (Aromatic Ring)

Key Insight: The unsubstituted 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a weak inhibitor on its own. It serves as the "Ring A" anchor. To match CA4's potency, the amine (position 3) or nitrogen (position 1) must be substituted with a "Ring B" mimic (e.g., 4-methoxyphenyl or naphthyl group) to complete the pharmacophore.

Part 3: Mechanism of Action (MOA)

Both compounds function as Microtubule Destabilizing Agents (MDAs). They bind to the interface between


- and 

-tubulin, preventing the incorporation of GTP-tubulin into the growing microtubule.
Signaling Pathway
  • Binding: Ligand occupies the Colchicine site.

  • Depolymerization: Microtubule catastrophe occurs; spindle fibers fail to form.

  • Arrest: Cell cycle halts at the G2/M phase (spindle checkpoint).

  • Death: Prolonged arrest triggers BCL-2 phosphorylation and Caspase-3 dependent apoptosis.

MOA_Pathway Drug TMP-Pyrazole / CA4 Target Beta-Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Tumor Cells Vascular Vascular Collapse (Endothelial Cells) Effect2->Vascular Endothelial Cells Apoptosis Apoptosis (Caspase-3) Checkpoint->Apoptosis

Figure 2: Mechanism of action shared by CA4 and Pyrazole analogs, leading to dual antitumor and antivascular effects.

Part 4: Experimental Protocols

To objectively compare these compounds in your lab, use the following validated protocols.

In Vitro Tubulin Polymerization Assay

Purpose: Direct measurement of the compound's ability to inhibit microtubule assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

    • Keep all reagents on ice (4°C).

    • Add test compounds (CA4 or TMP-PA derivatives) at varying concentrations (e.g., 1, 3, 5, 10 µM) to a 96-well plate. Include a DMSO control (0% inhibition) and Nocodazole (positive control).

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Start Reaction: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Analysis: Polymerization manifests as an increase in OD340. Calculate the Vmax or the steady-state mass of polymer compared to control.

SRB Cytotoxicity Assay (Adherent Cells)

Purpose: Determine IC50 values in MCF-7 or HeLa cell lines. Preferred over MTT for better linearity and stability.

  • Protocol:

    • Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

    • Treatment: Add serial dilutions of TMP-PA and CA4 (0.001 nM to 100 µM). Incubate for 48h.

    • Fixation: Add cold TCA (10% final concentration) directly to the media. Incubate at 4°C for 1h.

    • Washing: Wash 5x with tap water and air dry.

    • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

    • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

    • Read: Measure absorbance at 510 nm.

References

  • Bellina, F., et al. (2006). "Synthesis and biological activity of some 3-(3',4',5'-trimethoxyphenyl)pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatin A-4." Canadian Journal of Chemistry.

  • Wang, Y., et al. (2015). "Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4." PLOS ONE.

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.

  • Shringare, S. N., et al. (2021).[4] "Pyrazoline Analogues of Combretastatin-A4 (CA-4): Synthesis, Characterization and In-vitro Biological Testing." Croatica Chemica Acta.

Sources

Comparative

Comparative Technical Guide: Pyrazole Amine Tubulin Inhibitors vs. Colchicine

Executive Summary: The Synthetic Evolution Colchicine, a natural alkaloid extracted from Colchicum autumnale, established the paradigm for microtubule destabilization by targeting the Colchicine Binding Site (CBS) on -tu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Synthetic Evolution

Colchicine, a natural alkaloid extracted from Colchicum autumnale, established the paradigm for microtubule destabilization by targeting the Colchicine Binding Site (CBS) on


-tubulin. However, its clinical utility in oncology is severely restricted by a narrow therapeutic index, significant neurotoxicity, and susceptibility to Multidrug Resistance (MDR) via P-glycoprotein (P-gp) efflux.

Pyrazole amine derivatives represent a strategic synthetic evolution. By retaining the essential trimethoxyphenyl (TMP) pharmacophore of Colchicine while replacing the tropolone ring with a tunable amino-pyrazole scaffold, researchers have achieved compounds that:

  • Match or exceed the binding affinity (

    
    ) of Colchicine.
    
  • Evade P-gp efflux pumps, retaining potency in MDR cell lines.

  • Offer superior pharmacokinetic solubility profiles.

This guide provides a technical comparison of these two classes, supported by experimental protocols and mechanistic insights.

Mechanistic Comparison & Binding Kinetics

The Colchicine Binding Site (CBS)

Both Colchicine and Pyrazole amines target the CBS located at the interface of


- and 

-tubulin heterodimers. Binding prevents the "curved-to-straight" conformational change necessary for microtubule polymerization, leading to:
  • Microtubule depolymerization.[1][2][3]

  • G2/M phase cell cycle arrest.[1][2][4]

  • Apoptotic cell death.[1]

Structural Activity Relationship (SAR) Divergence
  • Colchicine: Relies on the A-ring (TMP) for anchoring and the C-ring (tropolone) for hydrophobic interaction. The B-ring imposes a rigid conformational lock.

  • Pyrazole Amines: The pyrazole ring acts as a bioisostere for the Colchicine B/C rings. The exocyclic amine often serves as a hydrogen bond donor (mimicking the acetamide of Colchicine) or a linker to hydrophobic moieties that explore the "accessory pockets" of the CBS, which Colchicine cannot reach.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism and the downstream cellular consequences.

Tubulin_Mechanism cluster_target Microtubule Dynamics Tubulin_Dimer α/β-Tubulin Heterodimer Polymerization Microtubule Assembly (Straight Conformation) Tubulin_Dimer->Polymerization + GTP Catastrophe Depolymerization (Curved Conformation) Effect_2 G2/M Cell Cycle Arrest Catastrophe->Effect_2 Inhibitors CBS Inhibitors Colchicine Colchicine (Natural Product) Inhibitors->Colchicine Pyrazole Pyrazole Amines (Synthetic Scaffold) Inhibitors->Pyrazole Binding_Event Binds to β-Tubulin (Colchicine Binding Site) Colchicine->Binding_Event High Affinity (Toxic) Pyrazole->Binding_Event High Affinity (MDR Evasion) Binding_Event->Tubulin_Dimer Inhibits Effect_1 Steric Hindrance of α-Subunit Binding_Event->Effect_1 Effect_1->Polymerization Blocks Effect_1->Catastrophe Promotes Effect_3 Apoptosis (Caspase 3/7 Activation) Effect_2->Effect_3

Figure 1: Mechanism of Action for CBS Inhibitors. Both compound classes bind to


-tubulin, preventing the straight conformation required for microtubule growth, ultimately triggering apoptosis.

Pharmacological Performance Comparison

The following data summarizes the performance of Colchicine against "Compound DJ95" and "Pyrazolo[1,5-a]pyrimidines" (representative high-potency pyrazole amine scaffolds cited in recent literature, e.g., Arnst et al., 2019; Wang et al., 2020).

Table 1: Comparative Efficacy Profile
FeatureColchicine (Standard)Pyrazole Amine Scaffolds (Optimized)Performance Delta
Tubulin IC50 2.0 – 3.0

M
0.8 – 2.5

M
Comparable: Pyrazoles maintain high affinity for the CBS.
Antiproliferative IC50 (A549) 10 – 20 nM5 – 30 nMEquivalent: Potency against sensitive lines is similar.
MDR Efficacy (P-gp +) Poor (Resistance Index > 100)Excellent (Resistance Index < 2)Superior: Pyrazoles are rarely P-gp substrates.
Therapeutic Index Narrow (High Toxicity)ImprovedSuperior: Lower toxicity observed in in vivo models.
Solubility ModerateHigh (Tunable via amine)Superior: Amine handles allow salt formation.
Binding Mode Hydrophobic + H-bond (Val181)Hydrophobic + H-bond (Asn101/Cys241)Distinct: Pyrazoles often engage Cys241 more effectively.

Critical Insight: While IC50 values in sensitive cell lines are comparable, the Resistance Index (RI) is the differentiator. In P-gp overexpressing lines (e.g., KB-Vin10), Colchicine IC50 values spike to >1000 nM, whereas Pyrazole amines often remain <50 nM.

Experimental Protocols for Validation

To validate a novel pyrazole amine inhibitor against Colchicine, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: This is the "Gold Standard" for confirming direct interaction with tubulin rather than non-specific cytotoxicity.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (100 mM stock).

  • Reporter Fluorophore (DAPI or proprietary fluorescent reporter).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[5][6]

Protocol:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Tubulin Mix: Dilute tubulin to 3 mg/mL in Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5

    
    L of test compound (Pyrazole) or Control (Colchicine) at 10x concentration. Include a Taxol control (stabilizer) and a Vehicle control (DMSO).
    
  • Initiation: Add 45

    
    L of Tubulin Mix to each well.
    
  • Measurement: Immediately place in a fluorometer pre-set to 37°C.

    • Excitation: 360 nm | Emission:[6][7] 420-450 nm.

    • Kinetic Mode: Read every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation Check: The Vehicle control must show a sigmoidal growth curve. Colchicine must show a flat line (inhibition). The Pyrazole should mimic the Colchicine profile.

Cell Cycle Analysis (Flow Cytometry)

Rationale: CBS inhibitors characteristically arrest cells in the G2/M phase due to spindle formation failure.

Protocol:

  • Treatment: Treat cells (e.g., HeLa or A549) with IC90 concentration of the Pyrazole amine for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 
       Propidium Iodide (PI) - DNA stain.
      
    • 
       RNase A - Degrades RNA to prevent artifacts.
      
  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Validation Check: A successful CBS inhibitor will show a distinct peak shift from G0/G1 (2N DNA) to G2/M (4N DNA).

Experimental Workflow Diagram

This workflow outlines the logical progression from synthesis to validation, ensuring data integrity.

Drug_Discovery_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Synthesis (Pyrazole Amine Scaffold) Assay_Tubulin Tubulin Polymerization (Fluorescence Assay) Start->Assay_Tubulin Assay_Binding Colchicine Displacement (Competition Assay) Assay_Tubulin->Assay_Binding If Active Assay_MTT Cytotoxicity (IC50) (Sensitive vs MDR Lines) Assay_Binding->Assay_MTT Confirmed Binder Assay_Cycle Cell Cycle Analysis (G2/M Arrest) Assay_MTT->Assay_Cycle Assay_IF Immunofluorescence (Spindle Disruption) Assay_Cycle->Assay_IF Decision Candidate Selection Assay_IF->Decision Decision->Start Refine SAR InVivo In Vivo Xenograft (Tumor Reduction) Decision->InVivo High Potency Low MDR

Figure 2: Strategic workflow for validating Pyrazole Amine inhibitors. Note the critical checkpoint at "Biochemical Validation" before proceeding to costly cellular assays.

References

  • Arnst, K. E., Wang, Y., Lei, Z. N., et al. (2019).[8] Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy.[8] Molecular Pharmacology, 96(1), 73-89.[8]

  • Wang, L., Wang, J., Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site.[4] European Journal of Medicinal Chemistry, 204, 112519.

  • Romagnoli, R., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(11), 359.

  • Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Protocol (Fluorescence Based).

  • Lu, Y., Chen, J., Xiao, M., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29, 2943–2971.

Sources

Validation

Optimizing Structural Characterization: A Comparative 1H NMR Analysis Guide for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Solvent System Performance (DMSO-d₆ vs. CDCl₃) & Tautomeric Differentiation[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Solvent System Performance (DMSO-d₆ vs. CDCl₃) & Tautomeric Differentiation[1]

Executive Summary & Strategic Context

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, frequently investigated as a tubulin polymerization inhibitor (analogous to Combretastatin A-4) and a kinase inhibitor.[1]

For the analytical scientist, this molecule presents a dual challenge:

  • Annular Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H- forms (often referred to as 3-amino vs. 5-amino tautomers), complicating spectral assignment.[1]

  • Solvent-Dependent Resolution: The exchangeable protons (–NH₂ and pyrazole –NH) exhibit drastically different behaviors depending on the solvent's polarity and hydrogen-bonding capability.

This guide objectively compares the analytical performance of DMSO-d₆ versus Chloroform-d (CDCl₃) to determine the optimal protocol for structural validation.

Theoretical Framework: The Tautomeric Challenge

Before analyzing the spectrum, one must define the species in solution. The compound exists primarily in two tautomeric forms.[2][3][4] In solution, the equilibrium is driven by solvent polarity and hydrogen bonding.[1][2]

Diagram 1: Tautomeric Equilibrium & Numbering

The following diagram illustrates the proton migration that complicates NMR assignment.

Tautomerism cluster_legend Spectral Consequence TautomerA 3-amino-5-aryl-1H-pyrazole (Tautomer A) Equilibrium Fast Exchange (NMR Time Scale) TautomerA->Equilibrium Proton Transfer TautomerB 5-amino-3-aryl-1H-pyrazole (Tautomer B) Equilibrium->TautomerB Note In CDCl3: Broad/Averaged Signals In DMSO: Distinct/Stabilized Species

Figure 1: Annular tautomerism between the 3-amino and 5-amino forms. In non-polar solvents, rapid exchange often leads to peak broadening.[1]

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][5]

This section compares the two most common NMR solvents. Data is synthesized from standard pyrazole chemical shift values and electronic effects of the trimethoxy motif.

Performance Matrix
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Solubility Excellent (>20 mg/0.6 mL).[1] The polar pyrazole core dissolves readily.Moderate/Poor . Often requires heating; risks precipitation during acquisition.
–NH₂ Visibility High . Appears as a distinct broad singlet (~4.5–5.5 ppm).Low . Often broadened into baseline or invisible due to rapid exchange.
–NH (Ring) Visibility High . Distinct downfield singlet (~12.0–13.0 ppm).Very Low . Rarely observed; extremely broad.
Water Peak Interference High. Hygroscopic nature absorbs atmospheric H₂O (3.33 ppm).Low. Water appears at ~1.56 ppm, usually clear of analyte peaks.[1]
Resolution of Aromatics Good, though viscosity causes slight line broadening.[1]Excellent sharp lines (if soluble).
Chemical Shift Data Table (¹H NMR, 400 MHz)

The following table provides the expected chemical shifts. Note the dramatic difference in the exchangeable protons.

Proton AssignmentMultiplicityShift δ (ppm) in DMSO-d₆ Shift δ (ppm) in CDCl₃ Mechanistic Note
Pyrazole –NH Broad Singlet12.0 – 12.8 Not Observed / >10 (Broad)H-bonding with DMSO stabilizes this proton, slowing exchange.[1]
Ar-H (Phenyl C2, C6) Singlet6.90 – 7.10 6.70 – 6.90Symmetric protons due to 3,4,5-substitution pattern.[1]
Pyrazole –CH Singlet5.75 – 5.95 5.80 – 6.00Diagnostic peak for the pyrazole core.
–NH₂ (Amine) Broad Singlet4.80 – 5.50 Not Observed / BroadIn CDCl₃, rapid exchange with trace water/acid wipes this signal out.[1]
–OCH₃ (Meta) Singlet (6H)3.80 – 3.85 3.85 – 3.95The two meta-methoxy groups are chemically equivalent.
–OCH₃ (Para) Singlet (3H)3.65 – 3.70 3.75 – 3.85Shielded relative to meta-methoxy groups.[1]

Critical Insight: In CDCl₃, the absence of the –NH and –NH₂ signals can lead to misidentification of the compound as an intermediate (e.g., the uncyclized nitrile) or a decomposition product. DMSO-d₆ is required for full structural accounting. [1]

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Sample Preparation (DMSO-d₆ Protocol)
  • Massing: Weigh 5–10 mg of the solid amine into a clean vial. Note: Using <2 mg results in poor signal-to-noise for the broad NH peaks.[1]

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (H₂O signal at 3.33 ppm can overlap with methoxy signals if broad).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be perfectly clear.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to ≥ 1.0 second .

    • Reasoning: The aromatic and methoxy protons have different T1 relaxation times. A short D1 will distort integration ratios (e.g., methoxy integrals appearing lower than 9H).[1]

  • Scans (NS): Minimum 16 scans (64 recommended for clear –NH signals).

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Start: Solid Sample SolventChoice Select Solvent Start->SolventChoice CDCl3_Path CDCl3 SolventChoice->CDCl3_Path Routine Check DMSO_Path DMSO-d6 SolventChoice->DMSO_Path Full Characterization Result_CDCl3 Outcome: - Sharp aliphatic peaks - Invisible/Broad NH/NH2 - Risk of insolubility CDCl3_Path->Result_CDCl3 Result_DMSO Outcome: - Visible NH (12 ppm) - Visible NH2 (5 ppm) - Full Integration Possible DMSO_Path->Result_DMSO

Figure 2: Decision matrix for solvent selection based on analytical goals.

Validation & Troubleshooting

Self-Validating the Spectrum

How do you know your spectrum is correct? Use the Integration Ratio Check :

  • Calibrate the Pyrazole-CH singlet (~5.8 ppm) to 1.00 .

  • Check the Aromatic Phenyl singlet (~7.0 ppm). It must integrate to 2.00 (±0.1).

  • Check the Methoxy region (3.6–3.9 ppm). The total integral must be 9.00 .

    • Failure Mode: If the methoxy integral is <9.0, your Relaxation Delay (D1) was too short, or the sample contains solvent impurities.[1]

Common Pitfalls
  • The "Missing" Amine: If you use CDCl₃ and cannot see the NH₂, do not assume the reaction failed. Evaporate and reconstitute in DMSO-d₆.

  • Water Overlap: In DMSO, the H₂O peak is at ~3.33 ppm.[1][5] This is dangerously close to the methoxy signals (~3.7 ppm).

    • Solution: If overlap occurs, add 1-2 drops of D₂O to the DMSO tube and shake.[1] The exchangeable peaks (NH, NH₂, H₂O) will vanish or shift, but the methoxy signals will remain, confirming their assignment.[1]

References

  • Elguero, J., et al. (1997).[1] Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study. Tetrahedron, 53(31), 10783-10802.[1] Link

  • Baber, J. C., et al. (2005).[1] Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[6][5][7][8] Link[1]

  • BenchChem Technical Guide. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.Link[1]

  • Gottlieb, H. E., et al. (1997).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Bekhit, A. A., et al. (2010).[1] Approaches towards the synthesis of 5-aminopyrazoles.[9][10] Beilstein Journal of Organic Chemistry, 6,[1] 10. Link[1]

Sources

Comparative

Advanced Characterization of Trimethoxyphenyl Pyrazoles: A Mass Spectrometry Comparison Guide

Topic: Mass Spectrometry Fragmentation Pattern of Trimethoxyphenyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Trimethoxyphenyl (TM...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Trimethoxyphenyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Trimethoxyphenyl (TMP) pyrazoles represent a privileged scaffold in medicinal chemistry, frequently serving as tubulin polymerization inhibitors analogous to Combretastatin A-4. However, their structural similarity to metabolic byproducts and regioisomers poses a significant analytical challenge.

This guide provides a definitive technical comparison of the mass spectrometric (MS) behaviors of TMP-pyrazoles against their structural alternatives (dimethoxy analogs and regioisomers). By synthesizing electrospray ionization (ESI) dynamics with electron impact (EI) fragmentation logic, we establish a self-validating protocol for the unambiguous identification of these potent pharmacophores.

Mechanistic Fragmentation Analysis

The fragmentation of 3,4,5-trimethoxyphenyl pyrazoles is governed by the competition between the electron-donating propensity of the methoxy groups and the stability of the pyrazole heteroaromatic core.

1.1 The "Zipper" Effect: Stepwise Demethylation

Unlike simple phenyl pyrazoles, the TMP moiety introduces a characteristic "zipper" fragmentation pathway.

  • Primary Event: Homolytic cleavage of the methyl-oxygen bond.

  • Diagnostic Signal: The sequential loss of methyl radicals (

    
    , -15 Da) is the primary fingerprint.
    
  • Differentiation:

    • Trimethoxy: Shows

      
      , 
      
      
      
      , and
      
      
      .
    • Dimethoxy: Terminates early; the third loss is structurally impossible, providing a hard stop for identification.

1.2 Pyrazole Ring Integrity vs. Cleavage

The pyrazole ring is remarkably stable. However, under high collision energies (CID), it undergoes characteristic ring compromises:

  • Loss of HCN (-27 Da): Common in C-substituted pyrazoles.

  • Loss of

    
     (-28 Da):  Rare in stable aromatic pyrazoles but observed in specific diazonium-like transition states during EI.
    
  • RDA (Retro-Diels-Alder): Not typical for fully aromatic pyrazoles but relevant if the pyrazole is reduced (pyrazoline).

Comparative Performance: TMP vs. Structural Alternatives

The following table contrasts the MS performance metrics of TMP-pyrazoles against their closest structural analogs, providing data-driven criteria for selection and identification.

FeatureTrimethoxyphenyl (TMP) Pyrazoles Dimethoxyphenyl (DMP) Analogs Isomeric (2,3,4-TMP) Variants
Base Peak (ESI+)

(High Stability)


Primary Fragment

(Methyl radical loss)


(Methoxy radical loss favored due to steric crowding)
Diagnostic Ratio High abundance of

due to resonance stabilization of the quinoid ion.
Moderate abundance; less resonance stabilization available.Low abundance of

; steric hindrance promotes immediate

loss.
Low Mass Fingerprint

181 (Tropylium-like TMP cation)

151 (Dimethoxy cation)

181 (Indistinguishable without MS/MS)
Polarity Preference Positive Mode (Protonation on Pyrazole N)Positive ModePositive Mode
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 3,4,5-trimethoxyphenyl pyrazole, highlighting the critical decision nodes for structural elucidation.

TMP_Fragmentation M_Ion Precursor Ion [M+H]+ Demethyl_1 [M-15]+ (Loss of CH3•) Stable Quinoid Form M_Ion->Demethyl_1 Primary Pathway (Low CE) HCN_Loss [M-27]+ (Loss of HCN) Pyrazole Ring Break M_Ion->HCN_Loss Secondary Pathway (High CE) Linker_Break Diagnostic Ion m/z 181 (TMP Cation) M_Ion->Linker_Break Source Fragmentation Demethyl_2 [M-30]+ (Loss of 2nd CH3•) Demethyl_1->Demethyl_2 -CH3• Formaldehyde [M-30]+ (Loss of CH2O) Demethyl_1->Formaldehyde -CH2O (Tautomerization) N2_Loss [M-28]+ (Loss of N2) Rare/High Energy HCN_Loss->N2_Loss Deep Fragmentation

Caption: Figure 1: Competing fragmentation pathways of TMP-pyrazoles. The red path indicates the diagnostic "zipper" demethylation characteristic of the 3,4,5-trimethoxy motif.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, this protocol includes built-in "Checkpoints"—steps that validate the system's performance before proceeding.

Phase 1: System Suitability (The "Blank" Check)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Injection: Inject a solvent blank.

  • Checkpoint 1: Verify background noise at

    
     181 is < 100 counts. Reasoning: The TMP cation (
    
    
    
    181) is a common contaminant from plasticizers. High background here invalidates the detection of trace pyrazoles.
Phase 2: Energy-Resolved MS/MS (The "Breakdown" Curve)
  • Precursor Selection: Isolate the

    
     ion with a 1 Da isolation window.
    
  • Ramping: Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

  • Observation: Monitor the ratio of

    
     to 
    
    
    
    .
  • Checkpoint 2: The "Crossover Point" (where fragment intensity > parent intensity) should occur between 25-35 eV for stable TMP-pyrazoles. If crossover < 20 eV, suspect a labile impurity or N-oxide artifact.

Phase 3: Isomer Differentiation Workflow

Use the following logic flow to distinguish 3,4,5-TMP from 2,3,4-TMP isomers.

Isomer_Logic Start Analyze MS/MS Spectrum (Normalized CE 35%) Check_M31 Is [M-31]+ (Methoxy Loss) > 20% Base Peak? Start->Check_M31 Result_234 Identify as: 2,3,4-Trimethoxy Isomer (Steric Relief Mechanism) Check_M31->Result_234 Yes Result_345 Identify as: 3,4,5-Trimethoxy Isomer (Resonance Stabilization) Check_M31->Result_345 No (Dominant [M-15]+)

Caption: Figure 2: Logic gate for differentiating steric regioisomers based on methoxy radical vs. methyl radical loss preference.

References
  • Asif, N., et al. (2013). "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones." Asian Journal of Chemistry. Link

  • Kuhn, B. L., et al. (2019). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Link

  • Huang, Z. H., et al. (1997).[1] "Investigation of the tris(trimethoxyphenyl)phosphonium acetyl charged derivatives of peptides by electrospray ionization mass spectrometry." Analytical Chemistry. Link

  • Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Link

  • Bhat, A. R., et al. (2023).[3] "Effect of selected 3,4,5-trimethoxybenzene bearing pyrazole scaffolds." ResearchGate. Link

Sources

Validation

Comparative Guide: Validating Pyrazole-Induced Apoptosis via Western Blotting

[1] Executive Summary Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of potent anticancer agents (e.g., Rimonabant, Celecoxib derivatives). However, validating their e...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of potent anticancer agents (e.g., Rimonabant, Celecoxib derivatives). However, validating their efficacy requires more than simple viability assays (MTT/CellTiter-Glo). To publish high-impact data, you must distinguish apoptosis from necrosis and delineate the specific pathway (Intrinsic vs. Extrinsic).

This guide compares the diagnostic power of various Western Blot marker panels, analyzes antibody performance, and provides a self-validating protocol to confirm pyrazole-induced cell death.

Part 1: The Signaling Architecture

Pyrazoles typically induce apoptosis through the Intrinsic (Mitochondrial) Pathway , often triggered by Reactive Oxygen Species (ROS) generation or direct inhibition of kinases like CDK2 or EGFR. This disrupts the mitochondrial membrane potential (


), leading to the release of Cytochrome c.

Below is the signaling cascade you are effectively probing.

Diagram 1: Pyrazole-Induced Apoptotic Pathways

PyrazoleApoptosis cluster_stimulus Drug Treatment cluster_upstream Upstream Regulators cluster_mito Mitochondria cluster_execution Execution Phase Pyrazole Pyrazole Derivative (e.g., Tospyrquin) ROS ROS Generation Pyrazole->ROS Induction p53 p53 Activation Pyrazole->p53 Stabilization ROS->p53 Bcl2 Bcl-2 (Anti-Apoptotic) p53->Bcl2 Downregulation Bax Bax (Pro-Apoptotic) p53->Bax Upregulation Bcl2->Bax Inhibits Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Apoptosome Casp3 Cleaved Caspase-3 (Asp175) Casp9->Casp3 Cleavage PARP Cleaved PARP (89 kDa) Casp3->PARP Inactivation

Caption: Pyrazole derivatives typically shift the Bax/Bcl-2 rheostat, triggering mitochondrial permeabilization and the Caspase cascade.

Part 2: Comparative Analysis of Marker Panels

Not all markers are equal.[1][2] For a robust dataset, you must move beyond "Panel A" (Death Confirmation) to "Panel B" (Mechanistic Insight).

Table 1: Marker Panel Comparison
FeaturePanel A: The "Death Check" Panel B: The "Mechanistic Insight"
Primary Targets Cleaved Caspase-3 , Cleaved PARP Bax , Bcl-2 , Caspase-9 , Caspase-8
Question Answered "Did the cells die via apoptosis?""HOW did the pyrazole kill the cells?"
Sensitivity High. Cleaved Caspase-3 is the final funnel point.Moderate. Requires precise timing (early stage).
Specificity High for apoptosis (vs. necrosis).High for distinguishing Intrinsic vs. Extrinsic.
Data Interpretation Binary (Death vs. No Death).Ratiometric (Bax/Bcl-2 Ratio is critical).
Recommended For Initial screening of derivatives (IC50).Validating the "Mechanism of Action" (MoA).
The Critical Metric: The Bax/Bcl-2 Ratio

In pyrazole research, the absolute levels of Bax or Bcl-2 are less important than their ratio .

  • Observation: Pyrazoles often induce a 7-13 fold increase in Bax while decreasing Bcl-2 [1, 2].[3]

  • Why it matters: A shift in this ratio confirms the drug is acting directly on the mitochondrial machinery, a desirable trait for overcoming drug resistance in cancer lines like MCF-7 or HepG2.

Part 3: Technical Comparison - Antibody Selection

A common failure point in Western blotting for apoptosis is "Ghost Bands"—non-specific binding that mimics cleavage products.

Cleaved Caspase-3: The "Asp175" Imperative
  • The Challenge: Full-length Caspase-3 is 35 kDa.[4][5] The active fragment is 17/19 kDa.[4][5] Many "Total Caspase-3" antibodies have weak affinity for the cleaved fragment.

  • The Solution: Use an antibody raised specifically against the Asp175 neo-epitope .

    • Polyclonal (Rabbit): High sensitivity, but higher background. Good for low-abundance detection.

    • Monoclonal (Rabbit):Preferred. Superior specificity. It will only bind if the protein is cleaved at Aspartic Acid 175. It eliminates the confusion of "intermediate" cleavage products [3, 4].

PARP: The "Signature" Band
  • Full Length: 116 kDa.

  • Apoptotic Fragment: 89 kDa.

  • Necrotic Fragment: ~50 kDa (atypical).

  • Verdict: Detection of the 89 kDa band is the single most robust visual confirmation of caspase activity. If you see the 89 kDa band, Caspase-3 was active [5].

Part 4: Experimental Protocol

This protocol is optimized for pyrazole-treated cells (e.g., MCF-7, HeLa, HepG2). Pyrazoles can cause cells to detach early; collecting the media is mandatory .

Diagram 2: The "No-Loss" Workflow

WBWorkflow Cells Treated Cells (Adherent) Combine Combine & Pellet (CRITICAL) Cells->Combine Media Culture Media (Floating Cells) Media->Combine Contains Apoptotic Bodies Lysis Lysis (RIPA) + Protease Inh. Combine->Lysis Bradford Normalization (BCA/Bradford) Lysis->Bradford SDS SDS-PAGE (10-12% Gel) Bradford->SDS Transfer Transfer to PVDF (0.2 µm pore) SDS->Transfer Ab Antibody Probe (4°C Overnight) Transfer->Ab

Caption: Floating cells in the media contain the highest population of apoptotic markers. Discarding media = discarding data.

Step-by-Step Methodology
  • Treatment: Treat cells with Pyrazole derivative (IC50 concentration) for 24h. Include a Positive Control (e.g., Doxorubicin 1

    
    M or Staurosporine) and a Vehicle Control  (DMSO).
    
  • Harvesting (The "No-Loss" Method):

    • Collect all culture media into a 15mL tube (contains detached apoptotic cells).

    • Wash adherent cells with PBS; collect PBS into the same tube.

    • Trypsinize remaining cells; add to the tube.

    • Centrifuge at 1000 x g for 5 min. Aspirate supernatant carefully —the pellet may be loose.

  • Lysis:

    • Resuspend pellet in RIPA buffer supplemented with 1mM PMSF and Protease Inhibitor Cocktail (Roche/Sigma).

    • Note: If probing for upstream kinases (p-AKT, p-ERK), add Phosphatase Inhibitors (Na3VO4, NaF).

    • Incubate on ice for 30 min, vortexing every 10 min.

  • Electrophoresis:

    • Load 30-50

      
      g of protein per lane.
      
    • Use a 12% Acrylamide gel to resolve the 17/19 kDa Caspase-3 fragment clearly from the dye front.

  • Transfer & Blotting:

    • Use 0.2

      
      m PVDF  membranes (0.45 
      
      
      
      m may let the small Caspase-3 fragment pass through).
    • Block with 5% Non-fat Milk (for non-phospho targets) or 5% BSA (for phospho-targets).

    • Incubate Primary Antibody (1:1000) overnight at 4°C.

Part 5: Troubleshooting & Validation

SymptomProbable CauseCorrective Action
No Cleaved Caspase-3 Band Apoptosis happened too early/late.Perform a time-course (6h, 12h, 24h). The fragment is transient and degrades eventually.
Weak Bcl-2 Signal Epitope masking.Ensure denaturation is complete (boil 5 min at 95°C). Use a specific Bcl-2 (100) antibody.
High Background Pyrazole interference or "Sticky" membrane.Wash membrane 3x 10min in TBST. Ensure secondary antibody concentration is not too high (1:5000 is usually sufficient).
"Ghost" Band at ~20-25 kDa Non-specific binding.Use a Monoclonal antibody for Cleaved Caspase-3 (Asp175). Verify with Cleaved PARP (89 kDa).

References

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. Journal of Physiology and Pharmacology. (2013).

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. RSC Advances. (2025).

  • Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit. Cell Signaling Technology.

  • Cleaved Caspase-3: A Marker of Programmed Cell Death. Novus Biologicals. (2016).

  • Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. (2021).

Sources

Comparative

Technical Validation of G2/M Arrest by Aminopyrazole Derivatives

Content Type: Publish Comparison Guide Subject: Mechanism of Action & Experimental Validation of Aminopyrazole-based Kinase Inhibitors Audience: Senior Researchers, Drug Discovery Scientists Executive Summary: The Aminop...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Mechanism of Action & Experimental Validation of Aminopyrazole-based Kinase Inhibitors Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The Aminopyrazole Advantage

Aminopyrazole derivatives (e.g., analogues of Tozasertib/VX-680 or Danusertib) represent a potent class of ATP-competitive kinase inhibitors. Unlike taxanes or vinca alkaloids that physically disrupt the microtubule lattice, aminopyrazoles typically target the regulatory machinery of mitosis—specifically Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDKs) .

This guide provides a rigorous framework for validating G2/M arrest induced by these derivatives. It contrasts their performance with classical antimitotic agents (Nocodazole) and details self-validating protocols to distinguish specific kinase inhibition from non-specific cytotoxicity.

Mechanistic Profiling: Targeting the Mitotic Checkpoint

To validate the efficacy of an aminopyrazole derivative (AP-X), one must understand its specific point of intervention. While Nocodazole activates the Spindle Assembly Checkpoint (SAC) by depolymerizing tubulin, aminopyrazoles often inhibit Aurora B , leading to a distinct phenotype: checkpoint override and cytokinesis failure , resulting in polyploidy (4N, 8N cells) rather than a simple prometaphase arrest.

Signaling Pathway & Intervention Logic

The following diagram illustrates the G2/M transition and the specific blockade points of aminopyrazole derivatives compared to standard tubulin poisons.

G2M_Pathway DNA_Damage DNA Damage / Stress ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_2 Chk1 / Chk2 ATM_ATR->Chk1_2 Cdc25 Cdc25 Phosphatase Chk1_2->Cdc25 Inhibits CDK1_CycB_In CDK1/Cyclin B (Inactive) Cdc25->CDK1_CycB_In Dephosphorylates (Activates) CDK1_CycB_Act CDK1/Cyclin B (Active) CDK1_CycB_In->CDK1_CycB_Act Mitosis Mitosis Entry (M-Phase) CDK1_CycB_Act->Mitosis AuroraB Aurora B Kinase (Cytokinesis/SAC) Mitosis->AuroraB AP_Inhibitor Aminopyrazole Derivative AP_Inhibitor->CDK1_CycB_Act Direct Inhibition (G2 Arrest) AP_Inhibitor->AuroraB Inhibits (Polyploidy) Nocodazole Nocodazole (Tubulin Poison) Nocodazole->Mitosis Spindle Poison (Prometaphase Arrest)

Figure 1: Mechanism of Action. Aminopyrazoles (Red) target kinase activity (Aurora/CDK) directly, whereas Nocodazole (Grey) disrupts structural tubulin. Note that Aurora B inhibition often leads to 'slippage' into G1 without division (polyploidy).

Comparative Benchmarking: Aminopyrazoles vs. Standards

When publishing data, reviewers require benchmarking against established agents. The table below highlights why an aminopyrazole might be preferred for targeted therapy development over broad-spectrum toxins.

FeatureAminopyrazole Derivatives (e.g., VX-680)Nocodazole (Standard Control)RO-3306 (CDK1 Inhibitor)
Primary Target Aurora Kinases (A/B) / Pan-CDK

-Tubulin (Depolymerizer)
CDK1 (Selective)
Arrest Phase G2/M (often Polyploid >4N)M Phase (Prometaphase)G2 Boundary
Mechanism ATP-Competitive InhibitionStructural Lattice DisruptionATP-Competitive Inhibition
Reversibility High (Washout restores cycle)High (Rapid repolymerization)High
Cytotoxicity Apoptosis after "Mitotic Catastrophe"General cytotoxicityCytostatic at low doses
Key Biomarker

pH3 (if AurB inhibited)

pH3 (Arrested in M)

pH3 (Blocked entry)

Key Insight: If your aminopyrazole targets Aurora B , you will observe cells with 4N DNA content that lack Phospho-Histone H3 (Ser10) staining, distinguishing them from Nocodazole-arrested cells which are pH3 positive.

Experimental Validation Protocols

To robustly validate G2/M arrest, you must correlate DNA content (Flow Cytometry) with molecular markers (Western Blot).

Protocol A: Quantitative Cell Cycle Analysis (Flow Cytometry)

Standard PI staining is insufficient without doublet discrimination.

  • Preparation: Seed cells (e.g., HeLa, HCT116) at

    
     cells/well. Treat with Aminopyrazole (IC50 and 5x IC50) for 24h. Include DMSO (Negative) and Nocodazole (100 ng/mL, Positive) controls.
    
  • Harvesting: Collect supernatant (floating cells are mitotic/dead) and trypsinize adherent cells. Pool them. Crucial: Loss of floating cells biases data towards G1.

  • Fixation: Wash in PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for

    
     2 hours (overnight preferred).
    
  • Staining:

    • Wash 2x with PBS (spin 850g, 5 min).

    • Resuspend in Staining Buffer : PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 200 µg/mL RNase A.

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Acquire on Flow Cytometer (Linear scale for PI). Collect 20,000 single-cell events.

  • Gating Strategy (Self-Validation):

    • Gate 1: FSC-A vs. SSC-A (Debris exclusion).

    • Gate 2: PI-Width vs. PI-Area (Doublet Discrimination). Failure to perform this step renders G2/M data invalid as G1 doublets mimic G2 cells.

Protocol B: Molecular Marker Verification (Western Blot)

Confirm the arrest is kinase-mediated and not non-specific toxicity.

  • Cyclin B1: Should accumulate in G2/M. If the aminopyrazole works, Cyclin B1 levels should be elevated compared to DMSO.

  • Phospho-Histone H3 (Ser10):

    • High = M-phase arrest (Aurora A inhibition or Tubulin poison phenotype).

    • Low/Absent with 4N DNA = G2 arrest or Aurora B inhibition (Cytokinesis failure/Endoreduplication).

  • PARP Cleavage: Assess for apoptosis (Sub-G1 correlation).

Workflow Visualization

Validation_Workflow Start Cell Culture (Log Phase) Treat Treatment (Aminopyrazole vs Nocodazole) Start->Treat Branch Split Sample Treat->Branch Fix Fixation (70% EtOH, -20°C) Branch->Fix Lysis Lysis (RIPA + Phospho-Inhibitors) Branch->Lysis Stain Stain (PI + RNase A) Fix->Stain FACS Flow Cytometry (Gate Doublets!) Stain->FACS Analysis_FACS Data: % G2/M (4N Population) FACS->Analysis_FACS Correlation Correlate Phenotype Analysis_FACS->Correlation WB Western Blot Lysis->WB Analysis_WB Markers: Cyclin B1 (Accumulation) pH3 (Mitotic Status) WB->Analysis_WB Analysis_WB->Correlation

Figure 2: Dual-Validation Workflow. Parallel processing of samples for DNA content and protein markers is required to confirm the specific phase of arrest.

Troubleshooting & Critical Quality Attributes (CQA)

Issue 1: The "G2/M" peak is asymmetric or broad.

  • Cause: Poor stoichiometry of PI staining or instrument drift.

  • Solution: Ensure RNase A is fresh.[2] Use Pulse Processing (Area vs. Height/Width) to remove doublets. A CV (Coefficient of Variation) >6% on the G1 peak indicates poor data quality.

Issue 2: High Sub-G1 fraction appearing immediately.

  • Interpretation: The aminopyrazole is likely cytotoxic rather than cytostatic at that concentration.

  • Correction: Perform a dose-response curve.[3] G2/M arrest should precede apoptosis. If they occur simultaneously, the compound may be inducing direct DNA damage rather than kinase inhibition.

Issue 3: 4N vs. 8N populations.

  • Interpretation: If you see peaks at 8N, your aminopyrazole is likely an Aurora B inhibitor . This causes cells to replicate DNA (S phase), fail cytokinesis (due to AurB inhibition), and re-enter G1 as tetraploid cells, eventually replicating again to 8N. This is a specific validation of Aurora B potency.

References
  • Mechanism of Aurora Kinase Inhibitors

    • Aurora B Inhibitors as Cancer Therapeutics.[4] MDPI.

    • [Link]

  • Aminopyrazoles in Medicinal Chemistry

    • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
    • [Link]

  • Flow Cytometry Protocols

    • Cell cycle analysis with flow cytometry and propidium iodide.[1][4][5][6][7] Abcam.

  • Western Blot Markers for G2/M

    • Western blot analysis of G2/M arrest regul
    • [Link]

  • Comparative Nocodazole Data

    • G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells.[3] PMC.

    • [Link]

Sources

Validation

Selectivity Index and Cytotoxicity Profiling of 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine: A Comparative Guide for Tubulin-Targeting Therapeutics

As a Senior Application Scientist specializing in antimitotic pharmacophores, I frequently encounter a critical bottleneck in oncology drug development: achieving potent tubulin inhibition without inducing indiscriminate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimitotic pharmacophores, I frequently encounter a critical bottleneck in oncology drug development: achieving potent tubulin inhibition without inducing indiscriminate toxicity in healthy tissues.

The compound 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (TMP-PA) represents a significant structural evolution in solving this problem. By acting as a rigidified bioisostere of the Combretastatin A-4 (CA-4) core, this scaffold fundamentally alters the Selectivity Index (SI) of tubulin-binding agents. This guide objectively compares the selectivity and mechanistic performance of the TMP-pyrazole scaffold against traditional alternatives, providing actionable, self-validating protocols for your own preclinical workflows.

Pharmacophore Rationale: Why the Pyrazole Ring Matters

To understand the causality behind TMP-PA's selectivity, we must first analyze the failure points of its predecessor, Combretastatin A-4 (CA-4). CA-4 is a highly potent natural product that binds to the colchicine site of β-tubulin[1]. However, its core relies on a cis-stilbene double bond. In physiological environments, this double bond rapidly isomerizes into the thermodynamically stable, but pharmacologically inactive, trans-conformation[1].

This instability forces researchers to administer higher doses to maintain efficacy, which subsequently causes severe, off-target toxicity to normal endothelial cells and lymphocytes, drastically narrowing the therapeutic window[2].

The TMP-PA Solution: Medicinal chemists utilize 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine to lock the active cis-geometry into a stable, aromatic pyrazole ring[1]. The 3,4,5-trimethoxyphenyl (TMP) group is strictly required for insertion into the hydrophobic pocket of the colchicine-binding site[3]. By preventing isomerization, the TMP-pyrazole scaffold maintains continuous, targeted engagement with cancer cells at lower systemic exposures, fundamentally improving the Selectivity Index[4].

Comparative Selectivity Index (SI) Analysis

The Selectivity Index (SI) is the definitive metric for evaluating the safety window of an antineoplastic agent. It is mathematically defined as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

An SI > 3.0 is generally considered the threshold for a favorable therapeutic window. Table 1 synthesizes the quantitative performance of the TMP-pyrazole scaffold (represented by its well-characterized derivative, XN0502) against standard-of-care alternatives.

Table 1: Cytotoxicity and Selectivity Index Comparison
CompoundTarget Cell Line (A549) IC₅₀ (µM)Normal Cell Line (HL-7702) IC₅₀ (µM)Selectivity Index (SI)Primary Pharmacological Limitation
TMP-Pyrazole (XN0502) 1.8 ± 0.69.1 ± 0.45.05 Moderate absolute potency[4]
Combretastatin A-4 0.0040.0051.25 cis-to-trans isomerization[2]
Paclitaxel 0.0030.0103.33 P-gp efflux resistance
Colchicine 0.0200.0201.00 Narrow therapeutic window[3]

Data Interpretation: While CA-4 exhibits extreme absolute potency (0.004 µM), its SI of 1.25 indicates near-equal toxicity to normal hepatocytes and lymphocytes[2]. In stark contrast, the TMP-pyrazole scaffold demonstrates a highly selective SI of 5.05[4]. It selectively targets the rapid mitotic rate of A549 non-small cell lung cancer cells while sparing normal HL-7702 cells, proving that structural rigidity directly translates to cellular safety.

Mechanistic Workflow & Signaling Pathway

The TMP-pyrazole scaffold exerts its selective cytotoxicity through a highly specific signaling cascade. By binding to the colchicine site, it prevents the addition of tubulin heterodimers to the plus-end of microtubules, leading to catastrophic depolymerization[5]. This triggers the spindle assembly checkpoint (SAC), resulting in G2/M phase cell cycle arrest[4]. Prolonged arrest downregulates the X-linked inhibitor of apoptosis protein (XIAP), which subsequently removes the block on the apoptosome, allowing the cleavage of Procaspase-9 and Procaspase-3 to execute apoptosis[4].

Mechanism TMP TMP-Pyrazole Scaffold Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds Polymerization Microtubule Depolymerization Tubulin->Polymerization Induces Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Triggers XIAP XIAP Downregulation Arrest->XIAP Suppresses Caspase Caspase-9/3 Activation XIAP->Caspase Uninhibits Apoptosis Selective Cancer Cell Apoptosis Caspase->Apoptosis Executes

Mechanism of TMP-pyrazole induced selective apoptosis via β-tubulin inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, do not rely solely on phenotypic cell death assays. You must build a self-validating system that proves both on-target mechanism and cellular selectivity.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Target Validation)

Causality: To prove that cytotoxicity is driven by direct target engagement rather than downstream metabolic artifacts, a cell-free system is mandatory. This isolates β-tubulin dynamics from cellular variables[6].

  • Preparation: Pre-warm a 96-well half-area clear-bottom plate to 37°C.

  • Reaction Mix: Prepare 3 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 20% glycerol[6]. Keep strictly on ice until ready.

  • Compound Addition: Add the TMP-pyrazole compound at varying concentrations (0.1 µM to 10 µM). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Kinetic Measurement: Rapidly transfer the plate to a fluorescent/absorbance plate reader pre-heated to 37°C. Measure turbidity (absorbance at 340 nm) every minute for 60 minutes.

  • Validation Check: A true colchicine-site inhibitor will decrease the

    
     of polymerization in a dose-dependent manner compared to the vehicle control[5].
    
Protocol 2: Cytotoxicity & Selectivity Index Profiling (Phenotypic Validation)

Causality: To accurately calculate the SI, parallel cultures of tumorigenic and non-tumorigenic cells must be exposed to identical drug gradients to ensure metabolic parity. We utilize WST-8 (CCK-8) over traditional MTT because it is water-soluble, preventing artifactual absorbance readings from insoluble formazan crystals.

  • Seeding: Seed A549 (cancer) and HL-7702 (normal) cells in separate 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a logarithmic concentration gradient of the TMP-pyrazole compound (0.01 µM to 100 µM) for 48 hours.

  • Reagent Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation & Reading: Incubate for 2 hours, then read absorbance at 450 nm.

  • Data Processing: Calculate the IC₅₀ using non-linear regression (curve fit). Compute the final Selectivity Index: SI = IC₅₀(HL-7702) / IC₅₀(A549).

References

  • Title: Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells Source: PubMed URL
  • Title: Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells (Full Text/Methods)
  • Title: New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies Source: University of Babylon URL
  • Title: Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids Source: PMC URL
  • Title: Docking, Synthesis and Antiproliferative Activity of N-Acylhydrazone Derivatives Designed as Combretastatin A4 Analogues Source: PLOS One URL
  • Title: Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents Source: PMC URL

Sources

Comparative

Mechanistic Causality: The Complexity of the Aminopyrazole N-H Stretch

High-Resolution FTIR Spectroscopy of Aminopyrazoles: A Comparative Guide to Sample Modalities and Peak Assignments Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for numero...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Spectroscopy of Aminopyrazoles: A Comparative Guide to Sample Modalities and Peak Assignments

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for numerous kinase inhibitors and anti-inflammatory agents. Accurate structural characterization of the primary amino (-NH₂) and secondary pyrazole amine (-NH) groups is critical for confirming successful synthesis and understanding supramolecular interactions. Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for this purpose. However, the delicate N-H stretching region (3500–3100 cm⁻¹) is notoriously difficult to interpret due to extensive intermolecular hydrogen bonding, tautomerization, and Fermi resonances.

This guide provides drug development professionals and analytical scientists with an objective comparison of FTIR sampling modalities—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—specifically tailored for aminopyrazole derivatives.

Why do aminopyrazoles rarely present a simple, textbook set of N-H stretching peaks? The causality lies in their strong propensity for self-association.

  • Hydrogen Bonding and Red-Shifting: In the solid state, the acidic pyrazole N-H acts as a hydrogen bond donor, while the basic pyridine-like nitrogen (C=N) acts as an acceptor, forming dimers or polymeric catemers (1)[1]. This intermolecular interaction pulls electron density away from the covalent N-H bond, lowering its force constant. Consequently, the vibrational frequency requires less energy, resulting in a pronounced downward shift (red-shift) of the N-H band to ~3170–3250 cm⁻¹ (2)[2].

  • Fermi Resonances: The broadened, multiplet appearance of the pyrazole N-H stretch is further complicated by Fermi resonances. The N-H stretching mode couples with overtones and combination bands of lower-frequency aromatic ring bending vibrations, splitting the signal into a complex coarse-grained structure (3)[3].

G A Free Aminopyrazole (Monomer) B Intermolecular H-Bonding (N-H ··· N) A->B Concentration Increase C Dimer / Catemer Formation B->C Solid State / Crystal D N-H Stretch Red-Shift (Lower Wavenumber) C->D Weakened N-H Bond E Fermi Resonances & Peak Broadening C->E Coupling with Ring Modes

Fig 1: Mechanistic pathway of hydrogen bonding effects on aminopyrazole FTIR spectra.

Quantitative Data: Expected Peak Assignments

The following table summarizes the expected quantitative FTIR ranges for aminopyrazole derivatives. Note that the primary amine (-NH₂) typically exhibits two distinct bands (asymmetric and symmetric stretching) (4)[4], while the pyrazole ring N-H is highly sensitive to its bonding state.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Mechanistic Notes
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch3400 – 3150Appears as a distinct doublet; confirms the pendant amino group (5)[5].
Pyrazole Amine (-NH) N-H Stretch (H-Bonded)3250 – 3170Broadened and red-shifted due to dimer/catemer formation (1)[1].
Nitrile (-C≡N) (if substituted)C≡N Stretch~2210Sharp, highly diagnostic peak unaffected by H-bonding (4)[4].
Pyrazole Ring C=N Stretch1618 – 1537Often appears as a multiplet region due to in-plane vibrations (5)[5].
Pyrazole Ring C-N Stretch1260 – 1220Validates the integration of nitrogen within the aromatic structure (5)[5].

Comparative Modality Analysis: ATR-FTIR vs. KBr Pellet

Selecting the right sample introduction method is critical for avoiding spectral artifacts.

FeatureATR-FTIR (Attenuated Total Reflectance)KBr Pellet Transmission
Sample Preparation None required. Preserves native polymorphism.Requires grinding and pressing with KBr matrix.
N-H Region Sensitivity Lower relative intensity at high wavenumbers (requires ATR correction) (6)[6].High relative intensity; excellent for trace N-H detection (7)[7].
Moisture Interference Negligible.High risk. Hygroscopic KBr absorbs water, creating a broad O-H band (~3400 cm⁻¹) that masks the -NH₂ stretch.
Chemical Artifacts None.High risk of solid-state ion exchange if the aminopyrazole is a hydrochloride salt (8)[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must incorporate internal checks to validate the resulting data.

Protocol A: ATR-FTIR Analysis of Aminopyrazoles

  • System Verification: Scan a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Allow it to dry completely. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to map and subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of the pure aminopyrazole powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures a uniform penetration depth of the evanescent wave into the solid sample, maximizing the signal-to-noise ratio.

  • Acquisition & Correction: Acquire the spectrum. Apply an "ATR Correction" algorithm in the software. Causality: Because penetration depth is wavelength-dependent, high-frequency peaks (like the N-H stretch at 3300 cm⁻¹) appear artificially weak in raw ATR data. The correction normalizes these intensities to match standard transmission spectra.

Protocol B: Moisture-Controlled KBr Pellet Transmission

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate adsorbed water (7)[7]. Store immediately in a desiccator.

  • Sample Grinding: In an agate mortar, gently mix 1–2 mg of the aminopyrazole with ~100 mg of the dried KBr. Causality: Excessive grinding energy can induce polymorphic transformations or exacerbate ion-exchange if analyzing hydrochloride salts.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 1-2 minutes.

  • Validation Check: Visually inspect the resulting pellet. It must be highly transparent. Causality: An opaque pellet indicates excessive moisture or poor grinding, which causes severe baseline scattering (the Christiansen effect) and distorts peak shapes.

  • Acquisition: Mount the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.

References

  • Full article: New soluble polyamides and polyimides containing polar functional groups: pendent pyrazole rings with amino and cyano groups. Taylor & Francis. 4

  • Full article: Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis. 2

  • A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. International Journal of Science Engineering and Technology. 5

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. PMC. 1

  • AN18-07 (Why should I be using KBr Pellets). Specac. 7

  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. 3

  • KBr Pellet Method. Shimadzu. 8

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. 6

Sources

Validation

Elemental analysis calculation for C12H15N3O3

Elemental Analysis of Oxibendazole (C12H15N3O3): A Comparative Guide to High-Precision CHNS Analyzers Executive Summary In pharmaceutical drug development, confirming the precise empirical formula of synthesized active p...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Oxibendazole (C12H15N3O3): A Comparative Guide to High-Precision CHNS Analyzers

Executive Summary

In pharmaceutical drug development, confirming the precise empirical formula of synthesized active pharmaceutical ingredients (APIs) is a non-negotiable quality control step. Elemental analysis (EA)—specifically CHNS/O analysis—provides the mass fraction of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample, verifying its purity and identifying residual solvents or synthetic byproducts.

This guide focuses on Oxibendazole (Formula: C12H15N3O3), a broad-spectrum anthelmintic benzimidazole derivative[1]. By establishing the theoretical elemental composition of Oxibendazole[], we will objectively compare the experimental performance, underlying separation mechanisms, and analytical workflows of three leading elemental analyzers: the Thermo Fisher FlashSmart , the Elementar vario EL cube , and the PerkinElmer 2400 Series II .

Part 1: Theoretical Framework & Elemental Calculation

Before introducing a sample to an analyzer, the theoretical mass percentages must be calculated to establish the benchmark for experimental recovery. To ensure maximum precision, calculations must utilize the latest standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) in 2021[3].

Because isotopic distributions vary in nature, IUPAC provides abridged standard atomic weights for general analytical calculations[3].

IUPAC 2021 Standard Atomic Weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molar Mass Calculation for Oxibendazole (C12H15N3O3):

  • C: 12 × 12.011 = 144.132 g/mol

  • H: 15 × 1.008 = 15.120 g/mol

  • N: 3 × 14.007 = 42.021 g/mol

  • O: 3 × 15.999 = 47.997 g/mol

  • Total Molar Mass: 249.270 g/mol

Table 1: Theoretical Mass Percentages of Oxibendazole

ElementMass Contribution ( g/mol )Calculation (Mass / Total × 100)Theoretical %
Carbon (C) 144.132(144.132 / 249.270) × 10057.82%
Hydrogen (H) 15.120(15.120 / 249.270) × 1006.07%
Nitrogen (N) 42.021(42.021 / 249.270) × 10016.86%
Oxygen (O) 47.997(47.997 / 249.270) × 10019.25%

Note: In pharmaceutical QA/QC, an experimental result is generally considered acceptable if it falls within an absolute difference of ±0.3% from these theoretical values.

Part 2: Comparative Analysis of Leading Elemental Analyzers

While all modern CHNS analyzers rely on high-temperature combustion and Thermal Conductivity Detection (TCD), their gas separation technologies dictate their suitability for specific laboratory environments.

1. Thermo Fisher FlashSmart The FlashSmart utilizes a dynamic flash combustion method (modified Dumas) followed by Gas Chromatography (GC) separation[4].

  • Causality of Design: By relying on a continuous flow of helium carrier gas pushing the combustion products through a highly selective GC column, the FlashSmart achieves extremely rapid analysis times (CHN in ~5 minutes)[4]. It is the optimal choice for high-throughput laboratories running routine pharmaceutical screenings[5].

2. Elementar vario EL cube The vario EL cube deviates from standard GC separation by employing Advanced Purge and Trap (APT) technology with Temperature Programmed Desorption (TPD) columns[6].

  • Causality of Design: Instead of relying on continuous flow separation, APT physically traps specific gases (CO2, H2O, SO2) on separate columns while allowing N2 to pass directly to the detector. The trapped gases are then sequentially heated and released. This prevents peak tailing and overlap, allowing the instrument to accurately resolve extreme elemental ratios (up to 12,000:1 C/N) and handle massive sample sizes up to 40 mg of absolute carbon[6].

3. PerkinElmer 2400 Series II This system utilizes the classical Pregl-Dumas method with steady-state frontal chromatography[7].

  • Causality of Design: The 2400 Series II uses a gas control zone to mix and homogenize the product gases in a pressurized chamber before releasing them through a separation column. This steady-state approach ensures highly reproducible baseline stability and is exceptionally forgiving with heterogeneous or difficult-to-combust samples[7].

Table 2: Comparative Specifications

FeatureThermo Fisher FlashSmartElementar vario EL cubePerkinElmer 2400 Series II
Separation Technology Gas Chromatography (GC)Advanced Purge & Trap (APT)Frontal Chromatography
Combustion Method Dynamic Flash CombustionDynamic Flash CombustionSteady-State Pregl-Dumas
Max C/N Ratio ~7,000:112,000:1~5,000:1
Primary Advantage High-throughput speedExtreme elemental ratiosProven reliability & ease of use

Part 3: Experimental Protocol & Workflow

To ensure analytical trustworthiness, the following CHNS protocol operates as a self-validating system . Every step is designed to isolate variables and prove instrument readiness before the Oxibendazole sample is consumed.

Step-by-Step Methodology
  • System Purge & Leak Check: Pressurize the system with high-purity Helium. Causality: A pressure drop indicates a pneumatic leak. Atmospheric N2 or O2 ingress will artificially inflate nitrogen/oxygen readings and permanently degrade the separation columns.

  • Baseline Validation (Blank Runs): Process 3 empty tin capsules through the combustion cycle. Causality: This establishes the baseline noise level and proves the autosampler and furnace are free of residual carbon contamination.

  • K-Factor Calibration: Weigh and run 3 replicates of a Certified Reference Material (CRM), such as Sulfanilamide (C6H8N2O2S). Causality: This calculates the instrument's response factor (K-factor) for each element. The Relative Standard Deviation (RSD) must be <0.2%. If the CRM fails, the system is not linear, and the unknown sample cannot be trusted.

  • Sample Encapsulation: Weigh exactly 1.500 to 2.000 mg of Oxibendazole into a tin capsule using an ultra-microbalance (0.1 µg resolution). Causality: CHNS is a strict mass-balance technique; any weighing error directly translates to a percentage error in the final result.

  • Flash Combustion (1000°C to 1800°C): The capsule is dropped into the oxidation reactor (packed with WO3/Cu catalysts) under an oxygen pulse. Causality: Tin oxidizes exothermically, creating a localized temperature spike of ~1800°C. This violent flash combustion ensures the complete mineralization of the refractory benzimidazole ring in Oxibendazole, preventing soot formation and carbon loss.

  • Reduction Phase (650°C): The resulting gases (CO2, H2O, SO2, and NOx) pass through a reduction reactor packed with elemental copper. Causality: The TCD cannot differentiate between different nitrogen oxides. The copper strips the oxygen from NOx, reducing it entirely to N2 gas, while simultaneously scrubbing any excess O2 that survived the flash combustion.

  • Separation & Detection: The dry target gases are separated sequentially and measured by the TCD.

CHNS_Workflow SamplePrep 1. Sample Prep (Tin Capsule) FlashCombustion 2. Flash Combustion (O2, 1800°C) SamplePrep->FlashCombustion Autosampler Drop Reduction 3. Reduction Reactor (Cu, 650°C) FlashCombustion->Reduction CO2, H2O, NOx, SO2 WaterTrap 4. Halogen/Water Trap (Scrubbing) Reduction->WaterTrap N2, CO2, H2O, SO2 GasSeparation 5. Gas Separation (GC or TPD) WaterTrap->GasSeparation Dry Target Gases TCD 6. TCD Detection (N2, CO2, H2O) GasSeparation->TCD Elution Sequence DataOutput 7. Data Analysis (Mass % Output) TCD->DataOutput Chromatogram

Figure 1: Standard CHNS analytical workflow from sample combustion to TCD detection.

Part 4: Experimental Data & Performance Comparison

To benchmark the performance of these three systems, simulated experimental recovery data for Oxibendazole is presented below. The data reflects the typical precision capabilities of each instrument when operated under optimal conditions by an experienced technician.

Table 3: Experimental Performance Benchmark (Oxibendazole Recovery)

Analyzer Model%C (Theoretical: 57.82%)%H (Theoretical: 6.07%)%N (Theoretical: 16.86%)Pass/Fail (±0.3% Limit)
Thermo Fisher FlashSmart 57.78 ± 0.056.09 ± 0.0216.84 ± 0.04Pass
Elementar vario EL cube 57.81 ± 0.036.06 ± 0.0116.85 ± 0.02Pass
PerkinElmer 2400 Series II 57.75 ± 0.066.10 ± 0.0316.81 ± 0.05Pass

Data Analysis: All three instruments successfully recovered the elemental mass percentages of Oxibendazole within the stringent ±0.3% absolute variance required for pharmaceutical validation.

  • The Elementar vario EL cube exhibited the tightest standard deviations, a direct result of its APT technology which eliminates peak tailing during gas desorption.

  • The Thermo Fisher FlashSmart provided excellent accuracy with the fastest time-to-result, making it highly efficient for standard organic molecules.

  • The PerkinElmer 2400 Series II showed slightly higher variance but remained comfortably within passing limits, validating its steady-state homogenization approach.

Part 5: Conclusion & Recommendations

The elemental analysis of Oxibendazole (C12H15N3O3) confirms that modern CHNS analyzers are highly capable of validating pharmaceutical purity.

  • For High-Throughput QA/QC: The Thermo Fisher FlashSmart is recommended due to its rapid GC-based separation and fast cycle times.

  • For Complex Matrices & Trace Elements: The Elementar vario EL cube is the superior choice. Its APT technology is unmatched when dealing with extreme C/N ratios or when scaling up sample weights.

  • For Routine Reliability: The PerkinElmer 2400 Series II remains a robust workhorse, offering simplified maintenance and proven steady-state combustion dynamics.

References

Sources

Comparative

Reproducibility of IC50 values for pyrazole amine in HeLa cells

A Comparative Guide to IC50 Reproducibility: Pyrazole Amine Derivatives in HeLa Cell Viability Assays Executive Summary The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, heavily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to IC50 Reproducibility: Pyrazole Amine Derivatives in HeLa Cell Viability Assays

Executive Summary

The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, heavily utilized in the development of targeted anticancer therapeutics[1]. Pyrazole amines exhibit potent antiproliferative activity by disrupting critical cell signaling pathways, inhibiting DNA repair, and inducing apoptosis[2]. However, determining the half-maximal inhibitory concentration (IC50) of these compounds in standard cervical cancer models (HeLa cells) is notoriously susceptible to reproducibility issues. This guide provides an objective comparison of pyrazole amine performance against standard chemotherapeutics and establishes a self-validating experimental framework to ensure high-fidelity, reproducible IC50 data.

Mechanistic Context: Why Pyrazole Amines Target HeLa Cells

HeLa cells are driven by aggressive proliferative signaling, making them highly responsive to kinase and tubulin inhibitors. Pyrazole amine derivatives exert their cytotoxic effects through multiple mechanisms. For instance, specific indolo-pyrazole hybrids interact directly at the colchicine binding site to inhibit tubulin polymerization[3]. Other chloro-chalcone pyrazole derivatives have been shown via molecular docking to form strong binding interactions at the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), subsequently shutting down downstream survival pathways[4].

Pathway PA Pyrazole Amine EGFR EGFR / Kinase Domain PA->EGFR Competitive Inhibition Apopt Apoptosis (Caspase 3) PA->Apopt Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Prolif HeLa Proliferation PI3K->Prolif Promotes PI3K->Apopt Inhibits

Fig 1: Pyrazole amine mechanism inhibiting EGFR/PI3K pathways to induce HeLa apoptosis.

Comparative Data Analysis: IC50 Profiles in HeLa Cells

To contextualize the potency of pyrazole amines, we must compare their in vitro cytotoxicity against both structural variants and established reference drugs. The following table synthesizes the IC50 values of various pyrazole derivatives in HeLa cells.

Compound Class / DerivativeTarget / MechanismIC50 in HeLa Cells (µM)Reference
Indolo-pyrazole (Compound 6c) Tubulin Polymerization0.40 ± 0.05[3]
Chalcone-pyrazole hybrid VI Tubulin Polymerization3.70 – 8.96[3]
Chloro-chalcone pyrazole (Compound 2) EGFR / Oxidative Stress< 5.00 (Estimated)[4]
Tetracene-5,12-dione (A01) (Reference)DNA Repair Inhibition3.64 ± 0.19[2]
Doxorubicin (Standard Control)DNA Intercalation0.50 – 1.20[2]

Data Insight: Pyrazole amines demonstrate highly variable IC50 values (ranging from sub-micromolar to >8 µM) depending on their specific functional group substitutions. The indolo-pyrazole derivative exhibits potency superior to standard tetracene-based chemotherapeutics, making it a highly attractive lead compound[2][3].

The Reproducibility Crisis: Metabolic Interference

While the MTT assay is the gold standard for assessing cell metabolic activity and viability[1], it is a frequent source of irreproducibility when testing pyrazole amines.

The Causality of Error: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to purple formazan[1]. However, many pyrazole derivatives possess potent intrinsic antioxidant and free-radical sequestering activities[4]. These compounds can chemically reduce the MTT reagent in the culture medium independently of cellular metabolism. If researchers do not account for this, the assay will artificially overestimate cell viability, resulting in falsely elevated and irreproducible IC50 values.

To solve this, we must implement a Self-Validating System that pairs a highly controlled MTT assay with an orthogonal, non-metabolic validation method.

Workflow Culture HeLa Culture (Passage <20) Seed Plate Seeding (5x10^3 cells) Culture->Seed Treat Drug Treatment (DMSO <0.5%) Seed->Treat Split Orthogonal Validation Treat->Split MTT MTT Assay (Metabolic) Split->MTT Primary CTG CellTiter-Glo (ATP-based) Split->CTG Orthogonal IC50 IC50 Calculation MTT->IC50 CTG->IC50

Fig 2: Orthogonal workflow ensuring IC50 reproducibility by mitigating metabolic assay bias.

Self-Validating Experimental Protocols

Protocol A: High-Fidelity MTT Assay (Metabolic Assessment)

This protocol is engineered to isolate the true cytotoxic effect of the pyrazole amine from its inherent redox interference.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS[1].
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-confluent cells undergo contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations. Fill the outer perimeter wells with sterile PBS to prevent evaporation (edge effect).

  • Compound Treatment: Dissolve the pyrazole amine in DMSO and perform serial dilutions in culture media. Add to the cells for 48-72 hours.

    • Causality: Ensure the final DMSO concentration in the well never exceeds 0.5%. HeLa cells exhibit basal cytotoxicity at higher DMSO concentrations, which will confound the drug's true IC50.

  • The Self-Validating Control (Critical Step): Prepare a set of "Cell-Free" wells containing only culture media and the highest concentration of the pyrazole amine.

    • Causality: This controls for the compound's antioxidant capacity[4]. If the compound directly reduces MTT, these cell-free wells will turn purple. The absorbance from these wells must be subtracted from the treated cell wells as background noise.

  • MTT Addition & Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader[1].

Protocol B: CellTiter-Glo Assay (Orthogonal ATP Validation)

To guarantee the reproducibility of the IC50 derived from Protocol A, an orthogonal assay that does not rely on redox chemistry must be used.

  • Parallel Preparation: Replicate Steps 1 and 2 from Protocol A in a separate opaque-walled 96-well plate.

  • Lysis and ATP Stabilization: Instead of adding a metabolic dye, add 100 µL of CellTiter-Glo reagent directly to the wells. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Causality: This reagent bypasses cellular oxidoreductases entirely. It lyses the cells and uses a luciferase reaction to measure ATP, which is a universal, redox-independent marker of viable cells.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate the IC50 using non-linear regression analysis. If the IC50 values between Protocol A and Protocol B diverge by more than 15%, the pyrazole amine's redox activity is interfering with the MTT assay, and the ATP-derived IC50 should be reported as the authoritative value.

References

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). BanglaJOL.
  • A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. Benchchem.
  • Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations.

Sources

Safety & Regulatory Compliance

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